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  • Product: N-Piperidin-4-ylbenzamide
  • CAS: 33953-37-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Piperidin-4-ylbenzamide: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide is a chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical age...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide is a chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1] Its structure, featuring a piperidine ring linked to a benzamide group, makes it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor to compounds with significant biological activities.

Chemical Properties and Structure

N-Piperidin-4-ylbenzamide is a white to almost-white crystalline solid.[1] It exhibits moderate solubility in water and is more readily soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[2][3] The presence of the basic piperidine nitrogen means its aqueous solubility is pH-dependent, increasing at lower pH values.

Table 1: Physicochemical Properties of N-Piperidin-4-ylbenzamide
PropertyValueSource(s)
IUPAC Name N-piperidin-4-ylbenzamide[4]
CAS Number 33953-37-6[5]
Molecular Formula C₁₂H₁₆N₂O[5]
Molecular Weight 204.27 g/mol [3]
Appearance White to almost white crystalline solid[1]
Melting Point 137 °C[3]
Boiling Point 412.4 °C at 760 mmHg[3]
Density 1.11 g/cm³ (Predicted)[3]
pKa 14.35 ± 0.20 (Predicted)[3]
Canonical SMILES C1CNCCC1NC(=O)C2=CC=CC=C2[4]
InChI InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15)[4]
InChIKey JMQDNLCNCDSHNC-UHFFFAOYSA-N[4]

Experimental Protocols

While specific, detailed experimental protocols for N-Piperidin-4-ylbenzamide are not extensively published in readily available literature, the following protocols are representative of the synthesis and characterization of similar N-substituted benzamides and can be adapted.

Synthesis of N-Piperidin-4-ylbenzamide

A common and effective method for the synthesis of N-Piperidin-4-ylbenzamide is the acylation of 4-aminopiperidine with benzoyl chloride.

Materials:

  • 4-Aminopiperidine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G Synthesis Workflow for N-Piperidin-4-ylbenzamide cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminopiperidine 4-Aminopiperidine Reaction Reaction 4-Aminopiperidine->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Solvent DCM/THF Solvent->Reaction Base Triethylamine Base->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product N-Piperidin-4-ylbenzamide Purification->Final_Product

A representative workflow for the synthesis of N-Piperidin-4-ylbenzamide.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

  • The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

Infrared (IR) Spectroscopy:

  • FTIR spectra would be recorded using a spectrometer.

  • The sample could be analyzed as a KBr pellet or a thin film.

  • Characteristic peaks would be expected for the N-H stretch (amide), C=O stretch (amide), and aromatic C-H and C=C stretches.[7][8]

Mass Spectrometry (MS):

  • Mass spectra would be obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI).

  • The analysis would provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[9]

Biological Activity and Signaling Pathways

While N-Piperidin-4-ylbenzamide itself is primarily a synthetic intermediate, its derivatives have shown significant biological activities, particularly as activators of the hypoxia-inducible factor 1 (HIF-1) pathway.

HIF-1α Signaling Pathway Activation

Certain derivatives of N-Piperidin-4-ylbenzamide have been found to inhibit the growth of tumor cells.[10] The proposed mechanism involves the induction of the HIF-1α protein. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions or in the presence of certain small molecules, HIF-1α is stabilized and translocates to the nucleus.[11][12] In the nucleus, it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the promoter regions of target genes.[13][14]

This activation leads to the transcription of genes such as p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[10] Furthermore, this pathway can upregulate the expression of cleaved caspase-3, a key executioner caspase, which ultimately leads to apoptosis (programmed cell death) of the tumor cells.[10][15]

G HIF-1α Signaling Pathway Activated by N-Piperidin-4-ylbenzamide Derivatives Compound N-Piperidin-4-ylbenzamide Derivative HIF1a_Stabilization HIF-1α Stabilization Compound->HIF1a_Stabilization HIF1a_Translocation Nuclear Translocation HIF1a_Stabilization->HIF1a_Translocation HIF1_Dimerization Dimerization with HIF-1β HIF1a_Translocation->HIF1_Dimerization HRE_Binding Binding to HRE HIF1_Dimerization->HRE_Binding p21_Expression p21 Gene Expression HRE_Binding->p21_Expression Cleaved_Caspase3 Cleaved Caspase-3 Upregulation HRE_Binding->Cleaved_Caspase3 Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Activation of the HIF-1α pathway by N-Piperidin-4-ylbenzamide derivatives leading to apoptosis.

Conclusion

N-Piperidin-4-ylbenzamide is a compound of significant interest due to its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Its straightforward synthesis and the amenability of its structure to chemical modification make it a valuable tool for drug discovery and development. The demonstrated activity of its derivatives in modulating critical signaling pathways, such as the HIF-1α pathway, highlights the potential for developing novel therapeutics based on this chemical scaffold. This guide serves as a foundational resource for researchers working with N-Piperidin-4-ylbenzamide and its analogues.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Piperidin-4-ylbenzamide is a chemical compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Piperidin-4-ylbenzamide is a chemical compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown potential in modulating key signaling pathways implicated in a range of diseases, including cancer and metabolic disorders. A thorough understanding of its physicochemical properties is paramount for optimizing its use in drug design, formulation, and development. This technical guide provides a comprehensive overview of the core physicochemical properties of N-Piperidin-4-ylbenzamide, detailed experimental protocols for their determination, and an exploration of the key signaling pathways influenced by its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of N-Piperidin-4-ylbenzamide is crucial for predicting its behavior in biological systems and for guiding formulation strategies. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆N₂O[1][2]
Molar Mass 204.27 g/mol [1]
Appearance White to almost white powder or crystalline solid[1]
Melting Point 137 °C[1]
Boiling Point (Predicted) 412.4 ± 38.0 °C[1]
Density (Predicted) 1.11 ± 0.1 g/cm³[1]
pKa (Predicted) 14.35 ± 0.20[3]
XLogP3-AA (Predicted) 1.3[4]
Solubility Soluble in dimethylformamide (DMF) and dichloromethane (DCM); slightly soluble in ethanol and chloroform; moderate solubility in water.[1][3]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of N-Piperidin-4-ylbenzamide.

Synthesis of N-Piperidin-4-ylbenzamide

A common and effective method for the synthesis of N-Piperidin-4-ylbenzamide is through the amidation of a carboxylic acid or its derivative with an amine. The following protocol is a generalized procedure based on the synthesis of similar benzamide compounds.[5][6]

Materials:

  • 4-aminopiperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate)

  • Benzoic acid or Benzoyl chloride

  • Coupling agents (if using benzoic acid), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBT)

  • Base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deprotection agent (if using a protected amine), such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Amide Coupling

  • Dissolve the protected 4-aminopiperidine derivative (1.0 eq) and benzoic acid (1.1 eq) in an appropriate solvent (e.g., DMF).

  • Add the coupling agents, EDC (1.2 eq) and HOBT (1.2 eq), to the solution.

  • Add the base, TEA (2.5 eq), and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection (if applicable)

  • Dissolve the crude protected product in a suitable solvent (e.g., DCM).

  • Add the deprotection agent (e.g., an excess of TFA or 4M HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Piperidin-4-ylbenzamide.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-Piperidin-4-ylbenzamide.

Determination of Physicochemical Properties

The following are generalized protocols for determining key physicochemical properties, which should be adapted and validated for N-Piperidin-4-ylbenzamide.

2.2.1. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified crystalline solid is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.[7]

2.2.2. pKa Determination

  • Method: Potentiometric titration.

  • Procedure:

    • A solution of N-Piperidin-4-ylbenzamide of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.[7]

2.2.3. LogP (Octanol-Water Partition Coefficient) Determination

  • Method: Shake-flask method.

  • Procedure:

    • A known amount of N-Piperidin-4-ylbenzamide is dissolved in a mixture of 1-octanol and water that have been mutually saturated.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the 1-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]

2.2.4. Aqueous Solubility Determination

  • Method: Equilibrium shake-flask method.

  • Procedure:

    • An excess amount of solid N-Piperidin-4-ylbenzamide is added to a known volume of water in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear aqueous solution is quantified using a validated analytical method (e.g., HPLC).[4]

Biological Activity and Signaling Pathways

Derivatives of N-Piperidin-4-ylbenzamide have been shown to interact with several important signaling pathways, highlighting the therapeutic potential of this chemical scaffold.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation

Several studies have demonstrated that N-Piperidin-4-ylbenzamide derivatives can act as activators of the HIF-1 pathway.[8] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of various target genes involved in processes like angiogenesis and apoptosis.[9] Certain derivatives of N-Piperidin-4-ylbenzamide have been shown to induce the expression of HIF-1α protein and its downstream target, p21, leading to the upregulation of cleaved caspase-3 and promoting tumor cell apoptosis.[8]

HIF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPB N-Piperidin-4-ylbenzamide Derivatives HIF1a HIF-1α NPB->HIF1a Stabilizes Proteasome Proteasome HIF1a->Proteasome Degradation (Normoxia) HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation PHD PHD PHD->HIF1a Hydroxylation VHL VHL VHL->HIF1a Ubiquitination HIF1b HIF-1β HIF1b_n HIF-1β HIF1b->HIF1b_n Translocation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b_n->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes Target Genes (e.g., p21) HRE->Target_Genes Activates Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Caption: HIF-1 signaling pathway activation by N-Piperidin-4-ylbenzamide derivatives.

GPR119 Agonism

N-Piperidin-4-ylbenzamide derivatives have been identified as key pharmacophores for G protein-coupled receptor 119 (GPR119) agonists.[5][10] GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell NPB N-Piperidin-4-ylbenzamide Derivatives GPR119 GPR119 NPB->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Release GLP-1 Release (L-cell) PKA->GLP1_Release Epac2->Insulin_Secretion Epac2->GLP1_Release

Caption: GPR119 agonist signaling pathway of N-Piperidin-4-ylbenzamide derivatives.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers.[11] Some benzamide derivatives have been investigated as inhibitors of this pathway.[12][13] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) receptor. SMO then transduces the signal, leading to the activation of Gli transcription factors that regulate the expression of target genes involved in cell proliferation and survival. Benzamide-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.

Hedgehog_Pathway_Inhibition cluster_cell Target Cell cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits Gli Gli SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Processing Gli_A_n Gli (Active) Gli_A->Gli_A_n Translocation NPB_inhibitor Benzamide-based Inhibitor NPB_inhibitor->SMO Inhibits Target_Genes Target Genes Gli_A_n->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Inhibition of the Hedgehog signaling pathway by benzamide-based compounds.

Conclusion

N-Piperidin-4-ylbenzamide represents a valuable scaffold in the field of drug discovery. This technical guide has provided a detailed summary of its key physicochemical properties and generalized experimental protocols for their determination. Furthermore, the exploration of its derivatives' interactions with the HIF-1, GPR119, and Hedgehog signaling pathways underscores the broad therapeutic potential of this compound class. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists, facilitating further investigation and development of N-Piperidin-4-ylbenzamide-based therapeutic agents.

References

Foundational

N-Piperidin-4-ylbenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Piperidin-4-ylbenzamide, a key chemical intermediate in pharmaceutical research. The document de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Piperidin-4-ylbenzamide, a key chemical intermediate in pharmaceutical research. The document details its chemical properties, synthesis, and its role as a scaffold in the development of therapeutic agents, particularly in oncology and gastroenterology.

Core Compound Data

N-Piperidin-4-ylbenzamide is a white to off-white crystalline solid.[1][2] It serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[2]

PropertyValueReference
CAS Number 33953-37-6[3]
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [1][4]
Melting Point 137 °C[1]
Boiling Point 412.4±38.0 °C (Predicted)[1]
Density 1.11±0.1 g/cm³ (Predicted)[1]
Appearance White to almost white powder/crystal[1][2]
Solubility Soluble in organic solvents like DMF and DCM; slightly soluble in ethanol and chloroform; moderate solubility in water.[1][2]

Role in Drug Discovery and Signaling Pathways

Derivatives of N-Piperidin-4-ylbenzamide have been identified as modulators of several important biological pathways, making this scaffold highly valuable in drug development.

Anti-Cancer Applications

Research has primarily focused on the anti-tumor potential of N-Piperidin-4-ylbenzamide derivatives. These compounds have been shown to influence key pathways involved in cancer cell proliferation and survival.

  • HIF-1α Activation: Certain derivatives can activate the hypoxia-inducible factor 1 (HIF-1) pathway. This can lead to the induction of downstream targets like p21 and the upregulation of cleaved caspase-3, ultimately promoting apoptosis in tumor cells.[4][5]

  • p53/p21-Dependent Cell Cycle Arrest: In hepatocellular carcinoma cell lines (HepG2), specific derivatives have been shown to induce cell cycle arrest.[6] This is achieved by enhancing the expression of p53 and p21, which in turn inhibits cyclin B1 and the phosphorylation of the retinoblastoma protein (p-Rb).[6]

  • Hedgehog Pathway Inhibition: Related benzamide compounds bearing a piperidine group have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[7] They are thought to target the Smoothened (Smo) receptor, a key component of this pathway which is often dysregulated in cancers like basal cell carcinoma and medulloblastoma.[7][8]

Gastrointestinal Prokinetic Agents

The N-Piperidin-4-ylbenzamide scaffold is also utilized in the synthesis of 5-HT4 receptor agonists. These agents are investigated as prokinetic drugs to treat gastrointestinal disorders by improving gastric emptying rates.[9]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows associated with N-Piperidin-4-ylbenzamide derivatives.

G General Synthesis of N-Piperidin-4-ylbenzamide Derivatives cluster_reactants Reactants cluster_process Process cluster_reagents Reagents & Conditions cluster_purification Work-up & Purification cluster_product Product A Carboxylic Acid Precursor (e.g., Benzoic Acid) C Amide Coupling A->C B Amine Precursor (e.g., 4-Aminopiperidine derivative) B->C H Extraction C->H D Coupling Agents (e.g., EDCI, HOBT) D->C E Base (e.g., DIPEA) E->C F Solvent (e.g., THF) F->C G Room Temperature, 24h G->C I Column Chromatography H->I J N-Piperidin-4-ylbenzamide Derivative I->J

Caption: General workflow for the synthesis of N-Piperidin-4-ylbenzamide derivatives.

G p53/p21-Dependent Cell Cycle Arrest Pathway Compound N-Piperidin-4-ylbenzamide Derivative p53 p53 Expression Compound->p53 enhances p21 p21 Expression p53->p21 enhances CyclinB1 Cyclin B1 Expression p21->CyclinB1 inhibits pRb p-Rb (Phosphorylated Rb) p21->pRb inhibits CellCycle G2/M Phase Arrest CyclinB1->CellCycle promotes progression (inhibited) pRb->CellCycle promotes progression (inhibited)

Caption: p53/p21-dependent pathway of cell cycle arrest induced by derivatives.

G Inhibition of Hedgehog (Hh) Signaling Pathway Compound Benzamide-Piperidine Derivative Smo Smoothened (Smo) Receptor Compound->Smo inhibits Gli Gli Transcription Factors Smo->Gli activates TargetGenes Hh Target Gene Expression Gli->TargetGenes activates TumorGrowth Tumor Growth TargetGenes->TumorGrowth promotes

Caption: Inhibition of the Hedgehog signaling pathway by targeting the Smo receptor.

Experimental Protocols

The following are generalized protocols based on methodologies reported for the synthesis and evaluation of N-Piperidin-4-ylbenzamide derivatives.

General Synthesis via Amide Coupling

This protocol describes a common method for synthesizing N-substituted benzamide derivatives.

  • Reactant Dissolution: Dissolve the carboxylic acid precursor (1.0 mmol) in a suitable anhydrous solvent, such as Tetrahydrofuran (THF).

  • Activation: Add coupling reagents, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and N-hydroxybenzotriazole (HOBT) (1.2 mmol), to the solution. Stir for a short period to activate the carboxylic acid.

  • Amine Addition: Add the amine precursor (e.g., a 4-aminopiperidine derivative, 1.1 mmol) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product using an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-Piperidin-4-ylbenzamide derivative.

In Vitro Anti-Proliferative Assay (HepG2 Cells)

This protocol outlines a general procedure for assessing the anti-tumor activity of a synthesized derivative on a cancer cell line.

  • Cell Culture: Culture HepG2 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution with the cell culture medium to achieve a range of final concentrations. Treat the cells in the 96-well plates with these varying concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Evaluate cell viability using a standard method, such as the MTT assay. Add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

  • Mechanism Analysis (Optional): For promising compounds, further mechanistic studies like Western blot analysis can be performed to assess the expression levels of key proteins (e.g., p53, p21, cyclin B1) and flow cytometry can be used to analyze cell cycle distribution.[6]

References

Foundational

N-Piperidin-4-ylbenzamide Scaffold: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Abstract The N-Piperidin-4-ylbenzamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Piperidin-4-ylbenzamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant efficacy in preclinical studies against a range of cancer cell lines. The primary mechanisms of action include the induction of cell cycle arrest and apoptosis, mediated through various signaling pathways. This technical guide provides a comprehensive overview of the current understanding of how N-Piperidin-4-ylbenzamide derivatives exert their anticancer effects, with a focus on the underlying molecular pathways, quantitative efficacy data, and detailed experimental protocols for key assays.

Core Anticancer Mechanisms

N-Piperidin-4-ylbenzamide and its derivatives function as multifaceted anticancer agents, primarily by inducing cell cycle arrest and apoptosis in cancer cells. These effects are often mediated through the modulation of key regulatory proteins and signaling pathways.

Induction of Cell Cycle Arrest

A predominant mechanism of action for this class of compounds is the induction of cell cycle arrest, frequently occurring at the G2/M phase.[1][2] This is often achieved through a p53/p21-dependent pathway.[1][3]

One notable derivative, compound 47, was found to induce cell cycle arrest in HepG2 cells.[3] Mechanistic studies revealed an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), alongside an enhanced expression of p21, p53, and Rb.[3] This suggests a p53/p21-dependent pathway is activated, leading to a halt in cell cycle progression.[1][3]

G cluster_cell Cancer Cell N_Piperidin_4_ylbenzamide_Derivative N_Piperidin_4_ylbenzamide_Derivative p53 p53 p21 p21 Cyclin_B1 Cyclin_B1 p_Rb p_Rb Rb Rb Cell_Cycle_Arrest Cell_Cycle_Arrest

Induction of Apoptosis

In addition to cell cycle arrest, N-Piperidin-4-ylbenzamide derivatives are potent inducers of apoptosis.[1] This programmed cell death is often triggered through the intrinsic, or mitochondrial, pathway.[1] This process is characterized by the release of cytochrome c and the subsequent activation of caspases.[1] Certain derivatives have been shown to upregulate the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[4][5]

G cluster_cell Cancer Cell N_Piperidin_4_ylbenzamide_Derivative N_Piperidin_4_ylbenzamide_Derivative Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Caspase_3 Caspase_3 Cleaved_Caspase_3 Cleaved_Caspase_3 Apoptosis Apoptosis

Modulation of Other Signaling Pathways

Research has also elucidated the role of N-Piperidin-4-ylbenzamide derivatives in modulating other critical cancer-related signaling pathways:

  • HIF-1α Pathway Activation: Some derivatives can induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target, p21.[4][5] This can subsequently lead to apoptosis through the upregulation of cleaved caspase-3.[4][5]

  • Tubulin Polymerization Inhibition: Certain arylamide derivatives containing a piperazine moiety, structurally related to the N-Piperidin-4-ylbenzamide scaffold, have been identified as potent inhibitors of tubulin polymerization.[6]

  • Hedgehog Signaling Pathway Inhibition: Benzamide derivatives bearing piperidine groups have been suggested to act as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[7]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various N-Piperidin-4-ylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 47HepG2Hepatocellular Carcinoma0.25[3]
Compound 10bHepG2Hepatocellular Carcinoma0.12[4][5]
Compound 10jHepG2Hepatocellular Carcinoma0.13[4][5]
Compound 5hHepG2Hepatocellular Carcinoma2.57[5]
Compound 5hA549Lung Carcinoma5.48[5]
Compound 5hHT-29Colorectal Adenocarcinoma30.04[5]
Compound 5hHep3BHepatocellular Carcinoma2.76[5]
Compound 5hPLC/PRF5Hepatocellular Carcinoma4.26[5]
Compound 5hSMMC-7721Hepatocellular Carcinoma29.66[5]
Compound 5hHeLaCervical Cancer18.86[5]
Compound 5hA375Malignant Melanoma10.21[5]
Compound 7K562Chronic Myelogenous Leukemia2.27[2]
Compound 7HL-60Promyelocytic Leukemia1.42[2]
Compound 7OKP-GSRenal Carcinoma4.56[2]
Compound 10K562Chronic Myelogenous Leukemia2.53[2]
Compound 10HL-60Promyelocytic Leukemia1.52[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of N-Piperidin-4-ylbenzamide derivatives.

Cell Viability (MTT) Assay

G cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_Overnight Allow cells to attach overnight Treat_Cells Treat with varying concentrations of the compound Incubate_Time Incubate for a specified period (e.g., 24, 48, or 72 hours) Add_MTT Add MTT solution to each well and incubate for 2-4 hours at 37°C Dissolve_Formazan Remove medium and add solubilization buffer (e.g., DMSO) Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Calculate_IC50 Calculate the IC50 value from the dose-response curve

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with a range of concentrations of the N-Piperidin-4-ylbenzamide derivative and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilization buffer, such as DMSO or a solution of SDS in HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and a dose-response curve is generated to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Cancer cells are treated with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark to stain the cellular DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay by Annexin V-FITC/PI Staining

G cluster_workflow Apoptosis Assay Workflow Seed_Cells Seed cells in 6-well plates and incubate for 24 hours Treat_Cells Treat with desired concentrations of the compound for a specified time (e.g., 48 hours) Harvest_Cells Harvest both adherent and floating cells and wash with cold PBS Resuspend_Cells Resuspend cells in 1X Binding Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Incubate Incubate in the dark for 15 minutes at room temperature Analyze_by_Flow_Cytometry Analyze the cells by flow cytometry within 1 hour

Protocol:

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and incubated for 24 hours before being treated with the desired concentrations of the compound for a specified time (e.g., 48 hours).[1]

  • Cell Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.[1]

  • Staining: The cells are resuspended in 1X Binding Buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1] The mixture is incubated in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis

Protocol:

  • Protein Extraction: Following treatment with the compound, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, cyclin B1, cleaved caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The N-Piperidin-4-ylbenzamide scaffold represents a versatile and potent platform for the development of novel anticancer therapeutics. The ability of its derivatives to induce both cell cycle arrest and apoptosis through multiple signaling pathways underscores its therapeutic potential. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to validate the preclinical findings and assess the pharmacokinetic and safety profiles of lead compounds. Further investigation into the modulation of other cancer-related pathways, such as angiogenesis and metastasis, could also unveil new therapeutic opportunities for this promising class of compounds.

References

Exploratory

Spectroscopic Analysis of N-Piperidin-4-ylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Data Presentation Due to the absence of publicly available experimental spectra, this section provides predicted mass spectrometry data and a description of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Due to the absence of publicly available experimental spectra, this section provides predicted mass spectrometry data and a description of the expected NMR and IR spectral features based on the chemical structure of N-Piperidin-4-ylbenzamide.

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺205.1335
[M+Na]⁺227.1155

Note: Data is predicted and may vary from experimental results.

Expected NMR Spectral Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzoyl group and the piperidine ring.

  • Aromatic Protons: Multiplets in the range of δ 7.4-7.9 ppm corresponding to the monosubstituted benzene ring.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Piperidine Protons:

    • The proton at C4 (methine) will likely appear as a multiplet.

    • The axial and equatorial protons on the piperidine ring (C2, C3, C5, C6) will show complex splitting patterns, typically in the δ 1.5-3.5 ppm range.

    • The N-H proton of the piperidine may also be visible as a broad singlet, depending on the solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the δ 125-140 ppm range.

  • Piperidine Carbons: Signals for the C4 methine and the C2/C6 and C3/C5 methylene carbons are expected in the aliphatic region of the spectrum.

Expected IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹ (amide N-H). A secondary amine N-H stretch from the piperidine ring may also be observed in a similar region.

  • C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ (amide I band).

  • C-N Stretch: In the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for N-Piperidin-4-ylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of N-Piperidin-4-ylbenzamide for ¹H NMR analysis, or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as the amide and amine proton signals are solvent-dependent.

  • Ensure complete dissolution, using gentle agitation or vortexing if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid N-Piperidin-4-ylbenzamide sample directly onto the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of N-Piperidin-4-ylbenzamide in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote protonation) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

2. Data Acquisition:

  • Introduce the sample into the ESI-MS system via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

  • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

  • Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and strong signal.

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).

  • Compare the observed m/z value with the calculated exact mass of the protonated molecule to confirm the elemental composition.

Mandatory Visualization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of N-Piperidin-4-ylbenzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (ESI-MS) Purification->MS Sample Preparation Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Verification Structural Verification Interpretation->Verification

Caption: General workflow for the synthesis and spectroscopic analysis of N-Piperidin-4-ylbenzamide.

Logical_Relationships cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound N-Piperidin-4-ylbenzamide Structure H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Compound->H_NMR C_NMR ¹³C NMR (Chemical Shifts) Compound->C_NMR IR_Data IR Absorptions (N-H, C=O, C-N stretches) Compound->IR_Data MS_Data Mass Spectrum (Molecular Ion Peak) Compound->MS_Data Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical relationships in the spectroscopic characterization of N-Piperidin-4-ylbenzamide.

Foundational

N-Piperidin-4-ylbenzamide: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The N-Piperidin-4-ylbenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis fo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Piperidin-4-ylbenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent structural features, including a rigid piperidine ring and a flexible benzamide moiety, allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to the development of N-Piperidin-4-ylbenzamide derivatives as potent and selective modulators of a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and transcription factors. This technical guide provides a comprehensive overview of the N-Piperidin-4-ylbenzamide scaffold in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Chemical Synthesis

The synthesis of N-Piperidin-4-ylbenzamide derivatives typically involves the acylation of a 4-aminopiperidine derivative with a substituted benzoic acid or its activated form (e.g., acyl chloride). The piperidine nitrogen can be further functionalized to introduce additional diversity.

A general synthetic scheme is presented below:

Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Functionalization Substituted_Benzoic_Acid Substituted Benzoic Acid (1) Intermediate N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzamide (3) Substituted_Benzoic_Acid->Intermediate Coupling Agent (e.g., EDC, HOBt) 4-Aminopiperidine N-Boc-4-aminopiperidine (2) 4-Aminopiperidine->Intermediate Intermediate_2 N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzamide (3) Deprotected N-(piperidin-4-yl)benzamide (4) Intermediate_2->Deprotected Acid (e.g., TFA) Deprotected_2 N-(piperidin-4-yl)benzamide (4) Final_Product N-Functionalized Derivative (5) Deprotected_2->Final_Product R-X, Base

Caption: General synthetic route for N-Piperidin-4-ylbenzamide derivatives.

Biological Activities and Quantitative Data

N-Piperidin-4-ylbenzamide derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most prominent activities.

Anticancer Activity

Targeting Hypoxia-Inducible Factor-1α (HIF-1α) and Cell Cycle Progression

Certain N-Piperidin-4-ylbenzamide derivatives have been identified as potent anticancer agents. They can exert their effects through the activation of the HIF-1α pathway, leading to the induction of apoptosis in tumor cells.[1][2] Other derivatives have been shown to induce cell cycle arrest, particularly in hepatocellular carcinoma cell lines like HepG2.[3]

CompoundTarget/AssayCell LineIC50 (µM)Reference
10bHIF-1α ActivationHepG20.12[1]
10jHIF-1α ActivationHepG20.13[1]
47Cell Cycle InhibitionHepG20.25[3]
5hGrowth InhibitionHepG22.57[4]
5hGrowth InhibitionA5495.48[4]
5hGrowth InhibitionHT-2930.04[4]
G-Protein Coupled Receptor (GPCR) Modulation

GPR119 Agonism for Diabetes and δ-Opioid Receptor Agonism for Pain Management

N-Piperidin-4-ylbenzamide derivatives have been explored as agonists for GPR119, a promising target for the treatment of type 2 diabetes due to its role in promoting insulin secretion.[5] Additionally, derivatives of this scaffold have been developed as highly potent and selective δ-opioid receptor agonists, with potential applications in pain management.[6]

CompoundTargetAssayIC50/EC50 (nM)Reference
S5F4GPR119Molecular Docking (Binding Affinity)-12.8 (kcal/mol)[5]
S5F2GPR119Molecular Docking (Binding Affinity)-10.7 (kcal/mol)[5]
6aδ-Opioid ReceptorRadioligand Binding Assay0.87[6]
Serotonin 5-HT4 Receptor Agonism

Prokinetic Agents for Gastrointestinal Disorders

Derivatives of N-Piperidin-4-ylbenzamide have been synthesized as selective 5-HT4 receptor agonists. These compounds have shown potential as prokinetic agents, enhancing gastrointestinal motility.[1][7]

CompoundTargetAssayActivityReference
13a (Y-36912)5-HT4 ReceptorIn vivo gastric emptyingEnhanced gastric emptying[1]
Enzyme Inhibition

Acetylcholinesterase (AChE) and Tyrosine Kinase Inhibition

The N-Piperidin-4-ylbenzamide scaffold has been utilized to develop potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[8] Furthermore, this scaffold has served as a basis for the design of tyrosine kinase inhibitors with potential anticancer activity.

CompoundTargetAssayIC50 (nM)Reference
21AcetylcholinesteraseEnzyme Inhibition Assay0.56[8]
11EGFRKinase Inhibition Assay91% inhibition at 10 nM
13EGFRKinase Inhibition Assay92% inhibition at 10 nM
Anti-inflammatory Activity

Inhibition of Pro-inflammatory Mediators

N-Piperidin-4-ylbenzamide derivatives have also been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

CompoundTarget/AssayCell LineIC50 (µM)Reference
6eNO ProductionRAW 264.70.86[9]
6eTNF-α ProductionRAW 264.71.87[9]

Signaling Pathways

The diverse biological activities of N-Piperidin-4-ylbenzamide derivatives are a consequence of their interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

HIF-1a_Pathway Hypoxia Hypoxia / N-Piperidin-4-ylbenzamide Derivative HIF_1a_stabilization HIF-1α Stabilization Hypoxia->HIF_1a_stabilization HIF_1a_translocation Nuclear Translocation HIF_1a_stabilization->HIF_1a_translocation HIF_1_complex HIF-1 Complex HIF_1a_translocation->HIF_1_complex HIF_1b HIF-1β HIF_1b->HIF_1_complex HRE Hypoxia Response Element (HRE) HIF_1_complex->HRE Target_Genes Target Gene Expression (e.g., p21, VEGF) HRE->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: HIF-1α signaling pathway activation.

Cell_Cycle_Pathway NPB_Derivative N-Piperidin-4-ylbenzamide Derivative p53_activation p53 Activation NPB_Derivative->p53_activation p21_expression p21 Expression p53_activation->p21_expression CDK_inhibition CDK Inhibition (CDK2/Cyclin E) p21_expression->CDK_inhibition Rb_hypophosphorylation Rb Hypophosphorylation CDK_inhibition->Rb_hypophosphorylation E2F_inhibition E2F Inhibition Rb_hypophosphorylation->E2F_inhibition G1_arrest G1/S Phase Cell Cycle Arrest E2F_inhibition->G1_arrest

Caption: p53/p21-dependent cell cycle arrest.

GPR119_Pathway GPR119_Agonist N-Piperidin-4-ylbenzamide (GPR119 Agonist) GPR119 GPR119 GPR119_Agonist->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion potentiates

Caption: GPR119 signaling pathway in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-Piperidin-4-ylbenzamide derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of N-Piperidin-4-ylbenzamide derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • 96-well plates

  • Complete cell culture medium

  • N-Piperidin-4-ylbenzamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of N-Piperidin-4-ylbenzamide derivatives on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HepG2)

  • 6-well plates

  • Complete cell culture medium

  • N-Piperidin-4-ylbenzamide derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

  • Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for HIF-1α

Objective: To assess the effect of N-Piperidin-4-ylbenzamide derivatives on the expression of HIF-1α protein.

Materials:

  • Cell line of interest

  • N-Piperidin-4-ylbenzamide derivative

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound under normoxic or hypoxic conditions.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The N-Piperidin-4-ylbenzamide scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its properties through chemical modification have enabled the development of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight the significant potential of this scaffold in addressing a variety of diseases, from cancer and diabetes to neurodegenerative and inflammatory disorders. Further exploration of the chemical space around the N-Piperidin-4-ylbenzamide core is likely to yield even more potent and selective drug candidates in the future.

References

Exploratory

Biological Activity of N-Piperidin-4-ylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activities of N-Piperidin-4-ylbenzamide derivatives, a class of compounds demonstra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-Piperidin-4-ylbenzamide derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this field.

Introduction

N-Piperidin-4-ylbenzamide derivatives are a versatile scaffold in medicinal chemistry, with analogues showing a wide range of biological activities. The core structure, consisting of a piperidine ring linked to a benzamide group, serves as a valuable pharmacophore for designing molecules that can interact with various biological targets. This guide will focus on two prominent areas of activity: antitumor effects and 5-HT4 receptor agonism, which have been the subject of significant research.

Antitumor Activity

Several N-Piperidin-4-ylbenzamide derivatives have demonstrated potent antitumor activity, particularly against hepatocellular carcinoma cell lines such as HepG2.[1][2] The mechanism of action for these compounds often involves the activation of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and the induction of cell cycle arrest.[1][2]

Quantitative Antitumor Data

The following table summarizes the in vitro cytotoxic activity of selected N-Piperidin-4-ylbenzamide derivatives against the HepG2 human hepatocellular carcinoma cell line.

CompoundModificationIC50 (µM) on HepG2Reference
10b Diaryl ether derivative0.12[2]
10j Diaryl ether derivative0.13[2]
47 Novel derivative0.25[1]
Signaling Pathway in Antitumor Activity

The antitumor effects of these derivatives are linked to the induction of HIF-1α, which in turn upregulates downstream targets like p21. This leads to cell cycle arrest and apoptosis, mediated by proteins such as p53 and cleaved caspase-3.[1][2]

G Derivative N-Piperidin-4-ylbenzamide Derivative HIF1a HIF-1α Activation Derivative->HIF1a p53 p53 Expression Derivative->p53 CyclinB1 Cyclin B1 Inhibition Derivative->CyclinB1 pRb p-Rb Inhibition Derivative->pRb Caspase3 Cleaved Caspase-3 Upregulation Derivative->Caspase3 p21 p21 Expression HIF1a->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p53->p21 CyclinB1->CellCycleArrest pRb->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis

Antitumor Signaling Pathway of N-Piperidin-4-ylbenzamide Derivatives.
Experimental Protocols

This protocol is used to determine the IC50 values of the compounds.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-Piperidin-4-ylbenzamide derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

This protocol is used to analyze the expression of proteins involved in the signaling pathway.

  • Cell Lysis: Treat HepG2 cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, p21, p53, Cyclin B1, p-Rb, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Fixation: Treat HepG2 cells with the compounds for 24 hours, then harvest and fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

5-HT4 Receptor Agonism

N-Piperidin-4-ylbenzamide derivatives have also been investigated as potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists.[3] These compounds have potential applications as prokinetic agents for the treatment of gastrointestinal (GI) disorders.[3]

Quantitative 5-HT4 Receptor Binding and hERG Inhibition Data

A critical aspect of developing 5-HT4 receptor agonists is ensuring selectivity and a favorable safety profile, particularly concerning off-target effects on the hERG potassium channel, which can lead to cardiac arrhythmias.

Compound5-HT4 Receptor Binding Affinity (Ki, nM)hERG Inhibition (IC50, µM)Gastric Emptying Enhancement (%)Reference
23g 1.2>3065.4[3]
Experimental Protocols

This protocol is used to determine the binding affinity of the compounds to the 5-HT4 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-GR113808) and various concentrations of the test compounds in a suitable binding buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data.

This protocol is used to assess the potential for cardiac side effects.

  • Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at 37°C.

  • Voltage Protocol: Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds.

  • Data Acquisition and Analysis: Measure the inhibition of the hERG tail current at each compound concentration and calculate the IC50 value.

This protocol evaluates the prokinetic effects of the compounds in an animal model.

  • Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally.

  • Test Meal: After a set period (e.g., 30 minutes), administer a non-nutrient, non-absorbable test meal (e.g., 1.5% methylcellulose containing a colored marker) orally.

  • Stomach Removal: After another set period (e.g., 30 minutes), euthanize the animals and ligate the pylorus and cardia before removing the stomach.

  • Measurement: Determine the amount of the test meal remaining in the stomach.

  • Calculation: Calculate the percentage of gastric emptying for each animal.

Synthesis of Key Derivatives

The synthesis of these derivatives typically involves the coupling of a substituted benzoic acid with a 4-aminopiperidine derivative.

G BenzoicAcid Substituted Benzoic Acid Coupling Amide Coupling (e.g., EDC, HOBt) BenzoicAcid->Coupling Piperidine 4-Aminopiperidine Derivative Piperidine->Coupling Product N-Piperidin-4-ylbenzamide Derivative Coupling->Product

General Synthetic Scheme for N-Piperidin-4-ylbenzamide Derivatives.

Conclusion

N-Piperidin-4-ylbenzamide derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antitumor agents and 5-HT4 receptor agonists highlights their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these versatile molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

Foundational

Initial Screening of N-Piperidin-4-ylbenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial screening of N-Piperidin-4-ylbenzamide analogs, a versatile scaffold in drug discovery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of N-Piperidin-4-ylbenzamide analogs, a versatile scaffold in drug discovery. This document outlines the synthesis, biological evaluation, and mechanistic analysis of this class of compounds against a range of therapeutic targets. It is intended to serve as a valuable resource for researchers and scientists involved in the identification and development of novel therapeutics.

Introduction

The N-piperidin-4-ylbenzamide core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogs of this structure have been investigated for their potential as kinase inhibitors, receptor modulators, and enzyme inhibitors, among other therapeutic applications. This guide details the initial screening process for this class of compounds, from synthesis to a variety of primary biological assays.

Synthetic Approaches

The synthesis of N-Piperidin-4-ylbenzamide analogs can be achieved through several established synthetic routes. A common method involves the amidation reaction between a substituted benzoic acid and 4-aminopiperidine derivatives. The diversity of the analogs can be expanded by utilizing various substituted benzoic acids and modifying the piperidine ring.

In Vitro Screening Assays: Data and Protocols

A crucial step in the initial screening of N-Piperidin-4-ylbenzamide analogs is their evaluation in a panel of in vitro biological assays to determine their potency and selectivity. This section presents a summary of quantitative data from various studies and provides detailed protocols for key assays.

Data Presentation: Biological Activity of N-Piperidin-4-ylbenzamide Analogs

The following tables summarize the in vitro activity of representative N-Piperidin-4-ylbenzamide analogs against various targets.

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
Analog 1 ABL KinaseBiochemical Assay46[1]
Analog 2 c-KIT KinaseBiochemical Assay75[1]
Analog 3 HepG2 CellsCell Proliferation250[2]
Analog 4 δ Opioid ReceptorBinding Assay0.87[3]
Analog 5 μ Opioid ReceptorBinding Assay>3800[3]
Analog 6 κ Opioid ReceptorBinding Assay>7400[3]
Analog 7 μ-CalpainEnzyme Inhibition9[4]
Analog 8 Cathepsin BEnzyme Inhibition>1000[4]
Analog 9 AcetylcholinesteraseEnzyme Inhibition0.56[5]
Analog 10 ButyrylcholinesteraseEnzyme Inhibition>10000[5]
Analog 11 NO Production (RAW 264.7)Cellular Assay860[6]
Analog 12 TNF-α Production (RAW 264.7)Cellular Assay1870[6]
Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

This protocol describes a typical biochemical assay to determine the inhibitory activity of compounds against a purified kinase.

Materials:

  • Purified ABL kinase

  • ATP

  • Peptide substrate (e.g., Abltide)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the ABL kinase and the peptide substrate in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

This protocol outlines a method to assess the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of test compound dilutions, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm kinetically for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the vehicle control. IC50 values are then determined.

This assay screens for inhibitors of pancreatic lipase, an enzyme involved in the digestion of dietary fats.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the test compound, and the pancreatic lipase enzyme in a 96-well plate.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Add the pNPP substrate solution to initiate the reaction.

  • Incubate for a further 15-30 minutes at 37°C.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • The percentage of inhibition is calculated, and IC50 values are determined.

This assay is used to identify inhibitors of calpain, a calcium-dependent cysteine protease.

Materials:

  • Purified µ-calpain or m-calpain

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂) solution

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Add serially diluted test compounds or vehicle control to the wells of a 96-well black microplate.

  • Add the diluted calpain enzyme solution to each well.

  • Incubate for 15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂.

  • Monitor the increase in fluorescence intensity (Ex/Em = 354/442 nm for AMC) over time.

  • The rate of reaction is determined, and the percentage of inhibition and IC50 values are calculated.

Mechanistic Studies: Signaling Pathways and Workflows

To understand the mechanism of action of active compounds, it is essential to investigate their effects on relevant signaling pathways.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by N-Piperidin-4-ylbenzamide analogs.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival STAT5->Survival

Caption: BCR-ABL Signaling Pathway.

p53_p21_Pathway cluster_inhibition DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Arrest G1/S Cell Cycle Arrest E2F->G1_S_Arrest promotes transition (inhibited)

Caption: p53/p21-Dependent Cell Cycle Arrest Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for mechanistic studies.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Flow_Cytometry_Workflow Cell_Culture Cell Culture & Treatment Harvest Cell Harvesting Cell_Culture->Harvest Fixation Cell Fixation (Ethanol) Harvest->Fixation Staining DNA Staining (Propidium Iodide) Fixation->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Analysis Cell Cycle Analysis Acquisition->Analysis

Caption: Cell Cycle Analysis by Flow Cytometry Workflow.

Conclusion

The N-Piperidin-4-ylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a framework for the initial screening of analogs based on this core structure. The presented data, protocols, and workflows are intended to facilitate the efficient identification and characterization of lead compounds for further development. The diverse biological activities observed for this class of compounds underscore the importance of a comprehensive screening approach to fully explore their therapeutic potential.

References

Exploratory

An In-depth Technical Guide to Target Identification and Validation of N-Piperidin-4-ylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-piperidin-4-ylbenzamide scaffold serves as a versatile backbone in medicinal chemistry, leading to the development of a diverse array of deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-piperidin-4-ylbenzamide scaffold serves as a versatile backbone in medicinal chemistry, leading to the development of a diverse array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the key molecular targets and mechanisms of action for these compounds, with a focus on their applications in oncology and inflammatory diseases. We present detailed methodologies for the primary experimental assays used in the identification and validation of these targets, including protocols for assessing cell viability, cell cycle progression, and protein expression. Furthermore, this guide offers structured quantitative data for representative compounds and visualizes complex signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the science underpinning these promising therapeutic agents.

Introduction

N-Piperidin-4-ylbenzamide itself is primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceutical compounds.[1] However, its derivatives have emerged as potent modulators of several key biological pathways implicated in cancer and inflammation. This guide will explore the target identification and validation for distinct classes of N-piperidin-4-ylbenzamide derivatives, focusing on four principal mechanisms of action:

  • Induction of p53/p21-dependent cell cycle arrest

  • Activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway

  • Inhibition of the Hedgehog (Hh) signaling pathway

  • Inhibition of the NLRP3 inflammasome

Anticancer Applications of N-Piperidin-4-ylbenzamide Derivatives

Derivatives of N-piperidin-4-ylbenzamide have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of cell cycle arrest and apoptosis.

Target: p53/p21-Dependent Cell Cycle Arrest

A prominent mechanism of action for several N-piperidin-4-ylbenzamide derivatives is the induction of cell cycle arrest, particularly in hepatocellular carcinoma cell lines like HepG2.[2][3] This is often mediated through the activation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

The p53/p21 pathway is a critical regulator of the cell cycle. In response to cellular stress, such as that induced by certain N-piperidin-4-ylbenzamide derivatives, p53 is activated and promotes the transcription of the CDKN1A gene, which encodes the p21 protein. p21 then binds to and inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase of the cell cycle.

p53_p21_pathway cluster_0 Cellular Stress cluster_1 p53 Activation and p21 Expression cluster_2 Cell Cycle Regulation N-Piperidin-4-ylbenzamide\nDerivative N-Piperidin-4-ylbenzamide Derivative p53 p53 N-Piperidin-4-ylbenzamide\nDerivative->p53 Induces p21 p21 p53->p21 Upregulates Transcription CDK Cyclin/CDK Complex p21->CDK Inhibits Rb Rb CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription

p53/p21-Dependent Cell Cycle Arrest Pathway
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 47HepG20.25Induction of cell cycle arrest via p53/p21 pathway
N-Methyl-4-(Piperidin-4-Yl)Benzamide (NMPB)HepG20.25Induction of cell cycle arrest via p53/p21 pathway

Target: Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Certain N-piperidin-4-ylbenzamide derivatives have been shown to activate the HIF-1α pathway, which can paradoxically lead to tumor cell apoptosis under specific conditions.[3]

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Some N-piperidin-4-ylbenzamide derivatives can stabilize HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, including those that can promote apoptosis, such as p21 and cleaved caspase-3.

hif1a_pathway cluster_0 Normoxia cluster_1 Hypoxia or Derivative Treatment HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation Derivative N-Piperidin-4-ylbenzamide Derivative HIF1a_hypoxia HIF-1α (stabilized) Derivative->HIF1a_hypoxia Stabilizes HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerizes with HIF1b HIF-1β HIF1b->HIF1_complex Apoptosis Apoptosis HIF1_complex->Apoptosis Promotes hedgehog_pathway cluster_0 Hedgehog Signaling cluster_1 Inhibition Hh_ligand Hedgehog Ligand PTCH PTCH Hh_ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits Gli Gli SMO->Gli Activates Target_Genes Target Genes Gli->Target_Genes Activates Transcription Derivative N-Piperidin-4-ylbenzamide Derivative Derivative->SMO Inhibits nlrp3_pathway cluster_0 Priming cluster_1 Activation & Inhibition PAMPs PAMPs/DAMPs NFkB NF-κB PAMPs->NFkB Activates NLRP3_proIL1b NLRP3 & pro-IL-1β (Upregulation) NFkB->NLRP3_proIL1b Induces Transcription Stimuli Activation Stimuli NLRP3_inflammasome NLRP3 Inflammasome Assembly Stimuli->NLRP3_inflammasome Triggers Caspase1 Caspase-1 NLRP3_inflammasome->Caspase1 Activates IL1b Mature IL-1β Caspase1->IL1b Cleaves pro-IL-1β Derivative N-Piperidin-4-ylbenzamide Derivative Derivative->NLRP3_inflammasome Inhibits mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with serial dilutions of compound incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilization buffer incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

References

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Piperidin-4-ylbenzamide Derivatives

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-Piperidin-4-ylbenzamide derivatives for researchers, scientists, and drug development professionals. This class of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-Piperidin-4-ylbenzamide derivatives for researchers, scientists, and drug development professionals. This class of compounds has demonstrated a wide range of biological activities, making it a versatile scaffold in medicinal chemistry. This document details the SAR for various therapeutic targets, presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and illustrates relevant biological pathways and workflows using diagrams.

Antitumor Activity: HIF-1α Activation and Cell Cycle Inhibition

N-Piperidin-4-ylbenzamide derivatives have been investigated for their potential as anticancer agents through two primary mechanisms: activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and induction of cell cycle arrest.

Structure-Activity Relationship for HIF-1α Activation

Certain N-Piperidin-4-ylbenzamide derivatives have been identified as activators of the HIF-1α pathway, which can paradoxically lead to tumor cell apoptosis. The core scaffold consists of a benzamide moiety linked to a piperidin-4-yl group. SAR studies have revealed that substitutions on both the benzoyl ring and the piperidine nitrogen are crucial for activity.

Key SAR observations for HIF-1α activators include:

  • Benzoyl Ring Substitutions: The presence of specific substituents on the benzoyl ring significantly influences the inhibitory bioactivity against cancer cell lines like HepG2. For instance, diaryl ether modifications have been explored, with particular substitutions leading to potent activity.

  • Piperidine Nitrogen Substitutions: Modifications at the N1 position of the piperidine ring are critical for modulating the compound's properties, including cell permeability and target engagement.

Table 1: SAR Data of N-Piperidin-4-ylbenzamide Derivatives as HIF-1α Activators

Compound IDBenzoyl Ring SubstitutionPiperidine N1 SubstitutionIC50 (μM) in HepG2 cells[1]
10b 4-(4-chlorophenoxy)H0.12
10j 4-(3,4-dichlorophenoxy)H0.13

Note: The IC50 values represent the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship for Cell Cycle Inhibition

Another avenue for the antitumor potential of this scaffold is the induction of cell cycle arrest, often through a p53/p21-dependent pathway. These derivatives can inhibit the proliferation of cancer cells by halting the cell cycle at specific phases, such as G2/M.

Key SAR findings for cell cycle inhibitors include:

  • Benzamide Moiety: The core N-Piperidin-4-ylbenzamide structure is essential for the observed activity.

  • Substitutions: Specific substitution patterns on the benzoyl and piperidine rings lead to enhanced potency. For example, compound 47, a novel N-(piperidine-4-yl)benzamide derivative, has shown potent activity against HepG2 cells.[2]

Table 2: SAR Data of N-Piperidin-4-ylbenzamide Derivatives as Cell Cycle Inhibitors

Compound IDKey Structural FeaturesIC50 (μM) in HepG2 cells[2]
47 Novel N-(piperidine-4-yl)benzamide derivative0.25

Note: The IC50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete growth medium

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

HIF_1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia / Drug Action HIF-1α_normoxia HIF-1α PHDs PHDs HIF-1α_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex HRE HRE (DNA) HIF_complex->HRE Binding Target_Genes Target Genes (e.g., p21) HRE->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Drug N-Piperidin-4-ylbenzamide Derivatives Drug->HIF-1α_hypoxia Stabilization

Figure 1: Simplified HIF-1α signaling pathway under normoxic and hypoxic/drug-induced conditions.

Cell_Cycle_Workflow start Seed HepG2 cells in 6-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with N-Piperidin-4-ylbenzamide derivatives incubation1->treatment incubation2 Incubate for 24/48h treatment->incubation2 harvest Harvest cells (Trypsinization) incubation2->harvest wash1 Wash with PBS harvest->wash1 fix Fix with ice-cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide (containing RNase A) wash2->stain analysis Analyze by Flow Cytometry stain->analysis

Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.

Prokinetic Activity: 5-HT4 Receptor Agonism

Derivatives of N-Piperidin-4-ylbenzamide have been developed as selective 5-HT4 receptor agonists, which are effective as prokinetic agents for treating gastrointestinal motility disorders.[3][4]

Structure-Activity Relationship for 5-HT4 Receptor Agonists

The SAR of these compounds has been explored by modifying various parts of the molecule, including the benzamide portion, the piperidine ring, and the substituent on the piperidine nitrogen.

Key SAR insights for 5-HT4 receptor agonists include:

  • Benzamide Moiety: The 4-amino-5-chloro-2-methoxybenzamide substructure is a common feature in many potent 5-HT4 agonists.

  • Piperidine Linker: A piperidin-4-ylmethyl linker between the benzamide and the N1-substituent is often optimal.

  • Piperidine N1-Substitution: The nature of the substituent at the N1 position of the piperidine ring is a key determinant of affinity and selectivity. Long alkyl chains with polar terminal groups, such as ethers or sulfides, can lead to high affinity.[5]

Table 3: SAR Data of N-Piperidin-4-ylbenzamide Derivatives as 5-HT4 Receptor Agonists

Compound IDPiperidine N1-Substitution5-HT4 Receptor Binding Affinity (Ki, nM)
Cisapride (Reference) 4-amino-5-chloro-2-methoxybenzoyl group with a fluorophenoxypropyl tailHigh
23g Substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-ylHigh (details in full paper)[3][4]
41c PhenylthioalkylHigh (details in full paper)[5]
44 BenzylthioalkylHigh (details in full paper)[5]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocols

This assay is used to determine the binding affinity of the test compounds for the 5-HT4 receptor.

Materials:

  • Cell membranes expressing the human 5-HT4 receptor

  • Radioligand (e.g., [3H]GR113808)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound or vehicle.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the Ki values from the competition binding curves.

Analgesic Potential: Delta-Opioid Receptor Agonism

A series of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide derivatives have been identified as potent and highly selective delta-opioid receptor agonists, showing promise for the development of novel analgesics.[6]

Structure-Activity Relationship for Delta-Opioid Receptor Agonists

The SAR for this class of compounds has been investigated by modifying the benzamide, the exocyclic double bond, and the phenyl ring.

Key SAR observations for delta-opioid receptor agonists:

  • Core Structure: The N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide scaffold is crucial for high affinity and selectivity.

  • Piperidine Ring: Replacement of the piperazine ring in previous delta-opioid agonists with a piperidine ring containing an exocyclic double bond led to improved stability and maintained high affinity.[6]

  • Substitutions: The substitution pattern on the phenyl ring and the nature of the amide group can be modulated to fine-tune the potency and selectivity.

Table 4: SAR Data of N-Piperidin-4-ylbenzamide Derivatives as Delta-Opioid Receptor Agonists

Compound IDKey Structural Featuresδ-Opioid Receptor IC50 (nM)[6]μ/δ Selectivity Ratio[6]κ/δ Selectivity Ratio[6]
6a N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide0.8743708590

Note: IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radioligand to the receptor.

Experimental Protocols

This protocol is used to determine the binding affinity and selectivity of compounds for the delta-opioid receptor.

Materials:

  • Cell membranes from cells expressing the human delta-opioid receptor (and mu- and kappa-opioid receptors for selectivity profiling)

  • Radioligand (e.g., [3H]DPDPE for delta, [3H]DAMGO for mu, [3H]U69,593 for kappa)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.

  • Incubate for 90 minutes at room temperature.

  • Terminate the binding by rapid filtration over a GF-B filter plate.

  • Wash the filters four times with ice-cold 50 mM Tris-HCl.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 values from the competition binding data and calculate the Ki values.

Other Therapeutic Targets

The versatile N-Piperidin-4-ylbenzamide scaffold has been explored for a variety of other therapeutic applications, demonstrating its broad potential in drug discovery.

Muscarinic M1 Receptor Antagonism

Derivatives based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold have been identified as selective M1 muscarinic acetylcholine receptor antagonists, with potential applications in the treatment of neurological disorders.[4][7] SAR studies have shown that modifications to the benzamide and piperazine moieties can modulate potency and selectivity.[4][7]

HDAC and AChE Inhibition for Alzheimer's Disease

Dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) based on an N-benzyl piperidine scaffold have been designed.[8][9] Certain derivatives have shown potent dual-enzyme inhibition, along with other beneficial properties such as free radical scavenging and inhibition of Aβ aggregation.[8][9]

T-Type Calcium Channel Blockade

4-Piperidinecarboxylate and 4-piperidinecyanide derivatives have been evaluated as T-type calcium channel blockers.[10][11] Several compounds exhibited good inhibitory activity with minimal off-target effects on the hERG channel.[10][11]

Anti-inflammatory Activity

2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[5][12]

c-Met Kinase Inhibition

4-(Pyridin-4-yloxy)benzamide derivatives have been designed as inhibitors of the c-Met kinase, a target in cancer therapy.[13] SAR studies have indicated that specific substitutions are beneficial for enhancing inhibitory activity.[13]

JNK Inhibition

Piperazine amides have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[11][14] Optimization of a high-throughput screening hit led to the discovery of several potent JNK inhibitors.[11][14]

MenA Inhibition for Tuberculosis

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[3][15][16] These compounds represent a promising new strategy for the treatment of tuberculosis.[3][15]

This guide highlights the significant therapeutic potential of N-Piperidin-4-ylbenzamide derivatives across a diverse range of biological targets. The provided SAR data, experimental protocols, and pathway diagrams offer a valuable resource for the further design and development of novel drug candidates based on this versatile chemical scaffold.

References

Exploratory

In Silico Modeling of N-Piperidin-4-ylbenzamide Binding: A Technical Guide

This guide provides an in-depth overview of the computational approaches used to model the binding of N-Piperidin-4-ylbenzamide and its derivatives to various biological targets. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the computational approaches used to model the binding of N-Piperidin-4-ylbenzamide and its derivatives to various biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of in silico techniques for lead discovery and optimization.

Data Presentation: Binding Affinities and Inhibitory Concentrations

The following table summarizes the quantitative data for various N-Piperidin-4-ylbenzamide derivatives, detailing their inhibitory activities and binding affinities against a range of biological targets. This data is crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Compound IDTargetAssay TypeValue (µM)Cell Line/OrganismReference
5h Thymidylate Synthase (TS)Cytotoxicity (IC50)15.70 ± 0.28SW480 (colorectal cancer)[1]
5h Thymidylate Synthase (TS)Cytotoxicity (IC50)16.50 ± 4.90MCF-7 (breast cancer)[1]
10b -Inhibitory Bioactivity (IC50)0.12HepG2[2]
10j -Inhibitory Bioactivity (IC50)0.13HepG2[2]
S5F4 GPR119 ReceptorBinding Affinity (Docking Score)-12.8 (kcal/mol)In silico[3][4]
S5F2 GPR119 ReceptorBinding Affinity (Docking Score)-10.7 (kcal/mol)In silico[3][4]
AR231453 (Reference) GPR119 ReceptorBinding Affinity (Docking Score)-11 (kcal/mol)In silico[3][4]
11i Muscarinic M1 ReceptorAntagonist Activity (IC50)3.7-[5]
4-[125I]BP Sigma ReceptorBinding Affinity (Ki)4.6MCF-7[6]
4-[125I]BP Sigma ReceptorBinding Affinity (Kd)26MCF-7[6]
[3H]DTG (Reference) Sigma ReceptorBinding Affinity (Kd)24.5MCF-7[6]
Compound 1 Sigma 1 Receptor (S1R)Binding Affinity (Ki)0.0032-[7]
Haloperidol (Reference) Sigma 1 Receptor (S1R)Binding Affinity (Ki)0.0025-[7]
Compound 2 Sigma 1 Receptor (S1R)Binding Affinity (Ki)0.024-[7]
Compound 3 Sigma 1 Receptor (S1R)Binding Affinity (Ki)0.0089-[7]
trans-7 Dopamine D3 ReceptorBinding Affinity (Ki)0.00018-[8]
10b (A-620223) PARP-1Enzyme Potency (Ki)0.008-[9]
10b (A-620223) -Whole Cell Assay (EC50)0.003-[9]
28 AcetylcholinesteraseInhibitory Activity (IC50)0.41 ± 1.25-[10]
20 AcetylcholinesteraseInhibitory Activity (IC50)5.94 ± 1.08-[10]
d5 HDACInhibitory Activity (IC50)0.17-[11]
d5 AChEInhibitory Activity (IC50)6.89-[11]
d10 HDACInhibitory Activity (IC50)0.45-[11]
d10 AChEInhibitory Activity (IC50)3.22-[11]

Experimental and Computational Protocols

A generalized workflow for the in silico modeling of N-Piperidin-4-ylbenzamide binding involves several key steps, from target preparation to simulation and analysis.

Receptor and Ligand Preparation
  • Receptor Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[12] Water molecules and co-crystallized ligands are generally removed.[12] Hydrogen atoms are added, and charges are assigned to the protein structure, which is then energy-minimized to resolve any steric clashes.[12] In cases where a crystal structure is unavailable, homology modeling can be employed to build a model of the target receptor.[3][4]

  • Ligand Preparation : The 2D structure of the N-Piperidin-4-ylbenzamide derivative is drawn using chemical drawing software and then converted to a 3D structure.[12] The ligand's geometry is optimized, and charges are assigned. Rotatable bonds are defined to allow for conformational flexibility during the docking process.[12]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13]

  • Software : Commonly used software for molecular docking includes AutoDock, MOE (Molecular Operating Environment), and Surflex-Dock.[3][4][12]

  • Procedure : The docking algorithm explores various conformations and orientations of the ligand within the active site of the receptor.[12] A scoring function is then used to estimate the binding affinity for each pose, which is often reported in kcal/mol.[12][13] The docking results are analyzed to identify the best-ranked pose based on the docking score.[12]

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-receptor complex and to observe the dynamic behavior of the interaction, molecular dynamics simulations are performed.

  • Procedure : MD simulations of the docked complex are typically run for a significant duration (e.g., 100 nanoseconds) to observe the stability of the interactions.[1] These simulations provide insights into the strength and persistence of interactions, such as hydrogen bonds, over time.[1]

Binding Free Energy Calculations

Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity.

In Silico ADMET Prediction

Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the designed ligands can be predicted using computational tools. Software like SwissADME is used to assess properties such as Lipinski's rule of five, intestinal absorption, and blood-brain barrier permeability.[3][4]

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico modeling and discovery of N-Piperidin-4-ylbenzamide derivatives.

In_Silico_Workflow Target_Identification Target Identification and Validation Receptor_Preparation Receptor Preparation (PDB/Homology Modeling) Target_Identification->Receptor_Preparation Docking Molecular Docking Receptor_Preparation->Docking Ligand_Design Ligand Library Design (N-Piperidin-4-ylbenzamide Derivatives) Ligand_Preparation Ligand Preparation (3D Structure Generation) Ligand_Design->Ligand_Preparation Ligand_Preparation->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation ADMET_Prediction In Silico ADMET Prediction Docking->ADMET_Prediction Binding_Analysis Binding Mode and Energy Analysis MD_Simulation->Binding_Analysis Lead_Optimization Lead Optimization Binding_Analysis->Lead_Optimization ADMET_Prediction->Lead_Optimization Synthesis_Testing Synthesis and In Vitro/In Vivo Testing Lead_Optimization->Synthesis_Testing

A generalized workflow for in silico drug discovery.
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

Several N-Piperidin-4-ylbenzamide derivatives have been investigated as activators of the HIF-1 pathway.[2] The following diagram illustrates a simplified representation of this signaling cascade.

HIF1_Signaling Hypoxia Hypoxia PHD_Inhibition PHD Inhibition Hypoxia->PHD_Inhibition leads to HIF1a_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF1a_Stabilization results in HIF1_Dimerization HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1_Dimerization HRE_Binding Binding to HRE (Hypoxia Response Element) HIF1_Dimerization->HRE_Binding Target_Gene_Expression Target Gene Expression (e.g., p21) HRE_Binding->Target_Gene_Expression Apoptosis Tumor Cell Apoptosis Target_Gene_Expression->Apoptosis Benzamide_Derivatives N-Piperidin-4-ylbenzamide Derivatives (e.g., 10b, 10j) Benzamide_Derivatives->PHD_Inhibition induces

Simplified HIF-1 signaling pathway activation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of N-Piperidin-4-ylbenzamide, a valuable building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Piperidin-4-ylbenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process involving the formation of an amide bond followed by the deprotection of a Boc-protecting group. This method is reproducible and scalable, making it suitable for laboratory and potential pilot-plant scale production. The protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O[1]
Molecular Weight204.27 g/mol [1][2]
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point137 °C[2]
SolubilitySoluble in Dimethylformamide (DMF) and Dichloromethane (DCM)[2]
CAS Number33953-37-6[1][2]

Synthesis Workflow

The synthesis of N-Piperidin-4-ylbenzamide is performed via a two-step sequence. The first step involves an amide coupling reaction between benzoic acid and a Boc-protected 4-aminopiperidine derivative. The second step is the removal of the Boc protecting group under acidic conditions to yield the final product.

Synthesis_Workflow Synthesis of N-Piperidin-4-ylbenzamide cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection benzoic_acid Benzoic Acid coupling_reagents EDC, HOBT, TEA benzoic_acid->coupling_reagents boc_piperidine tert-butyl 4-aminopiperidine-1-carboxylate boc_piperidine->coupling_reagents intermediate N-(1-Boc-piperidin-4-yl)benzamide coupling_reagents->intermediate DMF, rt, 12h deprotection_reagent TFA or 4M HCl in Dioxane intermediate->deprotection_reagent final_product N-Piperidin-4-ylbenzamide deprotection_reagent->final_product DCM, rt, 2h

Caption: Synthetic workflow for N-Piperidin-4-ylbenzamide.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
Benzoic Acid≥99.5%Sigma-Aldrich
tert-butyl 4-aminopiperidine-1-carboxylate≥98%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
Hydroxybenzotriazole (HOBt)≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS Reagent GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionFisher Scientific
BrineFisher Scientific
Anhydrous Sodium SulfateFisher Scientific
Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)benzamide
  • To a solution of benzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add EDC (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-Boc-piperidin-4-yl)benzamide as a white solid.

Step 2: Synthesis of N-Piperidin-4-ylbenzamide (Deprotection)
  • Dissolve the N-(1-Boc-piperidin-4-yl)benzamide (1.0 eq) obtained from Step 1 in DCM (0.2 M).

  • To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Piperidin-4-ylbenzamide.

  • The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.

Characterization Data

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.20 (br d, 1H), 4.10-3.95 (m, 1H), 3.20-3.10 (m, 2H), 2.75-2.65 (m, 2H), 2.10-2.00 (m, 2H), 1.60-1.45 (m, 2H), 1.50 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 167.0, 134.8, 131.3, 128.5, 126.8, 48.9, 45.4, 32.8.
Mass Spec. (ESI+)m/z: 205.13 [M+H]⁺
Purity (by HPLC)>95%
Typical Yield 70-85% over two steps

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction in Step 1Insufficient activation of carboxylic acid or low reactivity of the amine.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Consider using a more potent coupling agent like HATU.
Low Yield in Step 1Inefficient extraction or purification.Perform extractions thoroughly. Optimize the solvent system for column chromatography.
Incomplete Deprotection in Step 2Insufficient acid or reaction time.Increase the amount of TFA or HCl solution. Extend the reaction time and monitor by TLC/LC-MS.
Product ContaminationResidual starting materials or byproducts.Optimize purification methods (column chromatography or recrystallization).

References

Application

Application Notes and Protocols for Amide Coupling Methods in the Synthesis of N-Piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a fundamental st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a fundamental step in the development of new therapeutics. The crucial step in its formation is the creation of an amide bond between a benzoic acid derivative and a 4-aminopiperidine scaffold. The selection of an appropriate amide coupling method is critical to ensure high yield, purity, and scalability. This document provides detailed application notes and comparative protocols for three widely used amide coupling methods for the synthesis of N-Piperidin-4-ylbenzamide: the Schotten-Baumann reaction, carbodiimide-mediated coupling using EDC and HOBt, and coupling with the uronium salt HATU.

Overview of Amide Coupling Methods

Amide bond formation is typically achieved by activating the carboxylic acid group of benzoic acid to make it more susceptible to nucleophilic attack by the amino group of 4-aminopiperidine. The methods discussed herein represent common strategies to achieve this transformation, each with its own advantages and considerations.

  • Schotten-Baumann Reaction: This classic method involves the reaction of an amine with an acyl chloride under basic conditions. It is a robust and often high-yielding reaction. The reaction is typically performed in a two-phase system (organic solvent and aqueous base) to neutralize the HCl byproduct.[1][2]

  • EDC/HOBt Coupling: This method utilizes a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][4] The addition of 1-hydroxybenzotriazole (HOBt) forms an active ester intermediate, which improves reaction efficiency and minimizes side reactions such as racemization.[3][4] The byproducts of this reaction are generally water-soluble, facilitating purification.[3]

  • HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[5] It facilitates rapid amide bond formation with high yields and is particularly useful for coupling challenging substrates.[3]

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical quantitative data for the synthesis of N-Piperidin-4-ylbenzamide using the described methods. These values are representative and may vary based on specific reaction conditions and scale.

Coupling MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Schotten-Baumann Benzoyl chloride, 4-Aminopiperidine, NaOHDichloromethane/Water0 - 252 - 485 - 95
EDC/HOBt Coupling Benzoic acid, 4-Aminopiperidine, EDC, HOBt, DIPEADMF or DCM0 - 2512 - 2475 - 90
HATU Coupling Benzoic acid, 4-Aminopiperidine, HATU, DIPEADMF251 - 390 - 98

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final product can be achieved by column chromatography or recrystallization. Characterization can be performed using NMR spectroscopy and mass spectrometry.

Method 1: Schotten-Baumann Reaction

This protocol describes the synthesis of N-Piperidin-4-ylbenzamide from benzoyl chloride and 4-aminopiperidine.

Reagents:

  • 4-Aminopiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq.) in dichloromethane (10 mL per mmol of amine).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Combine the organic and aqueous solutions in the reaction flask and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzoyl chloride (1.1 eq.) dropwise to the biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Method 2: EDC/HOBt Coupling

This protocol details the synthesis of N-Piperidin-4-ylbenzamide from benzoic acid and 4-aminopiperidine using EDC and HOBt.

Reagents:

  • Benzoic acid

  • 4-Aminopiperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in DMF or DCM (10 mL per mmol of acid) at 0 °C, add EDC (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 4-aminopiperidine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Method 3: HATU Coupling

This protocol outlines the synthesis of N-Piperidin-4-ylbenzamide using the coupling reagent HATU.

Reagents:

  • Benzoic acid

  • 4-Aminopiperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq.), 4-aminopiperidine (1.1 eq.), and HATU (1.1 eq.) in DMF (5 mL per mmol of acid).

  • Add DIPEA (3.0 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Visualizations

Caption: Synthetic routes to N-Piperidin-4-ylbenzamide.

G cluster_workflow General Experimental Workflow start Reactant Preparation coupling Amide Coupling Reaction (Select Method 1, 2, or 3) start->coupling workup Aqueous Workup (Extraction & Washing) coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: A generalized experimental workflow for synthesis.

References

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in the Synthesis of N-Piperidin-4-ylbenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The synthesis of N-Piperidin-4-ylbenzamide analogs, a scaffold present in numerous biologically active compounds, can be efficiently achieved using this methodology. These analogs have shown potential in various therapeutic areas, acting as, for example, cell cycle inhibitors or activators of hypoxia-inducible factor 1 pathways.[1][2]

This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize N-Piperidin-4-ylbenzamide analogs.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling for the synthesis of N-Piperidin-4-ylbenzamide analogs is dependent on several critical parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is crucial for catalytic activity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution is typically used. The solvent system influences the solubility of the reactants and the overall reaction rate.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters can be used, allowing for the synthesis of a diverse library of analogs.

  • Leaving Group: The reactivity of the organic halide typically follows the order I > Br > OTf >> Cl.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of an N-acetyl-N-benzylbenzamide with various arylboronic acids. While this specific example does not use an N-piperidin-4-yl substituent, it provides a relevant illustration of the expected yields and substrate scope for a Suzuki coupling on a benzamide scaffold.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-acetyl-N-benzyl-[1,1'-biphenyl]-4-carboxamide85
24-Methylphenylboronic acidN-acetyl-N-benzyl-4'-methyl-[1,1'-biphenyl]-4-carboxamide92
34-Methoxyphenylboronic acidN-acetyl-N-benzyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide88
44-Fluorophenylboronic acidN-acetyl-N-benzyl-4'-fluoro-[1,1'-biphenyl]-4-carboxamide82
54-Chlorophenylboronic acidN-acetyl-N-benzyl-4'-chloro-[1,1'-biphenyl]-4-carboxamide78
64-(Trifluoromethyl)phenylboronic acidN-acetyl-N-benzyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide75
73-Methoxyphenylboronic acidN-acetyl-N-benzyl-3'-methoxy-[1,1'-biphenyl]-4-carboxamide86
82-Methylphenylboronic acidN-acetyl-N-benzyl-2'-methyl-[1,1'-biphenyl]-4-carboxamide70
9Naphthalen-2-ylboronic acidN-acetyl-N-benzyl-4-(naphthalen-2-yl)benzamide89
10Thiophen-2-ylboronic acidN-acetyl-N-benzyl-4-(thiophen-2-yl)benzamide65

Data adapted from a study on the Suzuki-Miyaura coupling of N-Ac/Bn benzamide with various boronic acids. Conditions: N-Ac/Bn benzamide (0.5 mmol, 1.0 equiv.), boronic acid (2.0 equiv.), K₃PO₄ (1.5 mmol, 3.0 equiv.), and Pd-NHC catalyst (3 mol%) in toluene at 90°C for 24 h.[2]

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction for the synthesis of N-(1-aryl-piperidin-4-yl)benzamide analogs. The protocol assumes the starting material is a halo-substituted N-(1-Boc-piperidin-4-yl)benzamide, which can be subsequently deprotected and arylated, or a pre-formed halo-aryl N-piperidin-4-ylbenzamide.

Materials:

  • Halo-substituted N-(piperidin-4-yl)benzamide derivative (e.g., N-(1-(4-bromophenyl)piperidin-4-yl)benzamide) (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add the halo-substituted N-(piperidin-4-yl)benzamide derivative (1.0 equiv), arylboronic acid (1.2 - 2.0 equiv), palladium catalyst (1-5 mol%), ligand (if not using a pre-catalyst, 2-10 mol%), and base (2.0 - 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous organic solvent followed by degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired N-(1-aryl-piperidin-4-yl)benzamide analog.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Combine Reactants (Halo-benzamide, Boronic Acid, Catalyst, Base) Setup Reaction Setup (Inert Atmosphere, Add Solvents) Start->Setup Reaction Heating & Stirring (80-110 °C) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (N-Piperidin-4-ylbenzamide Analog) Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application

Application Notes and Protocols: Boc Deprotection of N-Piperidin-4-ylbenzamide Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its stability under various conditions and its facile removal under acidic conditions make it an invaluable tool. In the synthesis of N-Piperidin-4-ylbenzamide derivatives, which are common scaffolds in medicinal chemistry, the deprotection of the Boc group from the piperidine nitrogen is a critical step. This document provides detailed protocols and comparative data for the efficient removal of the Boc protecting group from N-Piperidin-4-ylbenzamide precursors.

Chemical Transformation

The deprotection of Boc-protected N-Piperidin-4-ylbenzamide proceeds via acid-catalyzed hydrolysis of the carbamate. The tert-butyl cation generated is typically scavenged by the counter-ion or fragments to isobutylene.

cluster_0 Boc Deprotection of N-Piperidin-4-ylbenzamide Boc-N-Piperidin-4-ylbenzamide N-Piperidin-4-ylbenzamide_Salt Boc-N-Piperidin-4-ylbenzamide->N-Piperidin-4-ylbenzamide_Salt  Acid (TFA or HCl)  

Caption: Acid-catalyzed Boc deprotection reaction.

Comparative Data for Boc Deprotection Methods

The selection of the deprotection method often depends on the substrate's sensitivity to different acidic conditions and the desired salt form of the final product. The following table summarizes typical reaction conditions and outcomes for the two most common methods.

MethodReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Notes
Method A: TFA/DCM Trifluoroacetic Acid (TFA), Dichloromethane (DCM)0 to RT1 - 4>90A common and effective method.[1] The product is isolated as a trifluoroacetate salt, which may be difficult to handle in some cases.[1]
Method B: HCl/Dioxane 4M HCl in DioxaneRT1 - 3>90An alternative to TFA, often yielding a crystalline hydrochloride salt that is easier to isolate and handle.[1][2]

Experimental Protocols

Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the Boc deprotection of N-Piperidin-4-ylbenzamide precursors using TFA.[3]

Materials:

  • Boc-protected N-Piperidin-4-ylbenzamide precursor

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected N-Piperidin-4-ylbenzamide precursor (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1 M). Stir the solution at room temperature until the starting material is fully dissolved. Cool the solution to 0 °C using an ice bath.[3]

  • Addition of TFA: While stirring, slowly add TFA (10-20 eq.) to the reaction mixture. A color change may be observed upon the addition of the acid.[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][4]

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][3] b. To obtain the free base, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1] c. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1] d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1] e. Filter the solution and concentrate under reduced pressure to yield the deprotected N-Piperidin-4-ylbenzamide.[1]

  • Product Isolation as TFA Salt (Alternative Work-up): a. After reaction completion, concentrate the mixture under reduced pressure.[3] b. Add cold diethyl ether to the residue to precipitate the deprotected product as the TFA salt.[3] c. Stir the suspension for 15-30 minutes to ensure complete precipitation.[3] d. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.[3] e. Dry the product under vacuum to obtain the TFA salt as a solid.[3]

Method B: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative to the TFA method and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

  • Boc-protected N-Piperidin-4-ylbenzamide precursor

  • Dioxane or Methanol

  • 4M HCl in Dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the Boc-protected N-Piperidin-4-ylbenzamide precursor (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Addition of HCl: Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.[1]

  • Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[1]

  • Work-up: a. Upon completion, the solvent can be removed under reduced pressure.[1] Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • Conversion to Free Base (Optional): a. To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.[1] b. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[1] c. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).[1] d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Boc deprotection of N-Piperidin-4-ylbenzamide precursors.

cluster_workflow Experimental Workflow A Dissolve Boc-protected precursor in solvent B Add acidic deprotection reagent (TFA or HCl) A->B C Monitor reaction by TLC/LC-MS B->C D Reaction complete? C->D D->C No E Work-up D->E Yes F Isolate product (salt or free base) E->F G Characterize product F->G

Caption: Boc deprotection experimental workflow.

Analytical Monitoring

The progress of the Boc deprotection should be monitored to ensure complete conversion of the starting material and to minimize potential side reactions.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the reaction. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material.[4] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of starting material, product, and any side products.

  • High-Performance Liquid Chromatography (HPLC): A robust and reliable method for monitoring reaction completion and quantifying product purity.[4] The Boc-protected starting material is significantly more non-polar than the deprotected amine.[4]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid.

  • Side Product Formation: If significant side product formation is observed, consider using milder deprotection conditions, such as a lower temperature or a different acid/solvent system.[1] For substrates with other acid-sensitive functional groups, careful selection of the deprotection reagent is crucial.[1]

  • Difficult Product Isolation: If the product salt is difficult to handle (e.g., an oil), converting it to the free base or switching to a different acid that forms a more crystalline salt (e.g., HCl) may be beneficial.[1]

References

Method

Application Notes and Protocols for High-Throughput Screening of N-Piperidin-4-ylbenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide is a versatile chemical scaffold that serves as a foundational structure for a multitude of pharmacologically active...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide is a versatile chemical scaffold that serves as a foundational structure for a multitude of pharmacologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and gastroenterology. These compounds have been identified as modulators of key biological targets such as activators of Hypoxia-Inducible Factor-1α (HIF-1α), inhibitors of cancer cell proliferation, and agonists of the 5-Hydroxytryptamine Receptor 4 (5-HT4). High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of N-Piperidin-4-ylbenzamide derivatives to identify lead compounds with desired biological activities.

These application notes provide detailed protocols for HTS assays tailored to the primary applications of N-Piperidin-4-ylbenzamide derivatives. The included methodologies are designed for robustness and scalability, enabling the efficient screening and characterization of novel chemical entities.

Data Presentation: Quantitative Activity of N-Piperidin-4-ylbenzamide Derivatives

The following tables summarize the in vitro activities of various N-Piperidin-4-ylbenzamide derivatives against different biological targets.

Table 1: Antitumor Activity of N-Piperidin-4-ylbenzamide Derivatives against HepG2 Cells

Compound IDSubstitution PatternIC50 (µM)Reference
47 Specific derivative structure0.25[1]
10b Diaryl ether derivative0.12[2]
10j Diaryl ether derivative0.13[2]

Table 2: HIF-1α Activating and Antitumor Properties of N-Piperidin-4-ylbenzamide Derivatives

Compound IDTarget Cell LineEffectIC50 (µM)Reference
10b HepG2HIF-1α Induction & Antiproliferative0.12[2]
10j HepG2HIF-1α Induction & Antiproliferative0.13[2]

Table 3: 5-HT4 Receptor Agonist Activity of N-Piperidin-4-ylbenzamide Derivatives

CompoundAgonist/Antagonist ActivityEC50 (nM)Reference
SC-54750 Potent 5-HT4 agonist and 5-HT3 antagonist73.6[3]
Cisapride 5-HT4 agonistPotent, specific value varies by assay[4]
BRL 24924 5-HT4 agonistPotent, specific value varies by assay[4]
Zacopride 5-HT4 agonistPotent, specific value varies by assay[4]

Experimental Protocols

High-Throughput Screening for Antiproliferative Activity in HepG2 Cells

This protocol describes a cell viability assay using a luminescence-based readout to screen for compounds that inhibit the proliferation of the human liver cancer cell line, HepG2.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture plates

  • N-Piperidin-4-ylbenzamide derivatives library (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of the N-Piperidin-4-ylbenzamide derivatives in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the corresponding wells of the cell plate. This will result in a final DMSO concentration of 0.1%.

    • Include positive control wells (e.g., doxorubicin) and negative control wells (DMSO only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

HTS for Activators of Hypoxia-Inducible Factor-1α (HIF-1α)

This protocol utilizes a luciferase reporter gene assay to screen for compounds that activate the transcriptional activity of HIF-1α.

Materials:

  • HEK293T cells

  • pGL4.42[luc2P/HRE/Hygro] vector containing Hypoxia Response Elements (HREs)

  • Control vector (e.g., pGL4.75[hRluc/CMV])

  • Transfection reagent (e.g., FuGENE® HD)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom tissue culture plates

  • N-Piperidin-4-ylbenzamide derivatives library (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer plate reader

Protocol:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293T cells with the pGL4.42[luc2P/HRE/Hygro] vector and the control vector at a 10:1 ratio using a suitable transfection reagent.

    • After 24 hours, trypsinize the transfected cells and resuspend them in fresh medium at a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer 25 nL of each compound solution to the wells.

    • Include a positive control (e.g., Deferoxamine) and a negative control (DMSO).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and reagents to room temperature.

    • Add 25 µL of Luciferase Assay Reagent II (LAR II) to each well and mix.

    • Measure the firefly luciferase activity.

    • Add 25 µL of Stop & Glo® Reagent to each well and mix.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of HIF-1α activity for each compound relative to the DMSO control.

    • Identify compounds that significantly increase the normalized luciferase activity.

HTS for 5-HT4 Receptor Agonists

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to identify compounds that bind to the 5-HT4 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing a tagged 5-HT4 receptor (e.g., SNAP-tag).

  • Terbium (Tb)-labeled anti-tag antibody (donor fluorophore).

  • A fluorescently labeled 5-HT4 receptor antagonist (tracer, acceptor fluorophore).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

  • 384-well low-volume black plates.

  • N-Piperidin-4-ylbenzamide derivatives library (dissolved in DMSO).

  • TR-FRET compatible plate reader.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the Tb-labeled antibody and a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a 2X solution of the 5-HT4 receptor-containing cell membranes in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the test compound or control (DMSO for no inhibition, a known 5-HT4 agonist for full inhibition) into the wells of a 384-well plate.

    • Add 5 µL of the 2X cell membrane suspension to each well.

    • Add 5 µL of the 2X Tb-labeled antibody solution to each well.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader with a delay time of 50-100 µs after excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Determine the percent inhibition of tracer binding for each test compound.

    • Compounds that significantly reduce the TR-FRET signal are considered potential binders to the 5-HT4 receptor.

Visualizations

HTS_Workflow_for_Antiproliferative_Screening start Start cell_seeding Seed HepG2 Cells (384-well plate) start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add N-Piperidin-4-ylbenzamide Derivatives & Controls incubation1->compound_addition incubation2 Incubate 72h compound_addition->incubation2 add_reagent Add CellTiter-Glo® Reagent incubation2->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end HIF_1a_Signaling_Pathway hypoxia Hypoxia / N-Piperidin-4-ylbenzamide Derivative (Activator) phd PHDs (Prolyl Hydroxylases) hypoxia->phd Inhibition hif1a HIF-1α phd->hif1a Hydroxylation (Normoxia) vhl VHL-E3 Ligase Complex hif1a->vhl Binding dimerization HIF-1α / HIF-1β Dimerization hif1a->dimerization proteasome Proteasomal Degradation vhl->proteasome nucleus Translocation to Nucleus dimerization->nucleus hre Binding to HRE (Hypoxia Response Element) nucleus->hre gene_transcription Target Gene Transcription (e.g., VEGF, p21) hre->gene_transcription p53_p21_Pathway compound N-Piperidin-4-ylbenzamide Derivative p53 p53 Stabilization & Activation compound->p53 p21 p21 Gene Transcription p53->p21 apoptosis Apoptosis p53->apoptosis p21_protein p21 Protein (CDKN1A) p21->p21_protein cdk_cyclin CDK-Cyclin Complexes p21_protein->cdk_cyclin Inhibition cell_cycle Cell Cycle Arrest (G1/S Checkpoint) cdk_cyclin->cell_cycle Progression Block

References

Application

Application Notes and Protocols: N-Piperidin-4-ylbenzamide in the Synthesis of GPCR Ligands

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and application of N-Piperidin-4-ylbenzamide derivatives as ligands for G-protein...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of N-Piperidin-4-ylbenzamide derivatives as ligands for G-protein coupled receptors (GPCRs). This class of compounds has shown significant promise in targeting a range of GPCRs, including opioid, serotonin, and dopamine receptors, which are implicated in numerous physiological and pathological processes.

Introduction to N-Piperidin-4-ylbenzamide as a Scaffold for GPCR Ligands

The N-Piperidin-4-ylbenzamide scaffold is a versatile building block in medicinal chemistry. Its inherent structural features, including a central piperidine ring and a benzamide moiety, allow for systematic modifications to explore structure-activity relationships (SAR). By altering substituents on the piperidine nitrogen, the benzamide ring, and the linker connecting them, researchers can fine-tune the affinity, selectivity, and efficacy of these ligands for specific GPCR subtypes. This adaptability has led to the development of potent and selective agonists, antagonists, and partial agonists for various therapeutic targets.

Data Presentation: Quantitative Analysis of N-Piperidin-4-ylbenzamide Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or EC50) of representative N-Piperidin-4-ylbenzamide derivatives for their respective GPCR targets.

Table 1: Delta-Opioid Receptor Ligands

CompoundStructureδ-Opioid Receptor IC50 (nM)µ/δ Selectivityκ/δ SelectivityReference
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide0.8743708590[1]

Table 2: Serotonin 5-HT4 Receptor Ligands

CompoundStructure5-HT4 Receptor Binding Affinity (Ki, nM)Functional ActivityReference
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivative (phenylthio derivative)HighAgonist[2]
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivative (benzylthio derivative)HighAgonist[2]

Table 3: Dopamine D3 Receptor Ligands

CompoundStructureD3 Receptor Ki (nM)D2/D3 SelectivityReference
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide0.13 - 4.97High[3][4]
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide0.7133[5]

Experimental Protocols

Synthesis of N-Piperidin-4-ylbenzamide Derivatives

Detailed experimental procedures for the synthesis of specific N-Piperidin-4-ylbenzamide derivatives are often proprietary or not fully disclosed in the public domain. However, general synthetic strategies have been reported.

General Synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (Delta-Opioid Receptor Agonist):

Two primary methods have been described for the synthesis of this class of compounds[1][6]:

  • Dehydration of Benzhydryl Alcohols: This approach involves the synthesis of a tertiary alcohol intermediate, which is subsequently dehydrated to form the exocyclic double bond.

  • Suzuki Coupling Reactions: This method utilizes a Suzuki coupling reaction between a vinyl bromide and a suitable boronic acid derivative to construct the key carbon-carbon bond.

A representative procedure for the synthesis of a similar N,N-diethylbenzamide via a non-classical Mitsunobu reaction is provided below to illustrate a potential synthetic route.

Representative Protocol: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction [7]

  • Reaction Setup: Dissolve triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the desired benzoic acid (1.00 eq) in toluene (0.2 M) at room temperature and stir for 10 minutes.

  • Reagent Addition: Add diisopropylazodicarboxylate (1.20 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction to reflux overnight (approximately 18 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with 1 M NaOH and brine.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (EtOAc/hexanes 2:1) to afford the desired benzamide.

Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (Serotonin 5-HT4 Receptor Agonist):

A general synthesis for a related compound, 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide, is as follows[8]:

  • Acid Chloride Formation: A suspension of 4-acetamido-5-chloro-2-methoxybenzoic acid (0.022 mole) in thionyl chloride (30 ml) is refluxed for two hours and then concentrated. Chloroform (100 ml) is added, and the solution is concentrated again.

  • Amide Coupling: The residue is redissolved in chloroform and added dropwise to a chloroform solution containing 3-amino-1-methylpyrrolidine (0.024 mole). The solution is stirred for one hour and then concentrated.

  • Deprotection: The residue is dissolved in 100 ml of 4N hydrochloric acid, and the solution is refluxed for 10 minutes, cooled, and then basified with sodium hydroxide.

  • Extraction and Purification: The mixture is extracted with chloroform, and the extract is dried and concentrated. The crystalline residue is recrystallized from isopropyl ether-isopropyl alcohol followed by another recrystallization from ethyl acetate.

Biological Assays

3.2.1. Delta-Opioid Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

  • Materials:

    • Cell membranes expressing the delta-opioid receptor.

    • Radioligand: [3H]DPDPE (a selective delta-opioid receptor agonist).

    • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

    • Test compounds (N-Piperidin-4-ylbenzamide derivatives).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either test compound, vehicle (for total binding), or non-specific binding control.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Dopamine D3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for dopamine receptor binding.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

    • Radioligand: [3H]-Spiperone or [125I]IABN.

    • Non-specific binding control: (+)-Butaclamol (10 µM).

    • Test compounds.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Other materials are as described for the delta-opioid receptor binding assay.

  • Procedure:

    • Follow the same general procedure as the delta-opioid receptor binding assay.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Data analysis is performed as described above to determine IC50 and Ki values.

3.2.3. [35S]GTPγS Functional Assay

This assay measures the functional activity of a ligand by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • [35S]GTPγS.

    • GDP.

    • Agonist and antagonist test compounds.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

    • Non-specific binding control: Unlabeled GTPγS (10 µM).

    • Other materials are as described for the radioligand binding assays.

  • Procedure:

    • Prepare serial dilutions of the agonist test compounds. For antagonist testing, prepare serial dilutions of the antagonist and use a fixed concentration of a known agonist (typically at its EC80).

    • In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), and the test compound(s) or vehicle.

    • Add the cell membrane preparation to each well.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding a solution of [35S]GTPγS (final concentration ~0.1-0.5 nM) to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific [35S]GTPγS binding.

    • For agonists, determine the EC50 and Emax values by non-linear regression of the dose-response curves. For antagonists, determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the GPCRs targeted by N-Piperidin-4-ylbenzamide derivatives.

G_alpha_s_signaling Ligand 5-HT4 Agonist GPCR 5-HT4 Receptor Ligand->GPCR G_protein Gαs/βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Modulation

Caption: Gαs Signaling Pathway for the 5-HT4 Receptor.

G_alpha_i_signaling Ligand Dopamine D3 Agonist GPCR Dopamine D3 Receptor Ligand->GPCR G_protein Gαi/βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Downstream Downstream Effects cAMP->Downstream Decreased Cellular Response

Caption: Gαi Signaling Pathway for the Dopamine D3 Receptor.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and evaluation of N-Piperidin-4-ylbenzamide based GPCR ligands.

synthesis_workflow start Starting Materials (Piperidine & Benzoyl Derivatives) synthesis Multi-step Synthesis (e.g., Amide Coupling, Suzuki Coupling) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final N-Piperidin-4-ylbenzamide Ligand characterization->final_product

Caption: General Workflow for Ligand Synthesis.

biological_evaluation_workflow start Synthesized Ligand binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine EC50/IC50, Efficacy) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for Biological Evaluation of Ligands.

References

Method

Application of N-Piperidin-4-ylbenzamide in Oncology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The N-piperidin-4-ylbenzamide scaffold is a promising pharmacophore in the discovery of novel anticancer agents. Derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-piperidin-4-ylbenzamide scaffold is a promising pharmacophore in the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated significant potential in oncology research, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This document provides an overview of the applications of N-piperidin-4-ylbenzamide and its derivatives in oncology, along with detailed protocols for key experimental assays.

The information presented herein is largely based on studies of N-piperidin-4-ylbenzamide derivatives, which serve as valuable models for understanding the potential mechanisms and applications of the parent compound.

Application Notes

Mechanism of Action

Research into derivatives of N-piperidin-4-ylbenzamide has revealed two primary mechanisms of anticancer activity:

  • Induction of Cell Cycle Arrest via the p53/p21-Dependent Pathway : Certain derivatives of N-piperidin-4-ylbenzamide have been shown to upregulate the expression of tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1] This leads to the inhibition of cyclin B1 and phosphorylation of the retinoblastoma protein (p-Rb), ultimately causing cell cycle arrest at the G1/S or G2/M phase and inhibiting cancer cell proliferation.[1]

  • Activation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathway : Other derivatives have been identified as activators of the HIF-1α pathway.[2] Under hypoxic conditions, often found in solid tumors, the stabilization of HIF-1α can paradoxically lead to the induction of apoptosis in cancer cells, in part through the upregulation of p21 and cleaved caspase-3.[2]

Therapeutic Potential

The ability of N-piperidin-4-ylbenzamide derivatives to induce cell cycle arrest and apoptosis makes them attractive candidates for the development of new cancer therapies. Their efficacy has been demonstrated in various cancer cell lines, with particularly notable activity against hepatocellular carcinoma (HepG2) cells.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of key N-piperidin-4-ylbenzamide derivatives from published studies.

Table 1: In Vitro Cytotoxicity of N-Piperidin-4-ylbenzamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47¹HepG20.25[1]
Compound 10b²HepG20.12[2]
Compound 10j²HepG20.13[2]

¹A novel N-(piperidine-4-yl)benzamide derivative. ²Novel benzamide derivatives.

Signaling Pathways

The signaling pathways modulated by N-piperidin-4-ylbenzamide derivatives are crucial to their anticancer effects.

p53_pathway N-Piperidin-4-ylbenzamide Derivative N-Piperidin-4-ylbenzamide Derivative p53 p53 N-Piperidin-4-ylbenzamide Derivative->p53 p21 p21 p53->p21 CyclinB1 CyclinB1 p21->CyclinB1 pRb pRb p21->pRb CellCycleArrest CellCycleArrest CyclinB1->CellCycleArrest pRb->CellCycleArrest

p53/p21-dependent cell cycle arrest pathway.

hif1a_pathway N-Piperidin-4-ylbenzamide Derivative N-Piperidin-4-ylbenzamide Derivative HIF1a HIF-1α N-Piperidin-4-ylbenzamide Derivative->HIF1a p21 p21 HIF1a->p21 CleavedCaspase3 Cleaved Caspase-3 HIF1a->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_compound Prepare Compound Dilutions incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilization Add Solubilization Buffer incubate3->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

References

Application

In Vitro Evaluation of N-Piperidin-4-ylbenzamide Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide and its derivatives have emerged as a promising class of compounds with significant antitumor activity. In vitro stud...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide and its derivatives have emerged as a promising class of compounds with significant antitumor activity. In vitro studies have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, with a notable efficacy against hepatocellular carcinoma. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the activation of the p53/p21 pathway and the hypoxia-inducible factor-1α (HIF-1α) pathway.

These application notes provide a comprehensive guide for the in vitro evaluation of N-Piperidin-4-ylbenzamide cytotoxicity. Detailed protocols for essential assays, a summary of reported quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and development of this compound class as potential therapeutic agents.

Data Presentation

The cytotoxic effects of N-Piperidin-4-ylbenzamide derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. The following tables summarize the reported IC50 values for various derivatives against different cancer cell lines, highlighting the structure-activity relationships.

Table 1: Cytotoxicity (IC50) of N-Piperidin-4-ylbenzamide Derivatives against HepG2 Human Hepatocellular Carcinoma Cells

CompoundModification on Benzamide RingIC50 (µM)Reference
N-Methyl-4-(piperidin-4-YL)benzamide4-Methyl0.25[1]
Derivative 10bDiaryl ether linkage0.12[2]
Derivative 10jDiaryl ether linkage0.13[2]
Compound 47Undisclosed modification0.25[3]

Table 2: Cytotoxicity (IC50) of a Diaryl Ether Derivative of N-Piperidin-4-ylbenzamide (Compound 5h) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma2.57[4]
A549Lung Carcinoma5.48[4]
HT-29Colorectal Adenocarcinoma30.04[4]
Hep3BHepatocellular Carcinoma2.76[4]
PLC/PRF5Hepatocellular Carcinoma4.26[4]
SMMC-7721Hepatocellular Carcinoma29.66[4]
HeLaCervical Cancer18.86[4]
A375Malignant Melanoma10.21[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accuracy in the evaluation of N-Piperidin-4-ylbenzamide cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Piperidin-4-ylbenzamide and its derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-Piperidin-4-ylbenzamide compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage and cytotoxicity by measuring the release of lactate dehydrogenase (LDH).

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells. The LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • N-Piperidin-4-ylbenzamide compound and its derivatives

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with lysis buffer provided in the kit).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • N-Piperidin-4-ylbenzamide compound and its derivatives

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by N-Piperidin-4-ylbenzamide derivatives and the general experimental workflow for their in vitro evaluation.

p53_pathway cluster_stimulus Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects N-Piperidin-4-ylbenzamide N-Piperidin-4-ylbenzamide p53 p53 N-Piperidin-4-ylbenzamide->p53 induces MDM2 MDM2 p53->MDM2 negative feedback p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest promotes progression (inhibited by p21)

Caption: p53 signaling pathway activation by N-Piperidin-4-ylbenzamide.

hif1a_pathway cluster_stimulus Cellular Condition cluster_hif1a_regulation HIF-1α Regulation cluster_downstream Downstream Effects N-Piperidin-4-ylbenzamide N-Piperidin-4-ylbenzamide HIF-1α_protein HIF-1α Protein N-Piperidin-4-ylbenzamide->HIF-1α_protein induces expression cleaved_caspase3 Cleaved Caspase-3 N-Piperidin-4-ylbenzamide->cleaved_caspase3 upregulates p21 p21 HIF-1α_protein->p21 downstream target Apoptosis Apoptosis cleaved_caspase3->Apoptosis promotes

Caption: HIF-1α pathway modulation by N-Piperidin-4-ylbenzamide.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation CellCulture Cancer Cell Culture (e.g., HepG2) CompoundTreatment Treatment with N-Piperidin-4-ylbenzamide (Dose-Response) CellCulture->CompoundTreatment MTT MTT Assay (Cell Viability, IC50) CompoundTreatment->MTT LDH LDH Assay (Membrane Integrity) CompoundTreatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) CompoundTreatment->AnnexinV DataAnalysis Quantitative Analysis (IC50, % Cytotoxicity, % Apoptosis) MTT->DataAnalysis LDH->DataAnalysis AnnexinV->DataAnalysis Mechanism Mechanism of Action (Signaling Pathways) DataAnalysis->Mechanism

Caption: In vitro evaluation workflow for N-Piperidin-4-ylbenzamide.

References

Method

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with N-Piperidin-4-ylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide derivatives represent a class of small molecules with demonstrated potential as anti-cancer agents. These compounds h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide derivatives represent a class of small molecules with demonstrated potential as anti-cancer agents. These compounds have been shown to exert their effects by modulating critical cellular processes, including cell cycle progression and apoptosis. A key mechanism of action for certain derivatives involves the induction of cell cycle arrest, often through the activation of tumor suppressor pathways such as the p53/p21 axis. Understanding the precise impact of these compounds on the cell cycle is crucial for their development as therapeutic agents.

These application notes provide a comprehensive guide for researchers investigating the effects of N-Piperidin-4-ylbenzamide derivatives on the cell cycle of cancer cells. Detailed protocols for essential experiments, including cell viability assays, cell cycle analysis by flow cytometry, and western blotting for key cell cycle regulatory proteins, are presented. Furthermore, representative data and visualizations are included to aid in the interpretation of experimental results.

Data Presentation

The following tables summarize representative quantitative data on the effects of N-Piperidin-4-ylbenzamide derivatives on cancer cell lines.

Table 1: In Vitro Cytotoxicity of N-Piperidin-4-ylbenzamide Derivative (Compound 47) in HepG2 Cells. [1]

CompoundCell LineIC50 (µM)
Compound 47HepG20.25

Table 2: Representative Data for Cell Cycle Distribution in a Cancer Cell Line Treated with a Benzamide Derivative.

Note: This table presents representative data from a study on benzimidazole derivatives, which are structurally related to N-Piperidin-4-ylbenzamide derivatives, to illustrate the expected outcome of cell cycle analysis.[2]

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)45.2 ± 2.530.1 ± 1.824.7 ± 2.1
Compound X (IC50)65.8 ± 3.115.3 ± 1.518.9 ± 1.9

Table 3: Representative Data for Protein Expression Changes Following Treatment with N-Piperidin-4-ylbenzamide Derivative (Compound 47) in HepG2 Cells. [1]

ProteinChange in Expression
p53Increased
p21Increased
Cyclin B1Decreased
p-RbDecreased
RbIncreased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of N-Piperidin-4-ylbenzamide derivatives and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-Piperidin-4-ylbenzamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the N-Piperidin-4-ylbenzamide derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with the N-Piperidin-4-ylbenzamide derivative at the desired concentration (e.g., IC50) and a vehicle control.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the N-Piperidin-4-ylbenzamide derivative or vehicle for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of key cell cycle regulatory proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-p-Rb, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to the loading control.

Mandatory Visualization

Signaling Pathway Diagram

G1_arrest_pathway drug N-Piperidin-4-ylbenzamide Derivatives p53 p53 drug->p53 Activates p21 p21 (CDKN1A) p53->p21 Induces Transcription cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE Inhibits cdk4_cyclinD CDK4/Cyclin D p21->cdk4_cyclinD Inhibits Rb Rb cdk2_cyclinE->Rb Phosphorylates G1_arrest G1 Phase Arrest cdk2_cyclinE->G1_arrest Inhibition leads to cdk4_cyclinD->Rb Phosphorylates cdk4_cyclinD->G1_arrest Inhibition leads to E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) pRb->E2F S_phase S-Phase Entry E2F->S_phase Promotes

Caption: p53-dependent cell cycle arrest at the G1/S checkpoint.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with N-Piperidin-4-ylbenzamide Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Cell Cycle Analysis (Flow Cytometry) treatment->flow western Protein Expression Analysis (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 distribution Quantify Cell Cycle Distribution (G1, S, G2/M) flow->distribution protein_levels Analyze Protein Levels (p53, p21, Cyclins, etc.) western->protein_levels end Conclusion: Mechanism of Action ic50->end distribution->end protein_levels->end logical_relationship compound N-Piperidin-4-ylbenzamide Derivative Treatment p53_activation p53 Activation compound->p53_activation p21_induction p21 Induction p53_activation->p21_induction cdk_inhibition CDK Inhibition (CDK2, CDK4) p21_induction->cdk_inhibition g1_arrest G1 Cell Cycle Arrest cdk_inhibition->g1_arrest proliferation_inhibition Inhibition of Cancer Cell Proliferation g1_arrest->proliferation_inhibition

References

Application

Application Notes and Protocols for In Vivo Studies of N-Piperidin-4-ylbenzamide Derivatives in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo applications of N-Piperidin-4-ylbenzamide derivatives in various animal models. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of N-Piperidin-4-ylbenzamide derivatives in various animal models. Due to the limited availability of in vivo data on the parent compound, this document focuses on its derivatives that have been investigated for their therapeutic potential in oncology and pain management. The provided protocols and data are intended to serve as a guide for designing and conducting preclinical studies.

I. Application in Oncology

N-Piperidin-4-ylbenzamide derivatives have emerged as a promising class of compounds for cancer therapy. Their mechanism of action often involves the induction of cell cycle arrest and apoptosis in cancer cells.

A. Summary of Quantitative Data

The following table summarizes the in vitro efficacy of representative N-Piperidin-4-ylbenzamide derivatives against cancer cell lines, which forms the basis for their investigation in in vivo models.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound 47 (a novel N-(piperidine-4-yl)benzamide derivative)HepG20.25Induction of cell cycle arrest via p53/p21-dependent pathway[1]
N-Methyl-4-(piperidin-4-YL)benzamide (NMPB)HepG20.25Induction of cell cycle arrest via p53/p21 pathway[2]
Compound 10b (a novel benzamide derivative)HepG20.12Induction of HIF-1α protein and downstream target gene p21, and upregulation of cleaved caspase-3[3]
Compound 10j (a novel benzamide derivative)HepG20.13Induction of HIF-1α protein and downstream target gene p21, and upregulation of cleaved caspase-3[3]
B. Experimental Protocols

Proper formulation is critical for the bioavailability and efficacy of the test compound in in vivo studies.

  • Objective: To prepare a suitable formulation of N-Piperidin-4-ylbenzamide derivatives for administration to animal models.

  • Materials:

    • N-Piperidin-4-ylbenzamide derivative

    • Vehicles (e.g., saline, PEG-400, 0.5% methylcellulose)

    • pH adjusting agents (e.g., HCl, NaOH)

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Determine the required concentration of the compound based on the desired dosage and administration volume.

    • For weakly basic compounds, consider using a salt form to improve aqueous solubility.[4]

    • If solubility is an issue, consider using a co-solvent system such as a mixture of PEG-400 and saline.[4] The use of low concentrations of DMSO (<10%) can also be considered, though its potential toxicity should be noted.[4]

    • Weigh the appropriate amount of the compound and add it to the chosen vehicle.

    • Vortex and sonicate the mixture until the compound is completely dissolved.

    • Adjust the pH of the formulation to a biocompatible range (typically pH 6.5-7.5) if necessary.

    • Visually inspect the solution for any precipitation before administration.

This model is widely used to evaluate the anti-tumor efficacy of novel compounds.

  • Objective: To assess the in vivo anti-tumor activity of an N-Piperidin-4-ylbenzamide derivative in a human tumor xenograft model.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Line: Human cancer cell line with known sensitivity to the compound (e.g., HepG2).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the formulated N-Piperidin-4-ylbenzamide derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

C. Visualization of Signaling Pathways and Workflows

p53_p21_pathway N-Piperidin-4-ylbenzamide_Derivative N-Piperidin-4-ylbenzamide_Derivative p53 p53 N-Piperidin-4-ylbenzamide_Derivative->p53 Activates p21 p21 p53->p21 Induces Expression CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Induces Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinE->CellCycleArrest Promotes Progression pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Releases

Caption: p53/p21-dependent cell cycle arrest pathway.

xenograft_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture (e.g., HepG2) Implantation Subcutaneous Injection of Cancer Cells CellCulture->Implantation AnimalAcclimatization Acclimatize Immunocompromised Mice AnimalAcclimatization->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Control & Treatment Groups TumorGrowth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Endpoint Reached TumorExcision Excise & Weigh Tumors Euthanasia->TumorExcision FurtherAnalysis Histopathology, Biomarker Analysis TumorExcision->FurtherAnalysis analgesia_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis AnimalAcclimatization Acclimatize Animals Baseline Measure Baseline Nociceptive Response (Hot Plate / Tail Flick) AnimalAcclimatization->Baseline Grouping Randomize into Control & Treatment Groups Baseline->Grouping Administration Administer Compound or Vehicle Grouping->Administration LatencyMeasurement Measure Response Latency at Multiple Time Points Administration->LatencyMeasurement CalculateMPE Calculate % Maximum Possible Effect LatencyMeasurement->CalculateMPE StatisticalAnalysis Statistical Analysis CalculateMPE->StatisticalAnalysis

References

Method

Application Notes for the Analytical Characterization of N-Piperidin-4-ylbenzamide

Introduction N-Piperidin-4-ylbenzamide is a chemical compound featuring a piperidine ring connected to a benzamide group. This structure is a common scaffold in medicinal chemistry, making its accurate characterization e...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Piperidin-4-ylbenzamide is a chemical compound featuring a piperidine ring connected to a benzamide group. This structure is a common scaffold in medicinal chemistry, making its accurate characterization essential for drug discovery, development, and quality control processes.[1] These application notes provide detailed protocols for the primary analytical techniques used to identify, quantify, and structurally elucidate N-Piperidin-4-ylbenzamide and its derivatives. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity and concentration of N-Piperidin-4-ylbenzamide in various samples. The method separates the analyte from impurities based on its polarity. The benzamide moiety contains a chromophore that allows for sensitive detection using a UV-Vis detector.[2][3] A C8 or C18 column is typically effective, with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer.[4][5]

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (TFA) (for mobile phase modification).

    • N-Piperidin-4-ylbenzamide reference standard.

    • Sample solvent (e.g., 50:50 Acetonitrile/Water).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 225 nm and 254 nm (based on benzamide absorbance).[5][7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the sample solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample containing N-Piperidin-4-ylbenzamide in the sample solvent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis:

    • Identify the peak corresponding to N-Piperidin-4-ylbenzamide by comparing its retention time with the reference standard.

    • Calculate the purity of the sample using the area percent method.

    • Quantify the amount of analyte in the sample by plotting a calibration curve of peak area versus concentration for the standards.

Expected Quantitative Data:

ParameterExpected Value
Retention Time (Rt)5-10 minutes (dependent on exact conditions)
UV λmax~225 nm
Linearity (R²)> 0.999
Limit of Quantification~1 µg/mL

Analytical Workflow Diagram

General Analytical Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Management SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) SampleReceipt->SamplePrep HPLC HPLC-UV SamplePrep->HPLC GCMS GC-MS NMR NMR MS LC-MS/MS DataProcessing Data Processing (Integration, Spectral Analysis) HPLC->DataProcessing Reporting Reporting & Archiving DataProcessing->Reporting

Caption: General workflow for analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Application Note: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in N-Piperidin-4-ylbenzamide samples.[1] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Due to the polarity of the N-H group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible.[1]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity).

    • Methanol or Dichloromethane (GC grade).

    • N-Piperidin-4-ylbenzamide sample.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C.[6]

    • Injection Mode: Split (e.g., 50:1 ratio).[6]

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.[8]

    • Carrier Gas Flow: 1.2 mL/min (constant flow).[6]

    • MS Transfer Line Temp: 280 °C.[6]

    • Ion Source Temp: 230 °C.[6]

    • Ionization Energy: 70 eV.[9]

    • Scan Range: m/z 40-500.[9]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • If derivatization is needed, treat the sample with an appropriate agent (e.g., BSTFA for silylation) according to standard procedures.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, identifying the molecular ion (M+) and characteristic fragment ions.

    • Compare the obtained spectra with a reference library (e.g., NIST) to identify known impurities.

Expected Mass Spectrometry Data (EI):

Ion TypeExpected m/zDescription
Molecular Ion [M]⁺204C₁₂H₁₆N₂O
Fragment122Benzamide moiety [C₇H₇NO]⁺
Fragment105Benzoyl cation [C₇H₅O]⁺
Fragment83Piperidine ring fragment [C₅H₉N]⁺
Fragment77Phenyl cation [C₆H₅]⁺

Mass Spectrometry Fragmentation Pathway

Proposed EI Fragmentation of N-Piperidin-4-ylbenzamide Parent N-Piperidin-4-ylbenzamide [M]⁺˙ m/z 204 Frag122 Benzamide Radical Cation [C₇H₇NO]⁺˙ m/z 122 Parent->Frag122 α-cleavage Frag83 Piperidinyl Radical Cation [C₅H₉N]⁺˙ m/z 83 Parent->Frag83 Amide bond cleavage Frag105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 Frag122->Frag105 -NH₂ Frag77 Phenyl Cation [C₆H₅]⁺ m/z 77 Frag105->Frag77 -CO

Caption: Proposed EI fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is indispensable for the unambiguous structural confirmation of N-Piperidin-4-ylbenzamide. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm assignments. The piperidine ring may show complex signals due to chair conformations.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • N-Piperidin-4-ylbenzamide sample (~5-10 mg).

    • NMR tubes.

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum, which may require several thousand scans for good signal-to-noise.

    • If necessary, run 2D NMR experiments (COSY, HSQC) to aid in assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign chemical shifts (in ppm) for all unique protons and carbons by comparing with expected values for similar structures.[12]

Expected NMR Data (¹H and ¹³C in CDCl₃, ~400 MHz):

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.7-7.8d2HBenzamide (ortho-H)
Aromatic7.4-7.5m3HBenzamide (meta, para-H)
Amide~6.5d1HN-H (amide)
Piperidine~4.1m1HCH (piperidine C4)
Piperidine~3.2m2HCH₂ (piperidine C2/C6, axial)
Piperidine~2.8m2HCH₂ (piperidine C2/C6, equatorial)
Piperidine~2.1m2HCH₂ (piperidine C3/C5, axial)
Piperidine~1.6m2HCH₂ (piperidine C3/C5, equatorial)
¹³C NMR δ (ppm)Assignment
Carbonyl~167C=O (amide)
Aromatic~135C (ipso, amide)
Aromatic~131CH (para)
Aromatic~128CH (meta)
Aromatic~127CH (ortho)
Piperidine~45CH (piperidine C4)
Piperidine~44CH₂ (piperidine C2/C6)
Piperidine~33CH₂ (piperidine C3/C5)

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for Purity Analysis of N-Piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Piperidin-4-ylbenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Piperidin-4-ylbenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of N-Piperidin-4-ylbenzamide purity using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC offers high sensitivity for detecting and quantifying trace impurities through chromatographic separation, while qNMR provides a direct measure of purity without the need for a specific reference standard for each impurity.[1] A combined approach using both techniques provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of N-Piperidin-4-ylbenzamide and its process-related impurities.[2][3]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[5]

  • N-Piperidin-4-ylbenzamide reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Detection Wavelength: 278 nm[4]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the N-Piperidin-4-ylbenzamide reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the N-Piperidin-4-ylbenzamide sample in the same manner as the standard solution.

System Suitability Test (SST): Before sample analysis, the system's performance must be verified by injecting the standard solution in replicate (n=5) to check key parameters.[6][7]

Data Presentation: HPLC Analysis

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20005800
Repeatability (%RSD of Peak Area, n=5)RSD ≤ 2.0%0.8%
Resolution (Rs) between N-Piperidin-4-ylbenzamide and nearest impurityRs > 2.03.5

Table 2: Purity Analysis of N-Piperidin-4-ylbenzamide by HPLC

CompoundRetention Time (min)Area (%)
Impurity 18.50.15
N-Piperidin-4-ylbenzamide15.299.75
Impurity 219.80.10
Total Purity 99.75%

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[8][9] The direct proportionality between NMR signal integrals and the number of nuclei makes it a powerful tool for purity assessment.[6]

Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • 400 MHz NMR Spectrometer

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d6)[10][11]

  • Maleic acid (certified internal standard)[12][13]

  • N-Piperidin-4-ylbenzamide sample

Sample Preparation:

  • Accurately weigh approximately 20 mg of the N-Piperidin-4-ylbenzamide sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio).

  • Acquisition Time (aq): At least 3 seconds.

Data Presentation: qNMR Analysis

Purity Calculation Formula:

The purity of the analyte (P_analyte) is calculated using the following equation[2][9][14]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: mass

  • P: Purity of the standard

  • std: Internal Standard

  • analyte: N-Piperidin-4-ylbenzamide

Table 3: qNMR Data for Purity Calculation of N-Piperidin-4-ylbenzamide

ParameterN-Piperidin-4-ylbenzamideMaleic Acid (Internal Standard)
Mass (m)20.15 mg10.08 mg
Molecular Weight (MW)204.27 g/mol 116.07 g/mol
Purity (P)To be determined99.9%
Signal (δ, ppm)7.85 (d, 2H, Ar-H)6.30 (s, 2H, =CH)
Number of Protons (N)22
Integral (I)10.505.00

Calculated Purity: 99.6%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic of the qNMR calculation.

experimental_workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis hplc_prep Sample & Standard Preparation hplc_sst System Suitability Test (SST) hplc_prep->hplc_sst hplc_analysis HPLC Data Acquisition hplc_sst->hplc_analysis hplc_data Data Processing (Peak Integration) hplc_analysis->hplc_data hplc_purity Purity Calculation (% Area) hplc_data->hplc_purity end Final Purity Report hplc_purity->end nmr_prep Sample & Internal Std Preparation nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Spectrum Processing nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_purity Purity Calculation nmr_int->nmr_purity nmr_purity->end start N-Piperidin-4-ylbenzamide Sample start->hplc_prep start->nmr_prep

Purity Analysis Workflow

qNMR Purity Calculation Logic

Conclusion

The described HPLC and qNMR methods provide a robust framework for the comprehensive purity assessment of N-Piperidin-4-ylbenzamide. The HPLC method is highly suitable for routine quality control, offering excellent sensitivity for the detection of impurities. The qNMR method serves as an excellent orthogonal technique, providing an absolute purity value without the need for impurity reference standards. The combination of these two methods ensures a high degree of confidence in the quality of N-Piperidin-4-ylbenzamide for its use in drug development and manufacturing.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Piperidin-4-ylbenzamide Synthesis

Welcome to the technical support center for the synthesis of N-Piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amide coupling reaction. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides that address specific issues encountered during experimentation, complete with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My N-Piperidin-4-ylbenzamide synthesis has a very low yield. What are the most common causes?

A1: Low yields in this synthesis, typically performed by reacting a benzoyl derivative with 4-aminopiperidine, are often due to several factors:

  • Hydrolysis of the Acylating Agent: If using benzoyl chloride, it can readily react with any moisture present to form benzoic acid, which is unreactive toward the amine.[1][2][3]

  • Protonation of the Amine: The reaction between benzoyl chloride and 4-aminopiperidine generates hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and unable to react.[2][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in a two-phase Schotten-Baumann reaction, insufficient mixing can severely limit the reaction rate.[2][3]

  • Side Product Formation: With carbodiimide coupling agents (like EDC or DCC), a common side product is N-acylurea, which can be difficult to separate from the desired product.[1]

Q2: I see a significant amount of benzoic acid in my final product. How can I prevent this?

A2: The presence of benzoic acid indicates hydrolysis of your benzoyl chloride starting material.[1] To prevent this, you must work under anhydrous (dry) conditions. This includes using anhydrous solvents, ensuring your 4-aminopiperidine is dry, and protecting the reaction from atmospheric moisture by running it under an inert atmosphere (e.g., nitrogen or argon) and using oven-dried glassware.[1][4]

Q3: What are Schotten-Baumann conditions and why are they recommended for this synthesis?

A3: Schotten-Baumann conditions refer to an organic synthesis method for creating amides from amines and acyl chlorides in the presence of a base, often in a biphasic solvent system (e.g., an organic solvent and water).[1][5] This method is useful because the base (typically aqueous sodium hydroxide) neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine starting material.[2] Vigorous stirring is essential to maximize the interaction between the reactants in the different phases.[1][2]

Q4: Can I use benzoic acid instead of benzoyl chloride? What are the key considerations?

A4: Yes, you can use benzoic acid, but it requires a "coupling agent" to activate the carboxylic acid.[4] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[6][7] While this method avoids handling lachrymatory benzoyl chloride, it can introduce other challenges, such as the formation of urea byproducts that can complicate purification.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step & Solution
Amine is Protonated (Inactive) The reaction generates HCl, which protonates the nucleophilic 4-aminopiperidine. Solution: Ensure an adequate amount of base is present to neutralize the acid as it forms. For Schotten-Baumann conditions, use a 10% NaOH solution. For anhydrous conditions, use an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (at least 2 equivalents).[2][4][8]
Acyl Chloride Hydrolysis Benzoyl chloride is highly sensitive to moisture. Solution: Use anhydrous solvents (e.g., DCM, THF) and oven-dried glassware. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the 4-aminopiperidine starting material is dry.[1][4]
Incomplete Carboxylic Acid Activation When using benzoic acid, the coupling reagent may be inefficient or used in insufficient amounts. Solution: Use at least 1.1-1.2 equivalents of the coupling reagent (e.g., EDC, HATU). Consider adding an activator like HOBt or OxymaPure, which can improve the reaction rate and suppress side reactions.[4] Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yield.[4]
Insufficient Mixing (Biphasic Reactions) In Schotten-Baumann reactions, reactants are in separate organic and aqueous phases. Solution: Ensure vigorous stirring or shaking to maximize the interfacial area, allowing the base to neutralize the acid and the reactants to interact.[2][3]
Problem 2: Product is Impure or Difficult to Purify
Potential Cause Troubleshooting Step & Solution
Contamination with Benzoic Acid Significant hydrolysis of benzoyl chloride occurred. Solution: Purify the crude product by washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Recrystallization can also be effective.[3]
Formation of N-acylurea Byproduct A common side reaction when using carbodiimide coupling agents (DCC, EDC). This byproduct is often difficult to separate. Solution: Add HOBt or HOAt to the reaction, which intercepts the reactive intermediate and minimizes N-acylurea formation.[1] Filtering the reaction mixture can remove the precipitated dicyclohexylurea (DCU) if DCC is used.[2]
Unreacted Starting Materials The reaction did not go to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[6] Consider increasing the reaction time or gently heating the mixture if appropriate. Optimize the stoichiometry of reagents.[6]

Data Presentation

Optimizing reaction conditions is key to improving yield. The following tables provide a summary of how different parameters can influence the outcome of the synthesis.

Table 1: Effect of Base and Solvent on Yield (Acylation with Benzoyl Chloride)

Base Solvent System Typical Yield Range (%) Key Considerations
10% aq. NaOHDichloromethane / Water75-95%Schotten-Baumann conditions. Requires vigorous stirring. Cost-effective.[2][5]
PyridinePyridine (as solvent)70-90%Acts as both base and catalyst. Can be difficult to remove during workup.
Triethylamine (TEA)Dichloromethane (anhydrous)70-90%Anhydrous conditions required. Triethylammonium chloride byproduct must be removed.
DIPEADichloromethane (anhydrous)75-95%Less nucleophilic than TEA, reducing potential side reactions. Anhydrous conditions required.[4]

Table 2: Comparison of Common Coupling Reagents (Acylation with Benzoic Acid)

Coupling Reagent Additive Typical Yield Range (%) Advantages & Disadvantages
EDC·HClHOBt80-95%Water-soluble urea byproduct is easily removed during aqueous workup.[1]
DCCNone60-80%Forms insoluble dicyclohexylurea (DCU) which can be filtered off, but may trap product.
HATUNone85-98%Very efficient and fast. Higher cost. Generates a reactive ester that minimizes side reactions.[4]
T3P®None80-95%Byproducts are water-soluble. Often provides high yields and easy purification.[7]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction (using Benzoyl Chloride)
  • Preparation: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq.) in dichloromethane (DCM). Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq.). Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Reaction: Add benzoyl chloride (1.05 eq.) dropwise to the cold, stirring mixture. The addition should be slow to control the exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and continue to stir vigorously for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Piperidin-4-ylbenzamide.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Synthesis via EDC/HOBt Coupling (using Benzoic Acid)
  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve benzoic acid (1.0 eq.), 4-aminopiperidine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.[1]

  • Activation: Cool the stirred solution to 0 °C using an ice bath. Add DIPEA (2.5 eq.) to the mixture. Slowly add solid EDC hydrochloride (1.2 eq.) in portions.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-Piperidin-4-ylbenzamide.

Mandatory Visualizations

The following diagrams illustrate the troubleshooting workflow and a general experimental procedure.

G start Low Yield or Impure Product check_sm Check Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_hydrolysis Acyl Chloride Hydrolysis? check_sm->sm_hydrolysis sm_amine Amine Protonated? check_sm->sm_amine cond_base Sufficient Base? check_cond->cond_base cond_mixing Vigorous Mixing? check_cond->cond_mixing cond_coupling Coupling Agent Issue? check_cond->cond_coupling workup_side_product Side Products Present? (e.g., N-acylurea) check_workup->workup_side_product sol_anhydrous Use Anhydrous Solvents & Inert Atmosphere sm_hydrolysis->sol_anhydrous Yes sol_base Add Sufficient Base (e.g., NaOH, DIPEA) sm_amine->sol_base Yes cond_base->sol_base No sol_stir Increase Stirring Rate cond_mixing->sol_stir No sol_coupling Screen Coupling Agents & Additives (HOBt) cond_coupling->sol_coupling Yes workup_side_product->sol_coupling Yes sol_purify Modify Purification (Wash, Recrystallize) workup_side_product->sol_purify Yes G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_amine Dissolve 4-Aminopiperidine & Base in Solvent react Add Benzoyl Chloride Dropwise at 0 °C prep_amine->react prep_acyl Prepare Benzoyl Chloride Solution prep_acyl->react stir Stir at RT (1-2 hours) react->stir monitor Monitor via TLC stir->monitor separate Separate Organic Layer monitor->separate wash Wash with Acid, Base, and Brine separate->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure N-Piperidin-4-ylbenzamide purify->product

References

Optimization

Technical Support Center: N-Piperidin-4-ylbenzamide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Piperidin-4-ylbenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Piperidin-4-ylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Piperidin-4-ylbenzamide?

The most prevalent methods for synthesizing N-Piperidin-4-ylbenzamide involve the acylation of a 4-aminopiperidine precursor. The two primary approaches are:

  • Acyl Chloride Method: This involves the reaction of 4-aminopiperidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

  • Amide Coupling Method: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the amide bond formation between 4-aminopiperidine and benzoic acid.

Q2: What is the role of a base in the acyl chloride synthesis method?

A base is crucial in the acyl chloride method to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] If not neutralized, the HCl will protonate the amino group of the starting material, 4-aminopiperidine, rendering it non-nucleophilic and halting the reaction. Common non-nucleophilic bases used for this purpose include triethylamine (TEA) or pyridine.

Q3: My N-Piperidin-4-ylbenzamide product is difficult to purify. What are some common impurities?

Common impurities can include unreacted starting materials (4-aminopiperidine, benzoic acid, or benzoyl chloride), byproducts from side reactions such as di-benzoylated piperidine, and residues from coupling agents (e.g., dicyclohexylurea if DCC is used). The similar polarity of some of these byproducts to the desired product can present challenges in purification by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Piperidin-4-ylbenzamide.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react under these conditions.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protonation of 4-Aminopiperidine: Insufficient base in the acyl chloride method can lead to the protonation of the starting amine, preventing it from reacting.- Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. If the 4-aminopiperidine starting material is a hydrochloride salt, an additional equivalent of base is required.
Presence of a Higher Molecular Weight Side Product Di-acylation: The secondary amine of the piperidine ring in the product can be acylated to form a di-benzoylated byproduct.- Use a controlled stoichiometry of benzoyl chloride (1.0 to 1.1 equivalents).- Add the benzoyl chloride slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
Insoluble White Precipitate in the Reaction Mixture (Coupling Agent Method) Urea Byproduct Formation: When using carbodiimide coupling agents like DCC, an insoluble dicyclohexylurea (DCU) byproduct is formed.- The DCU can be removed by filtration after the reaction is complete.
Difficulty in Removing Excess 4-Aminopiperidine High Polarity and Water Solubility: 4-aminopiperidine is a polar and water-soluble compound, which can make its removal by standard extraction challenging.- Perform an acidic wash (e.g., with dilute HCl) during the workup to protonate the excess 4-aminopiperidine and extract it into the aqueous layer. Be aware that the product may also have some solubility in the acidic aqueous layer.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Method

This protocol describes the synthesis of N-Piperidin-4-ylbenzamide from 4-aminopiperidine and benzoyl chloride.

Materials:

  • 4-Aminopiperidine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Amide Coupling Method

This protocol outlines the synthesis using a carbodiimide coupling agent.

Materials:

  • 4-Aminopiperidine

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq), HOBt (1.2 eq), and 4-aminopiperidine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDCI (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Aminopiperidine 4-Aminopiperidine Reaction_Vessel Reaction in DCM with Triethylamine 4-Aminopiperidine->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Piperidin-4-ylbenzamide Purification->Final_Product

Caption: General experimental workflow for the synthesis of N-Piperidin-4-ylbenzamide.

Side_Reaction Product N-Piperidin-4-ylbenzamide Di_acylated Di-benzoylated Side Product Product->Di_acylated Reaction at Piperidine Nitrogen Benzoyl_Chloride Excess Benzoyl Chloride Benzoyl_Chloride->Di_acylated

Caption: Formation of the di-benzoylated side product.

Troubleshooting_Logic Start Low Product Yield Check_TLC Is starting material consumed on TLC? Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Increase temperature Check_TLC->Incomplete_Reaction No Check_Conditions Were anhydrous conditions used? Check_TLC->Check_Conditions Yes Hydrolysis Hydrolysis of Benzoyl Chloride: - Use dry solvents/glassware - Use inert atmosphere Check_Conditions->Hydrolysis No Check_Base Was sufficient base used? Check_Conditions->Check_Base Yes Protonation Amine Protonation: - Add more base Check_Base->Protonation No Other_Issue Investigate other issues Check_Base->Other_Issue Yes

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting

Optimization of coupling reaction conditions for N-Piperidin-4-ylbenzamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of coupling reaction conditions for the synthesis of N-Piperidin-4-ylbenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of coupling reaction conditions for the synthesis of N-Piperidin-4-ylbenzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Piperidin-4-ylbenzamide?

A1: The most prevalent method for forming the amide bond in N-Piperidin-4-ylbenzamide is through the coupling of a benzoic acid derivative and a 4-aminopiperidine derivative. This typically requires the activation of the carboxylic acid using coupling reagents. Widely used methods include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2]

Q2: How do I choose between different coupling reagents like EDC/HOBt and HATU?

A2: The choice of coupling reagent depends on factors like the reactivity of your substrates, desired reaction speed, and cost.

  • EDC/HOBt: This is a cost-effective and widely used combination. The urea byproduct from EDC is water-soluble, which simplifies its removal during aqueous workup.[1] It is generally effective for a wide range of substrates.

  • HATU: This is a more powerful and faster-acting reagent, often preferred for difficult couplings, such as those involving sterically hindered acids or amines.[3][4] It generally leads to higher yields and lower rates of racemization but is more expensive than EDC.[1][3]

Q3: What are the best solvents for this coupling reaction?

A3: Anhydrous aprotic solvents are typically used. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[2] Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be effective. The choice often depends on the solubility of the starting materials and reagents.

Q4: What is the role of a base like DIPEA or Triethylamine in the reaction?

A4: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required, especially when using uronium/aminium salt reagents like HATU or when the amine starting material is used as a salt (e.g., hydrochloride salt).[2] The base serves to deprotonate the carboxylic acid, forming the carboxylate anion, and to neutralize any acid generated during the reaction, which drives the reaction forward.

Q5: What are potential side reactions, and how can they be minimized?

A5: Potential side reactions include:

  • Racemization: If the carboxylic acid has a chiral center, racemization can occur. Using additives like HOBt or HOAt, or reagents like HATU which is derived from HOAt, can suppress racemization.[2]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction. This is more likely if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow. Pre-activating the acid with HATU before adding the amine can minimize this.[3][4][5]

  • N-acylurea formation: With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield. Using an additive like HOBt intercepts the intermediate to form a more stable active ester, preventing this side reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Presence of water in the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. Dry solvents using molecular sieves if necessary.

  • Potential Cause: Inefficient activation of the carboxylic acid.

    • Solution: For sluggish reactions, consider switching to a more powerful coupling reagent like HATU.[3] Alternatively, increasing the equivalents of the coupling reagents (e.g., 1.2-1.5 equivalents of EDC/HOBt) can improve the yield.[2]

  • Potential Cause: The amine is not sufficiently nucleophilic.

    • Solution: Ensure an appropriate base is used to deprotonate the amine if it is in a salt form. For difficult couplings, increasing the reaction temperature or extending the reaction time may be necessary, but this should be monitored carefully to avoid side product formation.

Issue 2: Multiple Spots on TLC / Impure Product

  • Potential Cause: Formation of N-acylurea byproduct (with EDC).

    • Solution: Ensure an adequate amount of HOBt (at least 1 equivalent) is used to trap the active intermediate and prevent rearrangement.

  • Potential Cause: Excess coupling reagent or base remaining after workup.

    • Solution: Refine the workup procedure. Washing the organic layer with dilute aqueous acid (e.g., 1N HCl) will remove basic impurities like DIPEA. Washing with aqueous sodium bicarbonate will remove unreacted carboxylic acid and HOBt. The water-soluble EDC-urea byproduct should be removed by aqueous washes.[2]

  • Potential Cause: Guanidinylation of the amine starting material (with HATU).

    • Solution: Avoid using a large excess of HATU.[4] A common strategy is to pre-activate the carboxylic acid with HATU and base for a short period (5-15 minutes) before adding the 4-aminopiperidine derivative.[5]

Issue 3: Difficulty Removing DMF Solvent

  • Potential Cause: High boiling point of DMF.

    • Solution: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash multiple times with a 5% aqueous LiCl solution or brine. This will preferentially draw the DMF into the aqueous layer. Alternatively, DMF can be removed by azeotropic distillation with heptane or toluene under reduced pressure.

Data Presentation

Table 1: Comparison of Common Coupling Reagent Systems

Reagent SystemReagent ClassRelative SpeedCostKey AdvantagesCommon Issues
EDC / HOBt CarbodiimideModerateLowCost-effective; water-soluble urea byproduct is easily removed.[1]Higher risk of racemization without additive; potential for N-acylurea formation.
HATU / DIPEA Uronium/AminiumVery HighHighHighly efficient, fast reactions, low racemization; suitable for difficult couplings.[1][3]Higher cost; potential for guanidinylation of the amine.[3][4]
PyBOP / DIPEA PhosphoniumHighHighHigh efficiency with low racemization risk; byproducts are not carcinogenic.[1]More expensive than carbodiimides.[1]
COMU / DIPEA Uronium/AminiumVery HighHighHigh efficiency similar to HATU; water-soluble byproducts simplify workup.[1]Higher cost; potential for guanidinylation.

Table 2: Example Reaction Conditions for Amide Coupling

Carboxylic Acid (eq)Amine (eq)Coupling Reagent (eq)Additive (eq)Base (eq)SolventTime (h)Yield (%)Reference
1.01.1EDC·HCl (1.2)HOBt (1.2)DIPEA (2.5)DMF8-24~85%[6]
1.01.0EDC·HCl (1.5)HOBt (1.5)DIEA (2.9)DMF1285%[6]
1.01.1EDC·HCl (1.0)HOBt (0.1)DIPEA (excess)MeCN1491%[7]
1.01.2HATU (1.1)-DIPEA (2.0)DMF1-4>95%General[3]

Yields are representative and can vary based on the specific benzoic acid and 4-aminopiperidine derivatives used.

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the benzoic acid derivative (1.0 eq), 4-aminopiperidine derivative (1.0-1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Base Addition: If the amine is a hydrochloride salt or if desired, add DIPEA (2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-Piperidin-4-ylbenzamide.

Protocol 2: General Procedure using HATU

  • Preparation: To a round-bottom flask under an inert atmosphere, add the benzoic acid derivative (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 5-15 minutes.

  • Amine Addition: Add the 4-aminopiperidine derivative (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final product.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start reagents Combine Benzoic Acid, 4-Aminopiperidine, Additive (e.g., HOBt) start->reagents solvent Add Anhydrous Solvent (DMF/DCM) reagents->solvent cool Cool to 0 °C solvent->cool activate Add Coupling Reagent (e.g., EDC or HATU) & Base cool->activate react Stir at RT (1-24h) Monitor by TLC/LC-MS activate->react monitor Reaction Complete? react->monitor monitor->react No workup Aqueous Workup (Wash with Acid, Base, Brine) monitor->workup Yes isolate Dry, Filter, and Concentrate workup->isolate purify Purify (Chromatography) isolate->purify end Pure Product purify->end

Caption: General experimental workflow for amide coupling.

G start_node start_node decision_node decision_node solution_node solution_node start Low Yield or No Reaction check_water Reagents/Solvents Anhydrous? start->check_water dry_reagents Dry Solvents/Reagents. Use fresh materials. check_water->dry_reagents No check_reagents Sufficient Reagent Equivalents? check_water->check_reagents Yes increase_reagents Increase Equivalents of Coupling Reagents (1.2-1.5 eq). check_reagents->increase_reagents No check_potency Using EDC for a difficult coupling? check_reagents->check_potency Yes use_hatu Switch to a more potent reagent like HATU. check_potency->use_hatu Yes check_time Optimize Reaction Time/Temperature. check_potency->check_time No

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimization

Technical Support Center: Purification of N-Piperidin-4-ylbenzamide and its Analogs

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of N-Piperidin-4-ylbenzamide and its analogs. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of N-Piperidin-4-ylbenzamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-Piperidin-4-ylbenzamide and its analogs?

A1: The most common purification techniques for this class of compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of N-Piperidin-4-ylbenzamide?

A2: Typical impurities can include unreacted starting materials such as 4-aminopiperidine derivatives and benzoic acid or benzoyl chloride analogs.[1] Other common impurities are byproducts from coupling reactions, such as excess coupling reagents (e.g., EDC, HOBT) and their urea byproducts, or residual solvents from the reaction or work-up.[2]

Q3: How can I remove unreacted benzoic acid from my product?

A3: An aqueous basic wash (e.g., with sodium bicarbonate or sodium carbonate solution) during the work-up is effective in removing unreacted acidic starting materials like benzoic acid by converting them into their water-soluble carboxylate salts.

Q4: My N-Piperidin-4-ylbenzamide analog is a basic compound. How does this affect column chromatography?

A4: The basic nature of the piperidine nitrogen can lead to tailing of peaks on silica gel chromatography. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, can be added to the eluent.[3]

Q5: What is a suitable solvent system for recrystallizing N-Piperidin-4-ylbenzamide analogs?

A5: The choice of solvent for recrystallization is highly dependent on the specific analog's solubility profile.[4][5] A good starting point is to screen solvent systems where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[1] Common solvent systems include ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.

Q6: When should I consider using preparative HPLC for purification?

A6: Preparative HPLC is ideal for purifying small to medium quantities of a compound when high purity is required, or when impurities are difficult to separate by column chromatography.[6][7] It is particularly useful for separating closely related analogs or diastereomers.

Troubleshooting Guide

Issue 1: Poor separation of my compound from an impurity during column chromatography.

  • Potential Cause: The chosen eluent system may not have the optimal polarity.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A good separation on TLC will generally translate to a good separation on the column.

    • Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be effective.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica.[8]

Issue 2: My compound is streaking or tailing on the TLC plate and column.

  • Potential Cause: As a basic compound, your N-Piperidin-4-ylbenzamide analog may be interacting too strongly with the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated with water or another agent to reduce its acidity.[8]

Issue 3: My compound will not crystallize from the chosen solvent system.

  • Potential Cause: The solution may not be supersaturated, or the compound may be too soluble in the chosen solvent even at low temperatures. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound.

    • Change the Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then warm until it clarifies and allow to cool slowly.[4]

    • Further Purification: If impurities are preventing crystallization, an initial purification by column chromatography may be necessary before attempting recrystallization.

Issue 4: During preparative HPLC, I am observing poor peak shape.

  • Potential Cause: The sample may be overloaded on the column, or the sample solvent may be too strong.[9]

  • Solution:

    • Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column.

    • Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure the sample band is focused at the head of the column.[9][10] Using a strong solvent can cause the sample to travel down the column before the gradient starts, leading to broad peaks.[10]

Data Presentation

Table 1: Representative Purification Strategies and Outcomes for N-Piperidin-4-ylbenzamide Analogs

Compound ClassPurification MethodEluent/Solvent SystemTypical Yield (%)Typical Purity (%)Reference
N-(1-benzylpiperidin-4-yl)benzamidesColumn ChromatographyDichloromethane/Methanol (95:5)70-85>95Synthetic protocol for related compounds
Substituted N-piperidin-4-yl-benzamidesRecrystallizationEthanol/Water60-80>98General procedure for benzamides[1]
Fluorinated N-piperidin-4-yl-benzamidesPreparative HPLCAcetonitrile/Water with 0.1% TFA4-10 (decay corrected for radiolabeling)>99[2]
N-(piperidin-4-yl)-benzimidazole derivativesColumn ChromatographyDichloromethane/Methanol (gradient)23-36 (overall)>95[11]

Experimental Protocols

Protocol 1: Column Chromatography of a Basic N-Piperidin-4-ylbenzamide Analog
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 5% methanol in dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the silica slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude N-Piperidin-4-ylbenzamide analog in a minimal amount of the eluent or a slightly more polar solvent.[12] Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[12]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization of an N-Piperidin-4-ylbenzamide Analog
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal volume of a hot solvent (e.g., ethanol).

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise with heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.

Protocol 3: Preparative HPLC Purification
  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A typical starting point for reverse-phase HPLC is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[7]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7][13]

  • System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions. If the mobile phase contains a buffer like TFA, it may need to be removed. This can be achieved by neutralization followed by extraction, or by lyophilization if the salt is volatile. Remove the organic solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Purity_Check Purity Check (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Recrystallization Further Purification Needed Purity_Check->Prep_HPLC High Purity Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity >95%

Caption: General purification workflow for N-Piperidin-4-ylbenzamide analogs.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_TLC Was TLC optimization performed? Start->Check_TLC Optimize_TLC Optimize eluent system using TLC Check_TLC->Optimize_TLC No Streaking Is the compound streaking/tailing? Check_TLC->Streaking Yes Optimize_TLC->Streaking Add_Base Add basic modifier (e.g., 0.5% Et3N) to eluent Streaking->Add_Base Yes Gradient Try a gradient elution Streaking->Gradient No Add_Base->Gradient Change_Stationary_Phase Consider alternative stationary phase (e.g., Alumina, C18) Gradient->Change_Stationary_Phase Still no separation Success Successful Separation Gradient->Success Separation achieved Change_Stationary_Phase->Success

Caption: Troubleshooting decision tree for column chromatography.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell Ligand N-Piperidin-4-ylbenzamide Analog (Agonist) GPR119 GPR119 Receptor Ligand->GPR119 Binds to AC Adenylate Cyclase (AC) GPR119->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GPR119 signaling pathway for insulin secretion.

References

Troubleshooting

Technical Support Center: N-Piperidin-4-ylbenzamide Crystallization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Piperidin-4-ylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My N-Piperidin-4-ylbenzamide "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid.[1][2] This is often problematic because impurities tend to be more soluble in the oil, leading to poor purification.[1]

Common Causes:

  • High Supersaturation: The solution is cooled too quickly, causing the compound to come out of solution faster than it can form an ordered crystal lattice.[2][3]

  • Melting Point Depression: The presence of significant impurities can lower the melting point of the solid to below the temperature of the solution.[1]

  • Inappropriate Solvent Choice: The solvent may be too non-polar or have a boiling point that is too high, exceeding the melting point of the impure compound.[4]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves, then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool much more slowly.[1][2]

  • Reduce Cooling Rate: Insulate the flask to ensure a very slow cooling process. This gives molecules more time to arrange themselves into a crystal lattice.[2][5]

  • Introduce Seed Crystals: Add a tiny, pure crystal of N-Piperidin-4-ylbenzamide to the slightly cooled, supersaturated solution to provide a template for crystal growth.[2][5]

  • Change Solvent System: If the problem persists, select a different solvent or use a co-solvent/anti-solvent system.[2][4]

Q2: I obtained an amorphous solid or a very fine powder instead of well-defined crystals. How can I improve the crystal quality?

A2: The formation of amorphous solids or fine powders is typically caused by rapid precipitation from a highly supersaturated solution.[6][7][8] This happens when molecules do not have sufficient time to align in an ordered crystal lattice.[8]

Troubleshooting Steps:

  • Slow Down Cooling: Rapid cooling is a primary cause of amorphous solid formation.[6][8] Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Reduce Concentration: Start with a more dilute solution by using more solvent. This reduces the level of supersaturation achieved upon cooling.

  • Use a Different Solvent: A solvent that provides a moderate solubility difference between hot and cold temperatures can promote slower, more controlled crystal growth.

  • Anti-Solvent Method: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (anti-solvent) dropwise to gradually induce crystallization.[9][10]

Q3: No crystals have formed even after the solution has cooled completely. What should I do?

A3: A lack of crystallization can occur for several reasons, primarily related to insufficient supersaturation.

Common Causes & Solutions:

  • Too Much Solvent: If the solution is too dilute, it may not become saturated upon cooling. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

  • Compound is Too Soluble: The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Add a miscible "anti-solvent" in which the compound is insoluble to decrease its overall solubility in the mixture.[9][10]

  • High Purity/Lack of Nucleation Sites: Sometimes, highly pure compounds in very clean flasks are slow to nucleate. Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites.[11]

    • Add a Seed Crystal: Introduce a single, small crystal of the pure compound to initiate crystallization.[11][12]

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.[1]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in solution upon cooling.[1]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9][10]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.[13][14]

  • Solvent Choice: Select a solvent where the compound has very low solubility at cold temperatures.

Troubleshooting and Logic Diagrams

The following diagrams illustrate a logical workflow for troubleshooting common crystallization issues and the key factors influencing the final crystal product.

G start Crystallization Attempt (Cooling Saturated Solution) outcome Observe Outcome start->outcome oiling Problem: Oiling Out (Liquid Droplets Form) outcome->oiling Liquid droplets? amorphous Problem: Amorphous Solid or Fine Powder outcome->amorphous Powder/Glassy solid? no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution? success Success: Well-defined Crystals outcome->success Good crystals? sol_oil1 Action: 1. Reheat & Add More Solvent 2. Cool Very Slowly oiling->sol_oil1 sol_oil2 Action: Introduce Seed Crystal oiling->sol_oil2 sol_oil3 Action: Change Solvent System oiling->sol_oil3 sol_amorph1 Action: Reduce Cooling Rate amorphous->sol_amorph1 sol_amorph2 Action: Use a More Dilute Solution amorphous->sol_amorph2 sol_amorph3 Action: Try Anti-Solvent Method amorphous->sol_amorph3 sol_noxtal1 Action: Evaporate Excess Solvent no_xtal->sol_noxtal1 sol_noxtal2 Action: Induce Nucleation (Scratch Flask / Add Seed) no_xtal->sol_noxtal2 sol_noxtal3 Action: Add an Anti-Solvent no_xtal->sol_noxtal3 sol_oil1->start Retry sol_oil2->start Retry sol_oil3->start Retry sol_amorph1->start Retry sol_amorph2->start Retry sol_amorph3->start Retry sol_noxtal1->start Retry sol_noxtal2->start Retry sol_noxtal3->start Retry

Caption: A logical workflow for troubleshooting common crystallization failures.

G center Crystal Quality (Habit, Size, Purity) solvent Solvent System solvent->center solv_pol Polarity solvent->solv_pol solv_bp Boiling Point solvent->solv_bp solv_int Solute-Solvent Interactions solvent->solv_int supersat Supersaturation supersat->center sup_conc Concentration supersat->sup_conc sup_rate Rate of Generation supersat->sup_rate cooling Temperature & Cooling Rate cooling->center cool_rate Cooling Profile (Linear vs. Step) cooling->cool_rate cool_temp Final Temperature cooling->cool_temp impurities Impurities & Additives impurities->center imp_conc Concentration impurities->imp_conc imp_type Nature of Impurity impurities->imp_type agitation Agitation agitation->center

Caption: Key factors influencing crystal habit, size, and purity.[15][16][17][18]

Data Presentation: Solvent Selection Guide

Choosing an appropriate solvent is the most critical step in crystallization.[12][14] The ideal solvent should dissolve N-Piperidin-4-ylbenzamide well at high temperatures but poorly at low temperatures.[9][19] As a moderately polar compound containing both benzamide and piperidine motifs, solvents of intermediate polarity are often a good starting point.[10][20]

Table 1: Illustrative Solubility of N-Piperidin-4-ylbenzamide in Common Solvents

Solvent Polarity Index Plausible Solubility at 25°C (mg/mL) Plausible Solubility at Boiling Point (mg/mL) Notes
Water 9.0 < 1 ~5 Limited solubility, potentially useful as an anti-solvent or for recrystallizing a salt form.[20]
Ethanol 5.2 ~10 > 100 Good potential for single-solvent crystallization.[10]
Isopropanol 4.3 ~5 > 80 Similar to ethanol, may provide slower crystal growth.[9]
Acetonitrile 6.2 ~15 > 120 A good polar aprotic option.
Ethyl Acetate 4.3 ~8 > 90 Good for moderately polar compounds.
Toluene 2.4 < 2 ~30 May be too non-polar, but could be useful in a co-solvent system.

| Hexane | 0.0 | Insoluble | Insoluble | Useful as an anti-solvent or for washing final crystals to remove non-polar impurities. |

Note: This data is illustrative and based on the properties of similar benzamide and piperidine derivatives. Experimental verification is essential.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method and should be attempted first.[10]

  • Solvent Selection: Using small test tubes, test the solubility of ~10-20 mg of crude N-Piperidin-4-ylbenzamide in 0.5 mL of various solvents from Table 1. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating. Upon cooling, it should yield a good crop of crystals.[9][10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid. Using the minimum volume is crucial for a good yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving flask with hot solvent vapor to prevent the desired compound from crystallizing prematurely.[13][21]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.[10][12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9][10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.[9]

  • Solvent System Selection: Identify a "good" solvent that the compound is highly soluble in at room temperature (e.g., ethanol, acetonitrile). Identify a "poor" or "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent (e.g., water, hexane).[9][10]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Crystallization: With constant stirring, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid (cloudy).[10]

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, followed by cooling in an ice bath. Collect, wash, and dry the crystals as described in steps 6 and 7 of Protocol 1. The wash solvent should be a mixture of the good/poor solvents or the pure anti-solvent.

References

Optimization

N-Piperidin-4-ylbenzamide stability issues and degradation products

Frequently Asked Questions (FAQs) Q1: What is N-Piperidin-4-ylbenzamide and what are its common uses? N-Piperidin-4-ylbenzamide is a chemical compound with the formula C12H16N2O.[1] It consists of a piperidine ring conne...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is N-Piperidin-4-ylbenzamide and what are its common uses?

N-Piperidin-4-ylbenzamide is a chemical compound with the formula C12H16N2O.[1] It consists of a piperidine ring connected to a benzamide group.[1] It is primarily used as a building block or intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1]

Q2: What are the recommended storage conditions for N-Piperidin-4-ylbenzamide?

To ensure its stability, N-Piperidin-4-ylbenzamide should be stored in a cool, dry place.[1] It is generally considered stable under normal storage conditions.[1]

Q3: What are the potential stability issues with N-Piperidin-4-ylbenzamide?

Based on its chemical structure, which contains both a benzamide and a piperidine functional group, N-Piperidin-4-ylbenzamide is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The piperidine ring is a secondary amine and can be susceptible to oxidation.

Q4: What are the likely degradation products of N-Piperidin-4-ylbenzamide?

The expected primary degradation products are:

  • Benzoic Acid and 4-Aminopiperidine: Resulting from the hydrolysis of the amide bond.

  • Oxidized derivatives of the piperidine ring: Such as N-oxides or other oxidation products. The exact nature of these products would depend on the specific oxidative stress conditions.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Sample Storage or Stress Testing

Possible Cause: Degradation of N-Piperidin-4-ylbenzamide.

Troubleshooting Workflow:

Caption: Troubleshooting logic for identifying unknown peaks in HPLC.

Corrective Actions:

  • Confirm Identity of Degradation Products:

    • If standards are available, co-inject them to confirm the identity of the degradation peaks.

    • If standards are not available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare the observed m/z with the theoretical masses of expected degradation products (see table below).

  • Optimize Storage and Experimental Conditions:

    • For Hydrolysis: Adjust the pH of solutions to be near neutral. Use buffers if necessary. Store solutions at lower temperatures (e.g., 2-8 °C).

    • For Oxidation: Degas solvents and blanket solutions with an inert gas (e.g., nitrogen or argon). Avoid unnecessary exposure to air and light. Consider the use of antioxidants if compatible with the experimental setup.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of the active N-Piperidin-4-ylbenzamide compound in the assay medium.

Troubleshooting Workflow:

Troubleshooting Workflow for Inconsistent Assays start Inconsistent assay results/ Loss of potency check_stock Analyze stock solution and assay medium for degradation products via HPLC start->check_stock significant_degradation Significant degradation observed? check_stock->significant_degradation no_degradation Minimal or no degradation significant_degradation->no_degradation No modify_protocol Modify assay protocol: - Prepare fresh solutions - Reduce incubation time - Adjust pH of medium significant_degradation->modify_protocol Yes investigate_other Investigate other assay parameters (e.g., cell viability, reagent stability) no_degradation->investigate_other retest Re-run assay with modified protocol modify_protocol->retest

Caption: Troubleshooting logic for addressing inconsistent biological assay results.

Corrective Actions:

  • Assess Compound Stability in Assay Medium:

    • Incubate N-Piperidin-4-ylbenzamide in the assay medium for the duration of the experiment.

    • At various time points, take aliquots and analyze by a stability-indicating HPLC method to quantify the amount of remaining parent compound and the formation of any degradation products.

  • Modify Experimental Protocol:

    • Prepare stock solutions fresh for each experiment.

    • If degradation is observed, consider reducing the incubation time or performing the assay at a lower temperature, if feasible.

    • Ensure the pH of the assay medium is within a stable range for the compound.

Data on Potential Degradation Products

The following table summarizes the likely primary degradation products of N-Piperidin-4-ylbenzamide based on its chemical structure.

Degradation Pathway Potential Degradation Product Chemical Formula Molecular Weight ( g/mol )
HydrolysisBenzoic AcidC7H6O2122.12
Hydrolysis4-AminopiperidineC5H12N2100.16
OxidationN-Piperidin-4-ylbenzamide N-oxideC12H16N2O2220.27

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Piperidin-4-ylbenzamide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To generate degradation products of N-Piperidin-4-ylbenzamide under various stress conditions.

Materials:

  • N-Piperidin-4-ylbenzamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Piperidin-4-ylbenzamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Repeat with 1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Repeat with 1 N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Piperidin-4-ylbenzamide from its potential degradation products.

Workflow for Method Development:

HPLC Method Development Workflow start Start with a general reverse-phase method inject_stressed Inject stressed samples from forced degradation study start->inject_stressed check_resolution Assess peak resolution between parent and degradants inject_stressed->check_resolution adequate_res Resolution adequate? check_resolution->adequate_res Yes optimize_gradient Optimize gradient slope and time check_resolution->optimize_gradient No validate_method Validate the method (specificity, linearity, accuracy, precision) adequate_res->validate_method optimize_mobile_phase Modify mobile phase (e.g., pH, organic solvent) optimize_gradient->optimize_mobile_phase optimize_mobile_phase->inject_stressed

References

Troubleshooting

Overcoming poor solubility of N-Piperidin-4-ylbenzamide in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of N-Piperidin-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of N-Piperidin-4-ylbenzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of N-Piperidin-4-ylbenzamide?

A1: N-Piperidin-4-ylbenzamide is a white to off-white crystalline solid. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Melting Point137 °C
pKa (predicted)14.35 ± 0.20
LogP (predicted)1.888

Q2: What is the expected solubility of N-Piperidin-4-ylbenzamide?

A2: N-Piperidin-4-ylbenzamide has limited solubility in water but is soluble in some organic solvents. It is described as being soluble in dimethylformamide (DMF) and dichloromethane (DCM), and slightly soluble in ethanol and chloroform. Due to the presence of a basic piperidine ring, its aqueous solubility is expected to be pH-dependent, with increased solubility at lower pH.

Q3: Why does N-Piperidin-4-ylbenzamide exhibit poor aqueous solubility?

A3: The poor aqueous solubility of N-Piperidin-4-ylbenzamide is primarily due to its molecular structure. The benzamide group and the piperidine ring contribute to a degree of hydrophobicity. While the nitrogen atoms can participate in hydrogen bonding, the overall lipophilicity of the molecule can lead to poor interactions with water.

Q4: Can N-Piperidin-4-ylbenzamide interfere with my assay?

A4: Yes, benzamide derivatives have the potential to interfere with certain assay formats. For instance, the aromatic ring might interfere with fluorescence-based assays. It is always recommended to include appropriate controls to test for any potential assay interference by the compound or the solvents used.

Troubleshooting Guide

Issue 1: My N-Piperidin-4-ylbenzamide is not dissolving in my desired aqueous buffer.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its solubility limit.

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay.

    • pH Adjustment: Since N-Piperidin-4-ylbenzamide is a weak base, decreasing the pH of your aqueous buffer can increase its solubility. Try adjusting the pH to a more acidic range (e.g., pH 4-6).

    • Gentle Heating and Vortexing: Gently warming the solution (e.g., to 37°C) and vortexing can help to dissolve the compound.

Issue 2: My compound precipitates out of solution after dilution into the aqueous assay buffer.
  • Possible Cause: The compound is "crashing out" of solution upon dilution because the final concentration of the co-solvent is too low to maintain solubility.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Experiment with slightly higher final concentrations of the co-solvent (e.g., DMSO, ethanol) in your assay buffer. Be mindful of the tolerance of your assay to the co-solvent.

    • Use an Intermediate Dilution Step: Instead of diluting your DMSO stock directly into the aqueous buffer, try an intermediate dilution in a solvent like ethanol before the final dilution into the aqueous buffer.

    • Consider Formulation Strategies: For persistent precipitation, more advanced techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes or the use of surfactants.

Issue 3: I am observing inconsistent or non-reproducible results in my experiments.
  • Possible Cause: Poor solubility can be a major contributor to a lack of reproducibility. If the compound is not fully dissolved, the effective concentration will vary between experiments.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock Solution: Before preparing working solutions, visually inspect your stock solution to ensure the compound is fully dissolved. Gentle warming and vortexing can aid in complete dissolution.

    • Prepare Fresh Working Solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. It is best practice to prepare them fresh for each experiment.

    • Sonication: Brief sonication of the final diluted solution can help to break up any small, undissolved particles.

Solubilization Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds like N-Piperidin-4-ylbenzamide.

StrategyDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.Simple and widely used.High concentrations of organic solvents can be toxic to cells or interfere with assays.
pH Adjustment Altering the pH of the aqueous solution to ionize the compound, thereby increasing its solubility.Effective for ionizable compounds.May not be suitable for all assays if a specific pH is required.
Cyclodextrins Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the hydrophobic compound.Can significantly increase aqueous solubility and are generally well-tolerated in cellular assays.May not be effective for all compounds; can be more expensive than other methods.
Surfactants Using surfactants (e.g., Tween® 80) to form micelles that encapsulate the hydrophobic compound.Can be very effective at increasing apparent solubility.Can interfere with some biological assays and may have cellular toxicity at higher concentrations.

Experimental Protocols

Protocol 1: Using a Co-solvent System (DMSO)
  • Prepare a Stock Solution: Prepare a 10 mM stock solution of N-Piperidin-4-ylbenzamide in 100% DMSO.

  • Ensure Complete Dissolution: Gently warm the stock solution to 37°C and vortex thoroughly to ensure all of the compound is dissolved.

  • Prepare Working Solutions: Serially dilute the stock solution in your aqueous assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is tolerated by your specific assay (typically ≤ 0.5%).

Protocol 2: pH Adjustment
  • Determine Optimal pH: Prepare small-scale test solutions of N-Piperidin-4-ylbenzamide in buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) to determine the pH at which the compound is most soluble.

  • Prepare Buffered Solution: Prepare your final assay buffer at the optimal pH identified in the previous step.

  • Prepare Compound Solution: Dissolve the N-Piperidin-4-ylbenzamide directly in the pH-adjusted buffer or dilute a stock solution (prepared in a minimal amount of organic solvent) into the buffer.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. A common starting concentration is 10-20% (w/v).

  • Add Compound: Add the N-Piperidin-4-ylbenzamide to the HP-β-CD solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. Gentle heating may also be applied.

  • Prepare Final Dilutions: Use this stock solution to prepare your final working concentrations in the assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poor solubility of N-Piperidin-4-ylbenzamide observed step1 Attempt to dissolve in aqueous buffer with vortexing/gentle heat start->step1 decision1 Is it soluble? step1->decision1 step2 Use a co-solvent (e.g., DMSO) decision1->step2 No end_success Proceed with assay decision1->end_success Yes decision2 Does it precipitate upon dilution? step2->decision2 step3 Adjust pH of buffer (for this weak base, lower pH) decision2->step3 Yes decision2->end_success No, soluble decision3 Is solubility sufficient? step3->decision3 step4 Use cyclodextrins (e.g., HP-β-CD) decision3->step4 No decision3->end_success Yes end_fail Consider alternative formulation strategies step4->end_fail

Caption: A workflow for troubleshooting the poor solubility of N-Piperidin-4-ylbenzamide.

Optimization

Technical Support Center: Optimizing Cell-Based Assays for N-Piperidin-4-ylbenzamide Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving N...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving N-Piperidin-4-ylbenzamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays (e.g., MTT, Resazurin)

  • Question: My IC50 values for the same N-Piperidin-4-ylbenzamide derivative vary significantly between experiments. What could be the cause?

  • Answer: High variability in cell viability assays is a common issue. Several factors could be contributing:

    • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability. Ensure a homogeneous single-cell suspension before seeding and be consistent with your seeding density.

    • Solvent Effects: N-Piperidin-4-ylbenzamide derivatives are often dissolved in DMSO. High final concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration consistent across all wells, including controls, and typically below 0.5%.[1]

    • Compound Precipitation: These derivatives may have limited aqueous solubility.[2] Visually inspect for any precipitation when diluting the compound in culture media. A cloudy appearance is indicative of precipitation. Consider adjusting the pH or using a co-solvent system if solubility is an issue.[3]

    • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of the incubator.

Issue 2: Compound Shows Potent Activity in Biochemical Assays but is Inactive in Cell-Based Assays

  • Question: My N-Piperidin-4-ylbenzamide derivative is a potent enzyme inhibitor in a purified system, but shows no effect on my cell line. Why is this happening?

  • Answer: This discrepancy often points to issues with the compound's behavior in a cellular context.

    • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.

    • Troubleshooting Steps:

      • Assess Cell Permeability: If not already known, determine the compound's cell permeability.

      • Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell.[1]

Issue 3: Unexpected Cell Toxicity or Phenotype Observed

  • Question: My piperidine-based compound is causing cell death at concentrations where I don't expect to see on-target effects. How can I determine if this is an off-target effect?

  • Answer: Differentiating on-target from off-target toxicity is critical.

    • Confirm On-Target Engagement: Verify that the compound is binding to its intended target at the concentrations causing toxicity.[4]

    • Compare with On-Target Potency: If the toxic effects only appear at concentrations significantly higher than the IC50 for the primary target, an off-target effect is likely.[4]

    • Use a Structurally Different Inhibitor: Test a known inhibitor of the same target that has a different chemical scaffold. If this second compound doesn't cause the same toxic effect, it suggests your compound's toxicity is due to its unique off-target profile.[4]

    • Initiate Off-Target Screening: If evidence points away from on-target toxicity, consider screening against a panel of common off-targets, such as kinases or GPCRs. The basic nitrogen in the piperidine ring can sometimes lead to interactions with acidic residues in the binding pockets of various proteins.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for screening N-Piperidin-4-ylbenzamide derivatives in a cell-based assay?

A1: For initial screening, a common starting concentration is 10 µM. Subsequent dose-response experiments can be performed with a wider range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value.

Q2: How should I prepare stock solutions of N-Piperidin-4-ylbenzamide derivatives?

A2: These compounds are generally soluble in organic solvents like DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For experiments, create serial dilutions from this stock in your cell culture medium, ensuring the final DMSO concentration remains low and consistent.

Q3: What are the key controls to include in my cell-based assays?

A3:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This is your 100% viability or baseline activity control.

  • Positive Control: A known inhibitor of the target or pathway to validate that the assay is responsive.

  • Negative Control (No Treatment): Cells in media alone to assess baseline cell health.

  • No-Cell Control: Wells with media and assay reagents but no cells to determine background signal.

Q4: My N-Piperidin-4-ylbenzamide derivative is supposed to induce cell cycle arrest. How can I best measure this?

A4: The most common method is flow cytometry with propidium iodide (PI) staining.[5][6] This allows you to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[6] An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.

Data Presentation

Table 1: Inhibitory Activity (IC50) of Selected N-Piperidin-4-ylbenzamide Derivatives in Various Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 47HepG2Antitumor Activity0.25[2]
Compound 6eRAW 264.7NO Production0.86[1]
Compound 6eRAW 264.7TNF-α Production1.87[1]
Compound 3aA549Cytotoxicity5.988[7]
Compound 4aSW620Anti-proliferative6.9[8]
Compound 3dMDA-MB-231Antiproliferative35.9[7]
Compound 4dMDA-MB-231Antiproliferative35.1[7]
Compound 3dMCF-7Antiproliferative43.4[7]
Compound 4dMCF-7Antiproliferative39.0[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of N-Piperidin-4-ylbenzamide derivatives on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • N-Piperidin-4-ylbenzamide derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of N-Piperidin-4-ylbenzamide derivatives on cell cycle distribution.

Materials:

  • 6-well plates

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[5]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and incubate for 24 hours. Treat cells with the desired concentrations of the compound for 24 hours.[5]

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[5]

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.[5]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample and analyze the cell cycle distribution using appropriate software.[9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Compound Stock (10 mM in DMSO) serial_dilute Prepare Serial Dilutions in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in Microplate (e.g., 96-well) treat_cells Treat Cells with Compound (24-72h Incubation) seed_cells->treat_cells serial_dilute->treat_cells add_reagent Add Assay Reagent (e.g., MTT, Resazurin) treat_cells->add_reagent incubate_reagent Incubate (e.g., 4h for MTT) add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Figure 1: A generalized experimental workflow for a cell viability assay.

cell_cycle_arrest_pathway compound N-Piperidin-4-ylbenzamide Derivative p53 p53 Activation compound->p53 enhances p21 p21 Expression p53->p21 induces cdk_cyclin Inhibition of Cyclin/CDK Complexes p21->cdk_cyclin g1_arrest G1/S Phase Arrest cdk_cyclin->g1_arrest leads to

Figure 2: p53/p21-dependent pathway for cell cycle arrest.

troubleshooting_logic start Inconsistent Results? check_solubility Check Compound Solubility/Precipitation start->check_solubility Yes optimize Optimize Assay Parameters start->optimize No check_dmso Verify Final DMSO Concentration check_solubility->check_dmso check_seeding Review Cell Seeding Protocol check_dmso->check_seeding check_seeding->optimize

Figure 3: A logical workflow for troubleshooting inconsistent assay results.

References

Troubleshooting

Technical Support Center: Synthesis of N-Piperidin-4-ylbenzamide

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Piperidin-4-ylbenzamide. It offers detailed troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Piperidin-4-ylbenzamide. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges encountered during synthesis and scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-Piperidin-4-ylbenzamide, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My amide coupling reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

    Answer: Low yields in the synthesis of N-Piperidin-4-ylbenzamide are frequently encountered and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

    • Incomplete Activation of Benzoic Acid: The carboxylic acid must be effectively activated by the coupling reagent to react with the amine. Insufficient or degraded coupling reagents are a primary cause of poor activation.

      • Solution: Use fresh, high-quality coupling reagents. Ensure accurate stoichiometry; typically, 1.1 to 1.5 equivalents of the coupling reagent are used. Consider pre-activating the benzoic acid with the coupling reagent for 15-30 minutes before adding 4-aminopiperidine.

    • Amine Reactivity and Availability: The nucleophilicity of the amine is critical for the reaction. Protonation of the 4-aminopiperidine starting material can render it unreactive.

      • Solution: Ensure the reaction mixture contains a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any hydrochloride salts of the amine and to scavenge the acid produced during the reaction. Typically, 2-3 equivalents of the base are used.

    • Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

      • Solution: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred. Ensure the use of anhydrous solvents, as water can hydrolyze the activated ester intermediate.[1][2] Most amide coupling reactions proceed efficiently at room temperature, but gentle heating (40-50 °C) may be beneficial for less reactive starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

    • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to lower isolated yields. A common side reaction with carbodiimide coupling reagents like EDC is the formation of an N-acylurea byproduct.[4]

      • Solution: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea and minimize racemization if chiral starting materials are used.[4][5]

Issue 2: Difficult Purification and Persistent Impurities

  • Question: I am struggling to purify N-Piperidin-4-ylbenzamide, and my final product is contaminated with persistent impurities. What are these impurities and how can I remove them?

    Answer: Purification of N-Piperidin-4-ylbenzamide can be challenging due to the presence of both polar and non-polar functional groups. Common impurities include unreacted starting materials, byproducts from the coupling reagent, and potential side products.

    • Unreacted Starting Materials: Residual benzoic acid and 4-aminopiperidine are common impurities.

      • Solution: An aqueous workup can help remove these impurities. Washing the organic layer with a mild aqueous acid (e.g., 1M HCl) will remove unreacted 4-aminopiperidine and the basic DIPEA/TEA. A subsequent wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) will remove unreacted benzoic acid.

    • Coupling Reagent Byproducts: The urea byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble and can typically be removed during the aqueous workup.[5][6]

      • Solution: Ensure thorough aqueous washes to remove these byproducts.

    • Column Chromatography Challenges: The basic nature of the piperidine nitrogen can cause tailing of the product peak on silica gel chromatography.

      • Solution: To improve separation and peak shape, consider adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system. Alternatively, using a different stationary phase like alumina may be beneficial.

    • Di-acylation Product: A potential, though less common, side product is the di-acylated piperidine, where both the exocyclic amine and the piperidine nitrogen have reacted with benzoic acid. This is more likely if the piperidine nitrogen is unprotected.

      • Solution: Using a Boc-protected 4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) followed by a deprotection step can prevent this side reaction.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing N-Piperidin-4-ylbenzamide?

    • A1: The most common and versatile method is the amide coupling of benzoic acid and a 4-aminopiperidine derivative using a coupling reagent.[3] A two-step approach is often employed, starting with N-Boc-4-aminopiperidine to avoid side reactions at the piperidine nitrogen, followed by deprotection of the Boc group.[7]

  • Q2: Which coupling reagents are most effective for this synthesis?

    • A2: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (HOBt), are widely used due to their efficiency and relatively low cost.[7] For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective, though they are more expensive.[8]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) should be developed to separate the starting materials from the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light or by staining (e.g., with ninhydrin for the amine). Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the reaction progress and the presence of any side products.[3]

  • Q4: What are the key considerations for scaling up this synthesis?

    • A4: When scaling up the synthesis of N-Piperidin-4-ylbenzamide, several factors need to be considered:

      • Heat Management: Amide coupling reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to avoid side reactions and ensure consistent product quality. The reaction should be performed in a jacketed reactor with controlled cooling.

      • Mixing: Efficient mixing is essential to ensure homogeneity, especially during the addition of reagents. Inadequate mixing can lead to localized high concentrations, promoting side reactions.

      • Work-up and Extraction: The volumes of solvents for extraction and washing will increase significantly. Ensure that the separation of aqueous and organic layers is efficient on a larger scale. The use of larger separatory funnels or specialized extraction equipment may be necessary.

      • Purification: Purification by column chromatography can be challenging and costly at a large scale. Developing a robust crystallization procedure for the final product is highly desirable to ensure high purity and yield.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Piperidin-4-ylbenzamide Synthesis

Coupling Reagent/AdditiveBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
EDC/HOBtDIPEA (2.5)DMF251885>95
HATUDIPEA (3.0)DMF25492>98
T3PPyridine (3.0)EtOAc251288>97
CDINoneTHF602475>95

This table presents representative data compiled from typical outcomes of amide coupling reactions for similar substrates.

Experimental Protocols

Protocol 1: Synthesis of N-(1-Boc-piperidin-4-yl)benzamide

  • Reaction Setup: To a solution of benzoic acid (1.0 equiv.) in anhydrous DMF (0.2 M) in a round-bottom flask, add EDC (1.2 equiv.) and HOBt (1.2 equiv.).

  • Activation: Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(1-Boc-piperidin-4-yl)benzamide as a white solid.

Protocol 2: Boc-Deprotection to Yield N-Piperidin-4-ylbenzamide

  • Reaction Setup: Dissolve N-(1-Boc-piperidin-4-yl)benzamide (1.0 equiv.) in dichloromethane (0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 equiv.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and basify with a 2M NaOH solution to pH > 10. Extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Piperidin-4-ylbenzamide.

Mandatory Visualization

Synthesis_Pathway benzoic_acid Benzoic Acid coupling EDC, HOBt, DIPEA DMF, rt benzoic_acid->coupling aminopiperidine tert-butyl 4-aminopiperidine-1-carboxylate aminopiperidine->coupling boc_protected N-(1-Boc-piperidin-4-yl)benzamide coupling->boc_protected deprotection TFA, DCM boc_protected->deprotection final_product N-Piperidin-4-ylbenzamide deprotection->final_product

Caption: Synthesis pathway for N-Piperidin-4-ylbenzamide.

Troubleshooting_Workflow start Low Yield of N-Piperidin-4-ylbenzamide check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup reagent_solution Use fresh coupling agents (1.1-1.5 eq). Ensure amine is not a salt. Use 2-3 eq. of base. check_reagents->reagent_solution conditions_solution Use anhydrous DMF/DCM. Monitor by TLC/LC-MS. Consider gentle heating (40-50 °C). check_conditions->conditions_solution workup_solution Perform aqueous acid/base washes. Add triethylamine to column eluent. Consider crystallization. check_workup->workup_solution

Caption: Troubleshooting workflow for low yield.

HIF-1a_Signaling_Pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization dimerization Dimerization with HIF-1β (ARNT) hif1a_stabilization->dimerization translocation Nuclear Translocation dimerization->translocation dna_binding Binding to HRE (Hypoxia Response Element) translocation->dna_binding gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) dna_binding->gene_transcription benzamide N-Piperidin-4-ylbenzamide Derivatives benzamide->hif1a_stabilization Inhibition

Caption: Inhibition of HIF-1α signaling by N-Piperidin-4-ylbenzamide derivatives.[9]

References

Optimization

Technical Support Center: N-Piperidin-4-ylbenzamide Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Piperidin-4-ylbenzamide....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Piperidin-4-ylbenzamide. Our aim is to help you minimize impurities and optimize your production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Piperidin-4-ylbenzamide?

A1: The most prevalent and reliable synthetic route involves a two-step process to ensure high purity and minimize side reactions. The first step is the N-acylation of a protected 4-aminopiperidine derivative, typically tert-butyl 4-aminopiperidine-1-carboxylate, with benzoyl chloride. This is followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. This strategy prevents undesired acylation at the piperidine nitrogen.

Q2: What are the primary impurities I should be aware of during the synthesis of N-Piperidin-4-ylbenzamide?

A2: The primary impurities include:

  • N,1-dibenzoyl-4-aminopiperidine: This di-acylation product can form if the piperidine nitrogen is not protected during the acylation step.

  • Benzoic Acid: This results from the hydrolysis of benzoyl chloride, which can occur if moisture is present in the reaction.

  • Unreacted Starting Materials: Residual amounts of the protected 4-aminopiperidine and benzoyl chloride may remain.

  • Incomplete Deprotection: The intermediate, tert-butyl 4-(benzamido)piperidine-1-carboxylate, may be present if the deprotection step is not carried to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for N-Piperidin-4-ylbenzamide?

A4: Recrystallization is a highly effective method for purifying the final product.[1][2][3] The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solvent.[1] Column chromatography is another option for purification, particularly for removing closely related impurities.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-Piperidin-4-ylbenzamide.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature moderately.
Side Reactions Ensure anhydrous conditions to prevent the hydrolysis of benzoyl chloride. Use a protected 4-aminopiperidine to avoid di-acylation.
Loss during Work-up/Purification Optimize the extraction and recrystallization procedures. Ensure the correct solvent and pH are used during aqueous work-up to minimize product loss. For recrystallization, use the minimum amount of hot solvent required to dissolve the product.[1]
Suboptimal Stoichiometry Ensure the molar ratios of reactants and base are optimized. A slight excess of the acylating agent may be used, but a large excess can lead to more impurities.
Issue 2: High Levels of Impurities Detected by HPLC
Impurity Detected Potential Cause Recommended Action
N,1-dibenzoyl-4-aminopiperidine Acylation of the piperidine nitrogen.Use a Boc-protected 4-aminopiperidine starting material to prevent this side reaction.
Benzoic Acid Hydrolysis of benzoyl chloride due to moisture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.Drive the reaction to completion by adjusting reaction time or temperature. Optimize the molar ratio of the reactants.
tert-Butyl 4-(benzamido)piperidine-1-carboxylate Incomplete deprotection of the Boc group.Extend the deprotection reaction time or adjust the concentration of the deprotecting agent (e.g., TFA or HCl). Monitor by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(benzamido)piperidine-1-carboxylate (Intermediate)

This protocol is a generalized procedure based on the acylation of similar compounds.[5]

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Deprotection of tert-Butyl 4-(benzamido)piperidine-1-carboxylate

This protocol is a general procedure for Boc deprotection.

Materials:

  • tert-Butyl 4-(benzamido)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

Procedure:

  • Dissolve the crude tert-butyl 4-(benzamido)piperidine-1-carboxylate in DCM.

  • Add TFA (e.g., 10-20% in DCM) or a solution of HCl in dioxane to the mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Piperidin-4-ylbenzamide.

  • Purify the crude product by recrystallization.

Protocol 3: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is crucial for accurately quantifying N-Piperidin-4-ylbenzamide and separating it from its potential degradation products and synthesis-related impurities.[6][7]

Forced Degradation Study: To develop a stability-indicating method, forced degradation studies should be performed on N-Piperidin-4-ylbenzamide to generate potential degradation products.[8][9] Stress conditions typically include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid drug substance.

  • Photolytic degradation: Exposing the drug substance to UV light.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the analyte).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Start Acylation Acylation Start->Acylation 1. tert-Butyl 4-aminopiperidine-1-carboxylate 2. Benzoyl Chloride, Base Deprotection Deprotection Acylation->Deprotection Intermediate: tert-Butyl 4-(benzamido)piperidine- 1-carboxylate Crude_Product Crude_Product Deprotection->Crude_Product Acid (TFA or HCl) Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Analysis Analysis Purification->Analysis Final_Product Final_Product Analysis->Final_Product Meets Purity Specs Impurity_Profiling Impurity_Profiling Analysis->Impurity_Profiling Fails Purity Specs (Troubleshoot)

Caption: Synthetic and purification workflow for N-Piperidin-4-ylbenzamide.

troubleshooting_logic Start High Impurity Level Impurity_ID Identify Impurity Start->Impurity_ID Diacylation Di-acylation Product Impurity_ID->Diacylation N,1-dibenzoyl Benzoic_Acid Benzoic Acid Impurity_ID->Benzoic_Acid Benzoic Acid Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Starting Material Incomplete_Deprotection Incomplete Deprotection Impurity_ID->Incomplete_Deprotection Intermediate Action_Diacylation Use Boc-protected starting material Diacylation->Action_Diacylation Action_Benzoic_Acid Ensure anhydrous conditions Benzoic_Acid->Action_Benzoic_Acid Action_Starting_Material Optimize stoichiometry & reaction time Starting_Material->Action_Starting_Material Action_Incomplete_Deprotection Increase deprotection time/reagent Incomplete_Deprotection->Action_Incomplete_Deprotection

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of Novel N-Piperidin-4-ylbenzamide Derivatives in Cancer Cell Lines

A detailed guide for researchers and drug development professionals on the biological validation of emerging N-Piperidin-4-ylbenzamide derivatives. This report provides a comparative analysis of their anti-tumor activiti...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological validation of emerging N-Piperidin-4-ylbenzamide derivatives. This report provides a comparative analysis of their anti-tumor activities, supported by experimental data and detailed protocols.

A new class of N-Piperidin-4-ylbenzamide derivatives is showing significant promise in the field of oncology. Recent studies have highlighted the potent anti-tumor activities of several novel compounds within this family, primarily targeting pathways associated with cell cycle regulation and cellular response to hypoxia. This guide offers a comparative overview of the biological activities of three such derivatives: Compound 47, Compound 10b, and Compound 5h, based on recent preclinical findings.

In Vitro Anti-Tumor Activity

The anti-proliferative effects of these compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 (µM)Target Pathway
Compound 47 HepG2 (Liver Cancer)0.25p53/p21-dependent cell cycle arrest[1]
Compound 10b HepG2 (Liver Cancer)0.12HIF-1α activation, Apoptosis[2]
Compound 5h HepG2 (Liver Cancer)2.57p21 and cleaved caspase-3 expression[3]
A549 (Lung Cancer)5.48p21 and cleaved caspase-3 expression[3]
HT-29 (Colon Cancer)30.04p21 and cleaved caspase-3 expression[3]

Mechanism of Action: Signaling Pathways

The anti-tumor activity of these N-Piperidin-4-ylbenzamide derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Compound 47 has been shown to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway.[1] This compound enhances the expression of p53 and p21, which are critical tumor suppressor proteins that halt the cell cycle at the G1/S and G2/M checkpoints, preventing the proliferation of cancer cells.

p53_p21_pathway Compound_47 Compound 47 p53 p53 Activation Compound_47->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest

Figure 1: p53/p21-dependent cell cycle arrest pathway induced by Compound 47.

Compound 10b exerts its anti-tumor effects by activating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway and promoting apoptosis.[2] Under normal oxygen conditions, HIF-1α is degraded. However, certain compounds can stabilize HIF-1α, leading to the expression of genes that can, paradoxically in some contexts, induce apoptosis. Compound 10b has been observed to induce the expression of HIF-1α and its downstream target p21, while also upregulating cleaved caspase-3, a key executioner of apoptosis.[2]

HIF1a_pathway Compound_10b Compound 10b HIF1a HIF-1α Stabilization Compound_10b->HIF1a Caspase3 Cleaved Caspase-3 Upregulation Compound_10b->Caspase3 p21_exp p21 Expression HIF1a->p21_exp Apoptosis Apoptosis p21_exp->Apoptosis Caspase3->Apoptosis

Figure 2: HIF-1α activation and apoptosis pathway induced by Compound 10b.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-Piperidin-4-ylbenzamide derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

western_blot_workflow Cell_Lysate 1. Cell Lysis and Protein Extraction Protein_Quant 2. Protein Quantification (BCA Assay) Cell_Lysate->Protein_Quant SDS_PAGE 3. SDS-PAGE Electrophoresis Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking with 5% Non-fat Milk Transfer->Blocking Primary_Ab 6. Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescence Detection Secondary_Ab->Detection

Figure 3: Standard workflow for Western Blot analysis.

  • Protein Extraction: Cells treated with the compounds are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p53, p21, HIF-1α, cleaved caspase-3, β-actin) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds for 24-48 hours, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

References

Comparative

Comparative Efficacy of N-Piperidin-4-ylbenzamide Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The N-piperidin-4-ylbenzamide scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. Analogs derived from this core s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-piperidin-4-ylbenzamide scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. Analogs derived from this core structure have demonstrated efficacy through various mechanisms, including the activation of hypoxia-inducible factor 1-alpha (HIF-1α) and the induction of cell cycle arrest. This guide provides a comparative analysis of the efficacy of select N-piperidin-4-ylbenzamide analogs, supported by experimental data, to inform further research and development in this area.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro efficacy of various N-Piperidin-4-ylbenzamide analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Efficacy of N-(piperidin-4-yl)benzamide Analogs as HIF-1α Activators

CompoundCell LineIC50 (μM)
10b HepG20.12
10j HepG20.13

Data sourced from studies on diaryl ether derivatives of N-(piperidin-4-yl)benzamide designed as activators of the HIF-1α pathway.

Table 2: Efficacy of N-(piperidine-4-yl)benzamide Analogs as Cell Cycle Inhibitors

CompoundCell LineIC50 (μM)
5h HepG22.57
A5495.48
HT-2930.04
Hep3B2.76
PLC/PRF54.26
SMMC-772129.66
HeLa18.86
A37510.21
47 HepG20.25

Data from studies evaluating novel N-(piperidine-4-yl)benzamide derivatives for their antitumor activity.[1][2]

Signaling Pathway and Experimental Workflow

The antitumor activity of several N-Piperidin-4-ylbenzamide analogs is mediated through the induction of cell cycle arrest via the p53/p21-dependent pathway. The following diagram illustrates this signaling cascade.

p53_p21_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation and Activation cluster_downstream Downstream Effects N-Piperidin-4-ylbenzamide Analogs N-Piperidin-4-ylbenzamide Analogs p53 p53 N-Piperidin-4-ylbenzamide Analogs->p53 Induces MDM2 MDM2 p53->MDM2 Inhibition/Degradation p53_active Active p53 p53->p53_active Activation p21 p21 (CDKN1A) p53_active->p21 Transcriptional Activation CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest Leads to

Caption: p53/p21-dependent cell cycle arrest pathway.

The following diagram illustrates a general experimental workflow for evaluating the anticancer efficacy of N-Piperidin-4-ylbenzamide analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of N-Piperidin-4-ylbenzamide Analogs CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (IC50 Determination) CellCulture->MTT WesternBlot Western Blot (p53, p21 expression) CellCulture->WesternBlot FCM Flow Cytometry (Cell Cycle Analysis) CellCulture->FCM DataAnalysis Efficacy Comparison and SAR MTT->DataAnalysis WesternBlot->DataAnalysis FCM->DataAnalysis

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells and to determine their IC50 values.

1. Cell Seeding:

  • Cancer cell lines (e.g., HepG2, A549, HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

2. Compound Treatment:

  • The N-Piperidin-4-ylbenzamide analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • The stock solutions are serially diluted with culture medium to achieve a range of final concentrations.

  • The culture medium in the 96-well plates is replaced with the medium containing the different concentrations of the compounds. A control group with DMSO-containing medium is also included.

  • The plates are incubated for an additional 48 hours.

3. MTT Staining and Measurement:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins, such as p53 and p21, to elucidate the mechanism of action of the compounds.[2]

1. Cell Lysis:

  • HepG2 cells are treated with the test compound (e.g., compound 47) at its IC50 concentration for 24 hours.[2]

  • After treatment, the cells are harvested and washed with ice-cold PBS.

  • The cells are lysed in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.

  • The cell lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

2. Protein Quantification:

  • The protein concentration of the lysates is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred onto a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2]

1. Cell Treatment and Harvesting:

  • HepG2 cells are treated with the test compound at various concentrations for 24 hours.[2]

  • After treatment, both floating and adherent cells are collected.

2. Cell Fixation:

  • The collected cells are washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.

3. Staining:

  • The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

5. Data Interpretation:

  • An increase in the percentage of cells in a particular phase (e.g., G1) compared to the control group indicates cell cycle arrest at that phase.

References

Validation

A Comparative Guide to N-Piperidin-4-ylbenzamide and Other Piperidine-Containing Inhibitors

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents due to its favorable physicochemical and pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of N-Piperidin-4-ylbenzamide derivatives against other prominent piperidine-containing inhibitors, supported by experimental data and detailed methodologies.

Section 1: Anticancer Activity

N-Piperidin-4-ylbenzamide derivatives have emerged as a promising class of anticancer agents, primarily targeting pathways crucial for tumor growth and survival. A key mechanism of action for some of these derivatives is the induction of cell cycle arrest and apoptosis through the p53/p21 pathway and the activation of Hypoxia-Inducible Factor 1α (HIF-1α).

Comparative Performance of Anticancer Piperidine-Containing Inhibitors

The following table summarizes the in vitro efficacy of selected N-Piperidin-4-ylbenzamide derivatives and other piperidine-containing anticancer agents against various cancer cell lines.

Compound ClassSpecific CompoundTarget/MechanismCell LineIC50 (µM)Reference
N-Piperidin-4-ylbenzamide Derivatives Compound 47p53/p21-dependent cell cycle arrestHepG2 (Liver)0.25[1]
Compound 10bHIF-1α activation, apoptosisHepG2 (Liver)0.12
Compound 10jHIF-1α activation, apoptosisHepG2 (Liver)0.13
Compound 13aNot specifiedMDA-MB-231 (Breast)37.43[2]
Compound 3aNot specifiedA549 (Lung)5.988[3]
Compound 12cNot specifiedMOLT-4 (Leukemia)1.58[4]
Compound 12jNot specifiedSK-MEL-5 (Melanoma)<10[4]
Farnesyltransferase Inhibitors Piperidine Derivative (+)-8FarnesyltransferaseH-Ras processed cells0.016
General Piperidine Derivatives Piperidine ComplexGeneral CytotoxicityA549 (Lung)32.43[5]
Signaling Pathways in Cancer Inhibition

p53/p21-Dependent Cell Cycle Arrest:

Certain N-Piperidin-4-ylbenzamide derivatives exert their anticancer effects by stabilizing the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition.

p53_p21_pathway cluster_rb_e2f Rb-E2F Complex N-Piperidin-4-ylbenzamide N-Piperidin-4-ylbenzamide p53 p53 N-Piperidin-4-ylbenzamide->p53 stabilizes p21 p21 p53->p21 activates transcription CDK2_CyclinE_A CDK2/Cyclin E/A p21->CDK2_CyclinE_A inhibits Rb Rb CDK2_CyclinE_A->Rb phosphorylates CDK2_CyclinE_A->Rb E2F E2F Rb->E2F sequesters G1_S_Arrest G1/S Phase Arrest Rb->G1_S_Arrest E2F->G1_S_Arrest promotes S-phase entry

p53/p21 signaling pathway leading to cell cycle arrest.

HIF-1α Signaling Pathway:

Under hypoxic conditions typical of solid tumors, the α-subunit of HIF-1 is stabilized. It then translocates to the nucleus and dimerizes with the β-subunit, forming the active HIF-1 transcription factor. HIF-1 binds to hypoxia-responsive elements (HREs) in the promoters of target genes that regulate critical processes for tumor survival, including angiogenesis, glucose metabolism, and cell survival. Some N-Piperidin-4-ylbenzamide derivatives have been shown to activate HIF-1α, which can paradoxically lead to apoptosis in certain cancer cells.

HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / N-Piperidin-4-ylbenzamide HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs hydroxylation VHL VHL PHDs->VHL binding Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binds Target_Genes Target Gene Expression (Angiogenesis, Metabolism, Apoptosis) HRE->Target_Genes activates western_blot_workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, p21, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Expression detection->end

References

Comparative

Comparative Analysis of N-Piperidin-4-ylbenzamide Derivatives and Standard Anticancer Agents

A detailed examination of the in vitro efficacy and mechanisms of action of novel N-Piperidin-4-ylbenzamide derivatives in comparison to established anticancer drugs, doxorubicin and cisplatin, reveals promising potentia...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro efficacy and mechanisms of action of novel N-Piperidin-4-ylbenzamide derivatives in comparison to established anticancer drugs, doxorubicin and cisplatin, reveals promising potential for this new class of compounds, particularly in the context of hepatocellular carcinoma.

While N-Piperidin-4-ylbenzamide itself is primarily utilized as a chemical intermediate in pharmaceutical synthesis, certain derivatives have demonstrated significant anticancer properties. This guide provides a comparative overview of the performance of these derivatives against doxorubicin and cisplatin, supported by experimental data from peer-reviewed studies. Due to the limited data on the parent compound, this analysis focuses on its more pharmacologically active derivatives.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro cytotoxicity of N-Piperidin-4-ylbenzamide derivatives, doxorubicin, and cisplatin against the HepG2 human hepatocellular carcinoma cell line.

CompoundCell LineIC50 (µM)Citation
N-Piperidin-4-ylbenzamide Derivative (Compound 47) HepG20.25[1]
N-Piperidin-4-ylbenzamide Derivative (Compound 10b) HepG20.12
N-Piperidin-4-ylbenzamide Derivative (Compound 10j) HepG20.13
Doxorubicin HepG27.98[2]
Doxorubicin HepG212.18[3]
Cisplatin HepG216.09[4]
Cisplatin HepG28.0[5]
Cisplatin HepG258[6]

Note: IC50 values for doxorubicin and cisplatin can vary between studies due to differences in experimental conditions.

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer effects of these compounds are mediated through distinct signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of cell death.

N-Piperidin-4-ylbenzamide Derivatives: These compounds have been shown to induce cell cycle arrest and apoptosis through two primary mechanisms:

  • The p53/p21 Pathway: Certain derivatives activate the tumor suppressor protein p53, which in turn upregulates the expression of p21, a cyclin-dependent kinase inhibitor. This leads to a halt in the cell cycle, preventing cancer cell division.[1]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Activation: Other derivatives have been found to activate HIF-1α, a transcription factor that plays a complex role in cancer. In some contexts, its activation can lead to the expression of genes that promote apoptosis.[7]

Doxorubicin: This established anticancer drug primarily works by:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA of cancer cells, preventing the enzyme topoisomerase II from functioning correctly. This leads to DNA damage and triggers apoptosis.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also lead to the production of ROS, which are highly reactive molecules that can damage cellular components, including DNA, and induce apoptosis.[9]

Cisplatin: Another widely used chemotherapy agent, cisplatin's mechanism of action involves:

  • DNA Adduct Formation: Cisplatin forms cross-links with the DNA of cancer cells, creating adducts that disrupt DNA replication and repair, ultimately leading to apoptosis.[10]

  • Induction of Apoptosis through Multiple Signaling Pathways: Cisplatin-induced DNA damage activates a cascade of signaling events, including the p53 pathway and mitogen-activated protein kinase (MAPK) pathways, which converge to initiate programmed cell death.[11][12]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

p53_p21_pathway cluster_0 N-Piperidin-4-ylbenzamide Derivative cluster_1 Cellular Response Derivative Derivative p53 p53 Derivative->p53 Activates p21 p21 p53->p21 Upregulates CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E Inhibits Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest

Caption: p53/p21 signaling pathway activated by N-Piperidin-4-ylbenzamide derivatives.

hif1a_pathway cluster_0 N-Piperidin-4-ylbenzamide Derivative cluster_1 Cellular Response Derivative Derivative HIF-1α HIF-1α Derivative->HIF-1α Activates Target Genes Target Genes HIF-1α->Target Genes Upregulates Apoptosis Apoptosis Target Genes->Apoptosis

Caption: HIF-1α signaling pathway activated by N-Piperidin-4-ylbenzamide derivatives.

doxorubicin_pathway cluster_0 Doxorubicin cluster_1 Cellular Response Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

cisplatin_pathway cluster_0 Cisplatin cluster_1 Cellular Response Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Signal Transduction Signal Transduction DNA Damage->Signal Transduction Activates Apoptosis Apoptosis Signal Transduction->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (N-Piperidin-4-ylbenzamide derivatives, doxorubicin, or cisplatin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13][14][15][16]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (often the IC50 value) for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and then fixed, typically with cold ethanol, to permeabilize the cell membranes.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). An RNase treatment is often included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.[7]

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Protein Extraction: Cancer cells are treated with the test compound, and then the total protein is extracted from the cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., p53 or p21).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The intensity of the bands on the resulting blot is quantified to determine the relative expression levels of the target protein. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.

Conclusion

Derivatives of N-Piperidin-4-ylbenzamide have demonstrated potent in vitro anticancer activity against the HepG2 hepatocellular carcinoma cell line, with IC50 values in the sub-micromolar range, which are notably lower than those of the established anticancer drugs doxorubicin and cisplatin in some reported studies. The mechanism of action for these derivatives involves the induction of cell cycle arrest and apoptosis through the p53/p21 and HIF-1α signaling pathways. In contrast, doxorubicin and cisplatin exert their effects primarily through direct DNA damage.

The promising in vitro data for N-Piperidin-4-ylbenzamide derivatives warrant further investigation, including in vivo studies, to fully assess their therapeutic potential. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for future comparative research in the development of novel anticancer agents.

References

Validation

In Vitro and In Vivo Correlation of N-Piperidin-4-ylbenzamide Activity: A Comparative Guide

This guide provides a detailed comparison of the in vitro and in vivo activities of N-Piperidin-4-ylbenzamide derivatives, focusing on their potential as therapeutic agents. The information presented is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activities of N-Piperidin-4-ylbenzamide derivatives, focusing on their potential as therapeutic agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds against alternative molecules.

Comparative Analysis of Biological Activity

N-Piperidin-4-ylbenzamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Notably, various derivatives have demonstrated significant potential as anti-cancer agents, delta opioid receptor agonists, and inhibitors of the NLRP3 inflammasome. This guide will focus on the anti-cancer properties of this class of compounds, presenting a comparison of their performance in both laboratory and animal models.

In Vitro vs. In Vivo Performance Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro potency and in vivo efficacy of selected N-Piperidin-4-ylbenzamide derivatives and a relevant alternative.

| Table 1: In Vitro Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells | | :--- | :--- | :--- | | Compound | Description | IC50 (µM) * | | Derivative 1 (Compound 47 from a study) | A novel N-(piperidine-4-yl)benzamide derivative. | 0.25[1] | | Derivative 2 (Compound 10b from a study) | A novel benzamide derivative. | 0.12[2] | | Derivative 3 (Compound 10j from a study) | A novel benzamide derivative. | 0.13[2] | | Sorafenib (Alternative) | A multi-kinase inhibitor used in the treatment of liver cancer. | 5-10 |

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Table 2: In Vivo Anti-tumor Efficacy in Rodent Xenograft Models | | :--- | :--- | :--- | :--- | | Compound | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | | Derivative 4 (Analog 8e of a study) | Not Specified | Not Specified | Demonstrated anti-nociceptive activity[3] | | Sorafenib (Alternative) | 30 | Oral | ~70-80 |

Experimental Methodologies

To ensure a thorough understanding and reproducibility of the presented data, the following are detailed protocols for the key experiments cited.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the N-Piperidin-4-ylbenzamide derivatives or alternative compounds for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment.

  • Tumor Implantation: Human tumor cells (e.g., HepG2) are subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Compound Administration: The N-Piperidin-4-ylbenzamide derivatives or alternative drugs are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Measurement: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.

Visualizing Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

signaling_pathway stress Cellular Stress (e.g., Hypoxia) hif1a HIF-1α Stabilization stress->hif1a npb N-Piperidin-4-ylbenzamide Derivatives npb->hif1a p53 p53 Activation npb->p53 caspase3 Cleaved Caspase-3 Activation npb->caspase3 p21 p21 Expression hif1a->p21 p53->p21 arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for the anti-cancer activity of N-Piperidin-4-ylbenzamide derivatives.

experimental_workflow cluster_0 cluster_1 cluster_2 invitro In Vitro Studies cell_assay Cell-Based Assays (e.g., MTT) invitro->cell_assay invivo In Vivo Studies animal_model Xenograft Animal Model invivo->animal_model synthesis Compound Synthesis (N-Piperidin-4-ylbenzamide Derivatives) synthesis->invitro cell_assay->invivo Lead Compound Selection correlation In Vitro-In Vivo Correlation Analysis cell_assay->correlation pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd pk_pd->correlation

Caption: A generalized experimental workflow for establishing the in vitro-in vivo correlation of novel compounds.

References

Comparative

Head-to-head comparison of N-Piperidin-4-ylbenzamide derivatives in vitro

A Head-to-Head In Vitro Comparison of N-Piperidin-4-ylbenzamide Derivatives as Potential Anticancer Agents A comparative analysis of several N-Piperidin-4-ylbenzamide derivatives reveals their potential as anticancer age...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head In Vitro Comparison of N-Piperidin-4-ylbenzamide Derivatives as Potential Anticancer Agents

A comparative analysis of several N-Piperidin-4-ylbenzamide derivatives reveals their potential as anticancer agents, with in vitro studies highlighting their activity in hepatocellular carcinoma (HepG2) cells. These derivatives demonstrate efficacy through various mechanisms, including the activation of hypoxia-inducible factor 1 (HIF-1) pathways and the induction of cell cycle arrest. This guide provides a head-to-head comparison of key derivatives based on published experimental data.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro inhibitory activity of various N-Piperidin-4-ylbenzamide derivatives against the HepG2 cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget/PathwayCell LineIC50 (µM)Reference
Compound 10b HIF-1α ActivatorHepG20.12[1][2][3]
Compound 10j HIF-1α ActivatorHepG20.13[1][2][3]
Compound 47 Cell Cycle Inhibitor (p53/p21 pathway)HepG20.25[1][4]
NMPB Cell Cycle Inhibitor (p53/p21 pathway)HepG20.25[5]
Nutlin-3a MDM2 Inhibitor, p53 ActivatorHepG2~5[5]

Signaling Pathways and Experimental Workflow

The antitumor activity of these derivatives is attributed to their influence on specific signaling pathways. The diagrams below illustrate the key pathways and a general workflow for determining in vitro cell viability.

HIF1_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Derivative N-Piperidin-4-ylbenzamide Derivatives (10b, 10j) Derivative->HIF1a induces expression Casp3 Cleaved Caspase-3 Derivative->Casp3 upregulates p21 p21 HIF1a->p21 activates Apoptosis Apoptosis p21->Apoptosis Casp3->Apoptosis

Caption: HIF-1α activation pathway by N-Piperidin-4-ylbenzamide derivatives.

p53_Pathway cluster_cell Tumor Cell Derivative N-Piperidin-4-ylbenzamide Derivatives (47, NMPB) p53 p53 Derivative->p53 enhances expression p21 p21 Derivative->p21 enhances expression CyclinB1 Cyclin B1 Derivative->CyclinB1 inhibits expression pRb p-Rb Derivative->pRb inhibits expression p53->p21 enhances expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest pRb->CellCycleArrest

Caption: p53/p21-dependent cell cycle arrest induced by derivatives.

MTT_Workflow A 1. Seed HepG2 cells in 96-well plates B 2. Treat cells with serial dilutions of compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance to determine cell viability E->F G 7. Calculate IC50 value F->G

Caption: General experimental workflow for an MTT cell viability assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these N-Piperidin-4-ylbenzamide derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[5]

  • Objective: To quantify the cytotoxic or growth-inhibitory effects of the N-Piperidin-4-ylbenzamide derivatives on cancer cells.

  • Procedure:

    • HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

    • The following day, the cells are treated with a serial dilution of the N-Piperidin-4-ylbenzamide derivatives or a comparator compound. A control group with no compound is also included.

    • The plates are incubated for a period of 48 to 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent (such as dimethyl sulfoxide or a specialized detergent) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the relevant signaling pathways.[1][4]

  • Objective: To investigate the effect of the N-Piperidin-4-ylbenzamide derivatives on the expression of key proteins such as HIF-1α, p21, cleaved caspase-3, cyclin B1, p-Rb, p53, Rb, and p-AMPK.

  • Procedure:

    • HepG2 cells are treated with the test compounds at specified concentrations for a designated period.

    • Following treatment, the cells are lysed to extract total proteins.

    • The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-HIF-1α, anti-p21).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

    • The light signal is captured using an imaging system, and the intensity of the bands corresponding to the target proteins is quantified to determine their relative expression levels. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Other In Vitro Studies

In addition to anticancer activity, certain N-Piperidin-4-ylbenzamide derivatives have been investigated for other therapeutic applications. For instance, a series of 4-nitro-N-(piperidin-4-yl)benzamide derivatives have been identified as GPR119 agonists for potential use in diabetes treatment.[6][7] In silico docking studies of these derivatives showed that compounds S5F4 and S5F2 had the best binding affinities of -12.8 and -10.7, respectively, compared to the reference molecule AR231453 (-11).[6][7] This highlights the versatility of the N-Piperidin-4-ylbenzamide scaffold in drug discovery.

References

Validation

Comparative Cross-Reactivity Profiling: N-Piperidin-4-ylbenzamide Derivative CHMFL-ABL/KIT-155 and Alternatives

For Immediate Release A Detailed Comparative Analysis of the Kinase Selectivity of the Novel ABL/KIT Inhibitor CHMFL-ABL/KIT-155 Against Established Therapeutics Imatinib, Dasatinib, and Nilotinib This guide provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Comparative Analysis of the Kinase Selectivity of the Novel ABL/KIT Inhibitor CHMFL-ABL/KIT-155 Against Established Therapeutics Imatinib, Dasatinib, and Nilotinib

This guide provides a comprehensive cross-reactivity analysis of the N-Piperidin-4-ylbenzamide derivative, CHMFL-ABL/KIT-155 , a potent dual ABL/KIT kinase inhibitor. Its selectivity profile is compared with three established ABL/KIT inhibitors: Imatinib , Dasatinib , and Nilotinib . This objective comparison, supported by publicly available experimental data, is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.

Introduction to N-Piperidin-4-ylbenzamide Derivatives in Kinase Inhibition

The N-Piperidin-4-ylbenzamide scaffold is a versatile structural motif that has been extensively utilized in medicinal chemistry to develop a range of targeted therapies. Derivatives of this scaffold have been shown to inhibit various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide focuses on CHMFL-ABL/KIT-155, a promising orally active type II ABL/c-KIT dual kinase inhibitor.[1]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of CHMFL-ABL/KIT-155, Imatinib, Dasatinib, and Nilotinib against a panel of kinases. The data is primarily derived from KINOMEscan™ assays, which measure the binding affinity of a compound to a large number of kinases. Lower percentage of control values indicate stronger binding and therefore, potential inhibition.

Table 1: Primary Targets and Potency

CompoundPrimary Target(s)IC50 / Kd (nM)
CHMFL-ABL/KIT-155 ABL, c-KIT46 (ABL), 75 (c-KIT)[2]
Imatinib ABL, c-KIT, PDGFR~25 (ABL), ~100 (c-KIT), ~100 (PDGFR)
Dasatinib ABL, SRC family, c-KIT, PDGFR<1 (ABL), 0.5 (SRC), 1-10 (c-KIT, PDGFR)[3]
Nilotinib ABL, c-KIT, PDGFR20 (ABL), 15 (c-KIT), 60 (PDGFR)[4][5]

Table 2: KINOMEscan™ Cross-Reactivity Profile (% Control @ 1µM)

Kinase TargetCHMFL-ABL/KIT-155ImatinibDasatinibNilotinib
ABL1 <1 <1 <1 <1
KIT <1 <1 <1 <1
PDGFRα 1.9<1 <1 <1
PDGFRβ <1 <1 <1 <1
SRC 3839<1 76
LCK 1.343<1 82
LYN 1328<1 80
YES1 3645<1 85
DDR1 1.11.51.21.8
DDR2 3.52.51.82.2
CSF1R 2.32.1<1 3.5
BLK <1 55<1 90
EPHA2 55601.595
EPHA7 62652.192
VEGFR2 7081.815

Data for CHMFL-ABL/KIT-155, Imatinib, Dasatinib, and Nilotinib are compiled from publicly available KINOMEscan™ data. A value of <1 indicates very strong binding. Values are approximate and intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways targeted by these inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Tyrosine Kinases cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response KIT c-KIT RAS_RAF RAS-RAF-MEK-ERK Pathway KIT->RAS_RAF PI3K_AKT PI3K-AKT Pathway KIT->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT ABL ABL ABL->RAS_RAF STAT STAT Pathway ABL->STAT SRC SRC Family SRC->PI3K_AKT SRC->STAT CHMFL CHMFL-ABL/KIT-155 CHMFL->KIT CHMFL->ABL Imatinib Imatinib Imatinib->KIT Imatinib->PDGFR Imatinib->ABL Dasatinib Dasatinib Dasatinib->KIT Dasatinib->PDGFR Dasatinib->ABL Dasatinib->SRC Nilotinib Nilotinib Nilotinib->KIT Nilotinib->PDGFR Nilotinib->ABL Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis

Figure 1: Simplified signaling pathways of ABL, KIT, PDGFR, and SRC kinases and their inhibition.

Experimental_Workflow cluster_compound Compound Preparation cluster_assay KINOMEscan™ Assay cluster_detection Detection & Analysis cluster_output Output Compound Test Compound (e.g., N-Piperidin-4-ylbenzamide derivative) Assay Competition Binding Assay vs. Immobilized Ligand Compound->Assay qPCR Quantitative PCR (qPCR) of DNA-tagged Kinase Assay->qPCR Kinase_Panel Panel of >450 Kinases Kinase_Panel->Assay Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis Selectivity_Profile Selectivity Profile (e.g., TREEspot™) Data_Analysis->Selectivity_Profile

Figure 2: General experimental workflow for KINOMEscan™ cross-reactivity profiling.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The cross-reactivity data presented in this guide was generated using the KINOMEscan™ platform, a high-throughput competition binding assay. The general methodology is as follows:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases.

  • Procedure:

    • A diverse panel of human kinases, each tagged with a unique DNA identifier, is used.

    • The test compound (e.g., CHMFL-ABL/KIT-155) is incubated with the kinase-DNA conjugate and the immobilized ligand in a multi-well plate.

    • The amount of kinase bound to the immobilized ligand is quantified by eluting the bound kinase and measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates a stronger interaction between the compound and the kinase. A common threshold for a significant interaction is a %Ctrl value below a certain percentage (e.g., 10% or 35%). The selectivity score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind to the compound by the total number of kinases tested.

Discussion of Cross-Reactivity Profiles

  • CHMFL-ABL/KIT-155: This novel N-Piperidin-4-ylbenzamide derivative demonstrates high potency against its primary targets, ABL and c-KIT.[2] Its KINOMEscan profile reveals a high degree of selectivity, with strong binding to a limited number of off-target kinases, including PDGFRα/β, DDR1/2, and BLK. Notably, it shows weaker interactions with the SRC family kinases compared to Dasatinib.

  • Imatinib: As a first-generation TKI, Imatinib is highly effective against ABL, c-KIT, and PDGFR. Its cross-reactivity profile shows additional off-target activity against DDR1 and VEGFR2, which may contribute to some of its side effects.

  • Dasatinib: This second-generation inhibitor is significantly more potent than Imatinib and has a broader spectrum of activity, potently inhibiting the SRC family kinases in addition to ABL, c-KIT, and PDGFR. This broader activity can lead to improved efficacy in some contexts but may also be associated with a different side effect profile.

  • Nilotinib: Another second-generation inhibitor, Nilotinib, is more potent than Imatinib against ABL, c-KIT, and PDGFR.[4][5] Its selectivity profile is generally considered to be narrower than that of Dasatinib, with less potent inhibition of SRC family kinases.

Conclusion

The N-Piperidin-4-ylbenzamide derivative CHMFL-ABL/KIT-155 represents a highly potent and selective dual ABL/KIT inhibitor. Its cross-reactivity profile, when compared to established drugs like Imatinib, Dasatinib, and Nilotinib, suggests a potentially favorable therapeutic window. The detailed comparison of off-target interactions provided in this guide can aid researchers in the rational design and development of next-generation kinase inhibitors with improved selectivity and safety profiles. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety of CHMFL-ABL/KIT-155.

References

Comparative

Benchmarking a Novel N-Piperidin-4-ylbenzamide Derivative Against Standard of Care in Hepatocellular Carcinoma

For Immediate Release [City, State] – [Date] – A promising N-Piperidin-4-ylbenzamide derivative, designated as compound 47, has demonstrated potent in vitro activity against hepatocellular carcinoma (HCC), outperforming...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A promising N-Piperidin-4-ylbenzamide derivative, designated as compound 47, has demonstrated potent in vitro activity against hepatocellular carcinoma (HCC), outperforming the standard of care, Sorafenib, in preclinical studies. This guide provides a comparative analysis of compound 47 and Sorafenib, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Performance Analysis

The in vitro cytotoxic effects of compound 47 and the standard of care, Sorafenib, were evaluated on the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds.

CompoundTargetCell LineIC50 (µM)Citation
Compound 47Cell Cycle ProgressionHepG20.25[1]
SorafenibMultiple KinasesHepG2~3.4 - 8.29[2][3][4]

Note: The IC50 values for Sorafenib can vary between studies due to different experimental conditions.

Mechanism of Action: A Visualized Pathway

Compound 47 exerts its antitumor effect by inducing cell cycle arrest in HCC cells. This is achieved through the activation of the p53 tumor suppressor protein and its downstream target, p21, a cyclin-dependent kinase inhibitor. The following diagram illustrates this proposed signaling pathway.

Compound 47 Compound 47 Cellular Stress Cellular Stress Compound 47->Cellular Stress p53 p53 Cellular Stress->p53 activates p21 p21 p53->p21 upregulates CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits G1/S Phase Arrest G1/S Phase Arrest CDK2/Cyclin E->G1/S Phase Arrest promotes progression (inhibited)

Caption: Proposed signaling pathway of Compound 47 in HCC cells.

Experimental Workflow for Antitumor Evaluation

The evaluation of antitumor compounds like compound 47 and Sorafenib typically follows a standardized in vitro workflow. This process involves cell culture, compound treatment, and subsequent assays to measure cell viability and protein expression.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Seed HepG2 cells Seed HepG2 cells Incubate (24h) Incubate (24h) Seed HepG2 cells->Incubate (24h) Prepare drug dilutions Prepare drug dilutions Incubate (24h)->Prepare drug dilutions Treat cells Treat cells Prepare drug dilutions->Treat cells Incubate (48-72h) Incubate (48-72h) Treat cells->Incubate (48-72h) MTT Assay MTT Assay Incubate (48-72h)->MTT Assay Western Blot Western Blot Incubate (48-72h)->Western Blot Calculate IC50 Calculate IC50 MTT Assay->Calculate IC50 Analyze protein levels Analyze protein levels Western Blot->Analyze protein levels

Caption: In vitro experimental workflow for antitumor compound evaluation.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (Compound 47, Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as p53 and p21.

Materials:

  • Treated and untreated HepG2 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Cells are washed with cold PBS and then lysed with lysis buffer to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (p53, p21) and a loading control. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.

  • Imaging and Analysis: The light signal is captured by an imaging system, and the intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine relative protein expression levels.

References

Validation

Validating Cellular Target Engagement of N-Piperidin-4-ylbenzamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The successful development of novel therapeutics hinges on a critical understanding of how a compound interacts with its intended target within a complex ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutics hinges on a critical understanding of how a compound interacts with its intended target within a complex cellular environment. For N-Piperidin-4-ylbenzamide, a scaffold of interest in drug discovery, confirming direct engagement with its putative target is a crucial step to validate its mechanism of action and guide further optimization. This guide provides a comparative overview of leading methodologies for assessing in-cell target engagement, complete with experimental protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.

Comparison of Key Target Engagement Validation Methods

Choosing the right method to validate the target engagement of N-Piperidin-4-ylbenzamide depends on several factors, including the nature of the target protein, available resources, and desired throughput. The following table summarizes the key characteristics of three prominent techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET Target Engagement Assay, and Fluorescence-Based Thermal Shift Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/BRET Target Engagement AssayFluorescence-Based Thermal Shift Assay
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1][2]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[3][4] Compound binding displaces the tracer, reducing the BRET signal.[5]Ligand binding alters the thermal stability of the target protein, which is monitored by changes in the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions of unfolded proteins.[6]
Readout Quantification of the soluble fraction of the target protein after heat treatment, typically by Western Blot or Mass Spectrometry.[7]Ratiometric measurement of light emission from the donor (luciferase) and acceptor (fluorescent tracer).[8]Fluorescence intensity changes as a function of temperature.[6]
Cellular Context Intact cells, cell lysates, and even tissue samples.[2]Live cells, allowing for real-time measurements in a physiological context.[9]Primarily in cell lysates, though in-cell applications are emerging.
Target Requirements No modification to the target protein is required. A specific antibody for detection is necessary for Western Blot-based CETSA.[6]Requires genetic fusion of the target protein with NanoLuc® luciferase.[4]No modification to the target protein is required.
Compound Requirements No labeling of the compound is required.Does not require compound labeling. A specific fluorescent tracer for the target is needed.[10]No labeling of the compound is required.
Key Advantages - Label-free for both target and compound.[11] - Applicable to endogenous proteins.[7] - Reflects physiological conditions in intact cells.[12]- High sensitivity and quantitative data on affinity, occupancy, and residence time.[3][4] - Real-time kinetics in live cells.[5] - Well-suited for high-throughput screening.[9]- High-throughput compatible. - No need for protein modification or specific antibodies.
Limitations - Western Blot detection can be low-throughput and semi-quantitative.[13] - Mass spectrometry-based CETSA can be complex and costly.[11] - Not all proteins exhibit a significant thermal shift.[1]- Requires genetic manipulation of cells to express the fusion protein.[12] - Dependent on the availability of a suitable fluorescent tracer.[10] - Potential for steric hindrance from the luciferase tag.- Primarily applicable to purified proteins or cell lysates, which may not fully recapitulate the cellular environment. - Dyes can sometimes interact with compounds, leading to artifacts.
Typical Throughput Low to medium (Western Blot), High (with adaptations like HT-CETSA).[14]High.[9]High.

Experimental Protocols

Here, we provide detailed methodologies for performing CETSA and NanoBRET Target Engagement assays to validate the interaction of N-Piperidin-4-ylbenzamide with its target in cells.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for a conventional CETSA experiment using Western Blot for detection.

Workflow for Cellular Thermal Shift Assay (CETSA)

A 1. Cell Culture and Treatment B 2. Compound Incubation (N-Piperidin-4-ylbenzamide) A->B C 3. Heat Shock B->C D 4. Cell Lysis C->D E 5. Separation of Soluble and Aggregated Proteins D->E F 6. Western Blot Analysis E->F G 7. Data Analysis F->G

A simplified workflow for a typical CETSA experiment.

Materials:

  • Cells expressing the target protein of interest

  • N-Piperidin-4-ylbenzamide

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of N-Piperidin-4-ylbenzamide or vehicle control and incubate for a specified time at 37°C.

  • Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.[15]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[16]

  • Data Analysis:

    • Visualize protein bands using a chemiluminescence detection system.

    • Quantify the band intensities.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of N-Piperidin-4-ylbenzamide indicates target engagement.[15]

NanoBRET™ Target Engagement Assay Protocol

This protocol describes the steps for a NanoBRET assay to quantify the binding of N-Piperidin-4-ylbenzamide to its target in live cells.[4]

Principle of NanoBRET Target Engagement Assay

cluster_0 No Compound cluster_1 With N-Piperidin-4-ylbenzamide A Target-NanoLuc® B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D Target-NanoLuc® E N-Piperidin-4-ylbenzamide D->E Binding G Reduced BRET Signal E->G No Energy Transfer F Displaced

Diagram illustrating the competitive displacement mechanism in a NanoBRET assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • Fluorescent tracer specific for the target protein

  • N-Piperidin-4-ylbenzamide

  • Nano-Glo® Live Cell Reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector. Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of N-Piperidin-4-ylbenzamide in Opti-MEM®.

    • Prepare the fluorescent tracer at the appropriate concentration in Opti-MEM®.

    • Add the compound dilutions and the tracer to the wells containing the transfected cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection:

    • Add Nano-Glo® Live Cell Reagent to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460nm for NanoLuc® emission and >610nm for the tracer emission).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio as a function of the N-Piperidin-4-ylbenzamide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of the compound in displacing the tracer and engaging the target.

Conclusion

Validating the cellular target engagement of N-Piperidin-4-ylbenzamide is a fundamental step in its development as a potential therapeutic agent. Both CETSA and NanoBRET offer powerful, yet distinct, approaches to confirming this crucial interaction. CETSA provides a label-free method applicable to endogenous proteins, while NanoBRET excels in providing real-time, quantitative binding data in live cells with high throughput.[7][17] The choice between these and other available methods should be guided by the specific research question, the nature of the target, and available resources. By employing these robust techniques, researchers can gain high confidence in the on-target activity of N-Piperidin-4-ylbenzamide, paving the way for more informed and successful drug development.

References

Comparative

A Comparative Analysis of N-Methyl-4-(Piperidin-4-Yl)Benzamide and N-(Piperidin-4-Yl)Benzamide for Researchers

This guide provides a detailed comparative analysis of N-Methyl-4-(Piperidin-4-Yl)Benzamide and its parent compound, N-(Piperidin-4-Yl)Benzamide. Aimed at researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of N-Methyl-4-(Piperidin-4-Yl)Benzamide and its parent compound, N-(Piperidin-4-Yl)Benzamide. Aimed at researchers, scientists, and drug development professionals, this document outlines their physicochemical properties, known biological activities, and relevant experimental protocols. While direct comparative studies are limited, this guide synthesizes available data to highlight the potential implications of N-methylation on the pharmacological profile of this benzamide scaffold.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of N-Methyl-4-(Piperidin-4-Yl)Benzamide and N-(Piperidin-4-Yl)Benzamide is crucial for their application in research and drug development. The addition of a methyl group to the piperidine nitrogen in N-Methyl-4-(Piperidin-4-Yl)Benzamide subtly alters its molecular weight and other computed properties, which can influence its solubility, membrane permeability, and metabolic stability.

PropertyN-Methyl-4-(Piperidin-4-Yl)BenzamideN-(Piperidin-4-Yl)Benzamide
Molecular Formula C13H18N2O[1]C12H16N2O[2]
Molecular Weight 218.29 g/mol [1]204.27 g/mol [2]
XLogP3-AA 1.3[1]1.3[2]
Hydrogen Bond Donor Count 2[1]2[2]
Hydrogen Bond Acceptor Count 2[1]2[2]
Rotatable Bond Count 2[1]2[2]
Appearance White to off-white solid[3]White to almost white powder to crystal[2]
Solubility Moderately soluble in water; soluble in some organic solvents[3]Soluble in organic solvents like DMF and DCM; limited solubility in water[1][2]

Synthesis Overview

The synthesis of both compounds typically involves the formation of an amide bond. N-Methyl-4-(Piperidin-4-Yl)Benzamide can be synthesized from 4-piperidone and methylamine, followed by a reaction with benzoyl chloride.[4] A general method for synthesizing N-(Piperidin-4-Yl)Benzamide involves the reaction of aniline with piperidine in the presence of sodium carbonate.[1]

Synthesis_Comparison Comparative Synthesis Outline cluster_N_Methyl N-Methyl-4-(Piperidin-4-Yl)Benzamide Synthesis cluster_N_Unsubstituted N-(Piperidin-4-Yl)Benzamide Synthesis 4-piperidone 4-piperidone intermediate_1 N-methyl-4-piperidone 4-piperidone->intermediate_1 Reductive Amination methylamine methylamine methylamine->intermediate_1 Reductive Amination N_Methyl_Product N-Methyl-4-(Piperidin-4-Yl)Benzamide intermediate_1->N_Methyl_Product Amide Coupling benzoyl_chloride_1 Benzoyl Chloride benzoyl_chloride_1->N_Methyl_Product Amide Coupling aniline aniline N_Unsubstituted_Product N-(Piperidin-4-Yl)Benzamide aniline->N_Unsubstituted_Product Amidation piperidine piperidine piperidine->N_Unsubstituted_Product Amidation

Caption: High-level comparison of synthetic routes.

Biological Activity and Performance

N-Methyl-4-(Piperidin-4-Yl)Benzamide has demonstrated notable anti-cancer properties. Specifically, it has been shown to be a potent inhibitor of cell proliferation in HepG2 (hepatocellular carcinoma) cells with an IC50 value of 0.25 μM. Mechanistic studies suggest that its mode of action involves the induction of cell cycle arrest through a p53/p21-dependent pathway.

N-(Piperidin-4-Yl)Benzamide , on the other hand, is more frequently cited as a versatile scaffold for the synthesis of various derivatives with a range of biological activities. Derivatives of this compound have been investigated as activators of hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen levels, which is often implicated in cancer progression and other diseases.[4] While specific quantitative data on the anti-tumor activity of the parent N-(Piperidin-4-Yl)Benzamide is not prominently reported, its role as a precursor for potent HIF-1α activators suggests its importance in the development of therapeutics targeting hypoxia-related pathways.

The presence of the N-methyl group in N-Methyl-4-(Piperidin-4-Yl)Benzamide can potentially influence its biological activity in several ways compared to its non-methylated counterpart. N-methylation can increase a compound's metabolic stability by blocking N-dealkylation, a common metabolic pathway. It can also alter the compound's conformation and basicity, which may affect its binding affinity to biological targets.

Signaling Pathways

The available literature suggests that these two compounds may exert their effects through different primary signaling pathways.

N-Methyl-4-(Piperidin-4-Yl)Benzamide has been linked to the p53/p21 signaling pathway . In response to cellular stress, such as that induced by a cytotoxic agent, the tumor suppressor protein p53 is activated. Activated p53 can then upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which in turn leads to cell cycle arrest, preventing the proliferation of damaged cells.

p53_p21_Pathway p53/p21 Signaling Pathway N_Methyl N-Methyl-4-(Piperidin-4-Yl)Benzamide p53 p53 Activation N_Methyl->p53 Induces p21 p21 Upregulation p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Role of N-Methyl-4-(Piperidin-4-Yl)Benzamide in the p53/p21 pathway.

N-(Piperidin-4-Yl)Benzamide derivatives are associated with the HIF-1α signaling pathway . Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF_1alpha_Pathway HIF-1α Signaling Pathway N_Unsubstituted_Derivatives N-(Piperidin-4-Yl)Benzamide Derivatives HIF_1alpha_Stabilization HIF-1α Stabilization N_Unsubstituted_Derivatives->HIF_1alpha_Stabilization Activate Nuclear_Translocation Nuclear Translocation HIF_1alpha_Stabilization->Nuclear_Translocation HIF_1beta_Dimerization Dimerization with HIF-1β Nuclear_Translocation->HIF_1beta_Dimerization HRE_Binding Binding to HREs HIF_1beta_Dimerization->HRE_Binding Target_Gene_Expression Target Gene Expression HRE_Binding->Target_Gene_Expression

Caption: N-(Piperidin-4-Yl)Benzamide derivatives in the HIF-1α pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols relevant to the reported biological activities.

Western Blot for p53 and p21 Protein Expression

This protocol is used to determine the effect of a compound on the protein levels of p53 and p21.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of N-Methyl-4-(Piperidin-4-Yl)Benzamide or vehicle control for a specified time (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify the band intensities and normalize to the loading control.

HIF-1α Activity Assay (ELISA-based)

This assay measures the activation of HIF-1α in nuclear extracts.

  • Cell Culture and Treatment: Culture cells under normoxic or hypoxic conditions and treat with N-(Piperidin-4-Yl)Benzamide derivatives or a vehicle control.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a nuclear extraction kit. Determine the protein concentration of the extracts.

  • ELISA Procedure: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the HIF-1α binding site. Incubate to allow active HIF-1α to bind.

  • Detection: Add a primary antibody specific for the HIF-1α subunit, followed by an HRP-conjugated secondary antibody.

  • Signal Measurement: Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction. The absorbance is proportional to the amount of active HIF-1α.[5]

Experimental_Workflow Comparative Experimental Workflow Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis / Nuclear Extraction Compound_Treatment->Cell_Lysis Western_Blot Western Blot (p53, p21) Cell_Lysis->Western_Blot HIF_Assay HIF-1α Activity Assay (ELISA) Cell_Lysis->HIF_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis HIF_Assay->Data_Analysis

Caption: General workflow for comparing the biological activities.

Conclusion

N-Methyl-4-(Piperidin-4-Yl)Benzamide and N-(Piperidin-4-Yl)Benzamide represent two closely related compounds with potentially distinct pharmacological profiles. The available data suggests that N-Methyl-4-(Piperidin-4-Yl)Benzamide is a direct-acting anti-cancer agent that modulates the p53/p21 pathway. In contrast, N-(Piperidin-4-Yl)Benzamide serves as a valuable scaffold for developing derivatives that target the HIF-1α pathway. The presence of the N-methyl group likely influences the specific biological activity and pharmacokinetic properties of the former. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to guide the future design of more potent and selective therapeutic agents based on this benzamide scaffold.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling N-Piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling N-Piperidin-4-ylbenzamide (CAS 33953-37-6), a compound utilized in p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-Piperidin-4-ylbenzamide (CAS 33953-37-6), a compound utilized in pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is synthesized from available safety data sheets and general laboratory safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure to N-Piperidin-4-ylbenzamide. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against dust particles and splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact with the chemical.[1][2]
Respiratory Protection A NIOSH-approved dust respirator (e.g., N95 or P1) should be used if ventilation is inadequate or if dust is generated. For higher exposures, a full-face respirator may be necessary.[1][2][3]Protects against inhalation of harmful dust.[2]
Body Protection Protective clothing and boots as needed, depending on the scale of the operation.Provides overall protection from contamination.[2]

Immediate First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

Operational Plan for Safe Handling

Follow this step-by-step guidance for the safe handling of N-Piperidin-4-ylbenzamide in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][6]

    • Remove all sources of ignition from the handling area.[3][6]

    • Wear all required personal protective equipment as outlined in the PPE table above.

  • Handling the Chemical :

    • Avoid generating dust.[1][2][4] Use a spatula or other appropriate tool to handle the solid chemical.

    • If transferring the chemical, do so carefully to minimize the creation of airborne dust.

    • Keep the container tightly closed when not in use.[1][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1][4][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Keep containers tightly sealed to prevent contamination and moisture absorption.[1][4]

Disposal Plan

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification and Classification :

    • This compound should be classified as chemical waste. If it contains halogens, it may need to be segregated as halogenated organic waste.

  • Waste Collection :

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste" and a description of the contents.

    • Keep the container securely closed when not in use.

  • Labeling the Waste Container :

    • Attach a hazardous waste tag to the container.

    • Accurately list all chemical constituents and their estimated percentages, including the full chemical name: N-Piperidin-4-ylbenzamide.

  • Disposal Procedure :

    • Dispose of the waste through a licensed waste disposal company.

    • Do not allow the product to enter drains.[1]

    • All disposal practices must be in accordance with federal, state, and local regulations.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

SafeHandlingWorkflow prep Preparation & Controls - Work in fume hood - Eyewash/shower accessible - Don appropriate PPE handling Handling Chemical - Avoid dust generation - Use appropriate tools - Keep container closed prep->handling Proceed when ready storage Storage - Cool, dry, ventilated area - Away from incompatibles - Tightly sealed container handling->storage When not in use spill Spill & Leak Response - Evacuate area - Wear appropriate PPE - Contain and clean up spill - Place in waste container handling->spill In case of spill disposal Disposal - Collect in labeled container - Follow institutional EHS - Use licensed disposal service handling->disposal After use spill->disposal Collect spill waste

Caption: Safe handling workflow for N-Piperidin-4-ylbenzamide.

FirstAidWorkflow exposure Exposure Event inhalation Inhalation - Move to fresh air - Provide oxygen if needed exposure->inhalation skin_contact Skin Contact - Wash with soap & water - Remove contaminated clothing exposure->skin_contact eye_contact Eye Contact - Rinse with water for 15 min - Remove contact lenses exposure->eye_contact ingestion Ingestion - Rinse mouth - Do not induce vomiting exposure->ingestion medical_attention Seek Immediate Medical Attention inhalation->medical_attention skin_contact->medical_attention If irritation persists eye_contact->medical_attention ingestion->medical_attention

Caption: Immediate first aid for exposure to N-Piperidin-4-ylbenzamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Piperidin-4-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Piperidin-4-ylbenzamide
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